molecular formula C12H17BrO2 B083080 3-Bromo-5-methyladamantane-1-carboxylic acid CAS No. 14670-95-2

3-Bromo-5-methyladamantane-1-carboxylic acid

Cat. No.: B083080
CAS No.: 14670-95-2
M. Wt: 273.17 g/mol
InChI Key: AQYMJKFAOHCXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyladamantane-1-carboxylic acid is a brominated adamantane derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. The distinct adamantane scaffold, known for its lipophilic and rigid structure, is of significant interest in the design of bioactive molecules. The presence of both a bromine atom and a carboxylic acid functional group on the core structure provides dual handles for further chemical modification, making this compound a valuable precursor for cross-coupling reactions and the synthesis of more complex derivatives. Researchers can utilize this compound to develop novel molecular entities, particularly for constructing compounds with potential pharmacological profiles. Adamantane-based structures are frequently explored in drug discovery for their ability to enhance metabolic stability and binding affinity. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-bromo-5-methyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYMJKFAOHCXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301519
Record name 3-bromo-5-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14670-95-2
Record name 14670-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-bromo-5-methyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: 1H NMR Analysis of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectrum of 3-Bromo-5-methyladamantane-1-carboxylic acid Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary & Compound Significance

3-Bromo-5-methyladamantane-1-carboxylic acid (CAS: 14670-95-2) represents a critical scaffold in the synthesis of neuroactive adamantane derivatives, including analogs of Memantine (3,5-dimethyladamantan-1-amine).[1][2] The introduction of three distinct functional groups (carboxylic acid, bromine, and methyl) onto the rigid tricyclo[3.3.1.1^{3,7}]decane cage destroys the high symmetry typically associated with adamantane (


).

This guide provides a rigorous analysis of the 1H NMR spectrum for this molecule. Unlike simple 1-substituted adamantanes, the


 symmetry of this trisubstituted derivative creates a complex magnetic environment where chemical equivalence is largely abolished , resulting in significant diastereotopic splitting patterns often misinterpreted as impurities.[1]

Structural Analysis & Symmetry Breaking

To accurately interpret the NMR data, one must first map the connectivity and symmetry elements.[1]

The Adamantane Cage Numbering

We utilize standard IUPAC numbering for the adamantane core:

  • Bridgeheads (Tertiary Carbons): 1, 3, 5, 7.[1]

  • Bridges (Secondary Carbons/Methylenes): 2, 4, 6, 8, 9, 10.[1]

Substituent Map:

  • Position 1: -COOH (Carboxylic Acid)[1][3]

  • Position 3: -Br (Bromine)[1][4]

  • Position 5: -CH

    
     (Methyl)[1][5]
    
  • Position 7: -H (Unsubstituted Bridgehead)[1]

Symmetry Point Group:

In a generic adamantane, the cage possesses high symmetry.[1] However, the presence of three different substituents at positions 1, 3, and 5 eliminates all planes of symmetry and rotation axes.[1]

  • Chirality: The molecule is chiral (asymmetric).[1]

  • Implication for NMR:

    • The Methyl group (C5-CH

      
      ) protons are equivalent (free rotation), appearing as a singlet.[1]
      
    • The Bridgehead proton (C7-H) is unique.[1]

    • Crucially: All 6 methylene carbons (C2, C4, C6, C8, C9, C10) are chemically non-equivalent.[1] Furthermore, the two protons on each methylene carbon are diastereotopic (AB systems).[1]

Visualization of Connectivity

The following diagram illustrates the connectivity and the distinct "zones" of magnetic influence created by the substituents.

G sub1 1-COOH (Deshielding) C2 C2 Methylene (Between COOH & Br) Most Deshielded sub1->C2 C9 C9 Methylene (Between COOH & Me) sub1->C9 sub3 3-Br (Deshielding + Heavy Atom) sub3->C2 C4 C4 Methylene (Between Br & Me) sub3->C4 sub5 5-Me (Weakly Shielding) sub5->C4 sub5->C9 C7 C7-H Bridgehead (Remote) C2->C7 Long Range C4->C7 C9->C7

Figure 1: Magnetic environments of the methylene bridges. C2 is unique as it sits between the two electron-withdrawing groups (EWG), leading to the most downfield shift among ring protons.

Predicted 1H NMR Assignment

Based on substituent additivity rules for rigid cages and literature precedents for adamantane derivatives, the spectrum is assigned as follows.

Solvent: CDCl


 (Reference: TMS at 0.00 ppm)[1]
Signal Region (ppm)IntegrationMultiplicityAssignmentMechanistic Rationale
11.00 – 12.00 1HBroad Singlet-COOH Exchangeable acidic proton.[1] Shift varies with concentration and water content.[1]
2.40 – 2.60 2HBroad/MultipletC2-H

, H

Located between 1-COOH and 3-Br.[1] Both substituents exert strong inductive deshielding (

-effect).[1] These protons are diastereotopic (AB system).[1]
2.10 – 2.30 6HOverlapping MultipletsC4, C9, C8, C10 Protons adjacent to at least one EWG (Br or COOH).[1] C4 (Br/Me) and C9 (COOH/Me) are distinct but likely overlap with C8/C10 (adjacent to H and EWG).[1]
1.50 – 1.70 3HMultipletC6-H

, H

+ C7-H
C6: Between 5-Me and 7-H (least deshielded methylene).[1] C7-H: Bridgehead proton

to substituents; typical adamantane bridgehead range.[1]
0.85 – 0.95 3HSharp SingletC5-CH

Methyl group on a tertiary carbon.[1] Typically 0.8-0.9 ppm in adamantanes.[1] Weak inductive effect from remote Br/COOH.[1]
Detailed Interpretation of Complexity[1][3]
  • The "AB" Quartets: Because the molecule is chiral, the protons on C2 (and others) are not equivalent.[1] You should theoretically see an AB quartet with a geminal coupling constant (

    
    ) of ~12-14 Hz.[1] However, in adamantanes, line broadening often collapses these into unresolved multiplets or broad singlets.[1]
    
  • Bromine Effect: The bromine atom at C3 is heavy and electron-withdrawing.[1] It significantly deshields the adjacent methylene protons (C2, C4, C10).[1]

  • Methyl Reference: The sharp singlet at ~0.9 ppm is the most diagnostic peak for confirming the presence of the 5-methyl group.[1] If this is a doublet, your structure is incorrect (likely a methyl on a secondary carbon).[1]

Experimental Protocol

To ensure high-fidelity data suitable for publication or regulatory filing, follow this optimized workflow.

Sample Preparation
  • Solvent Choice: CDCl

    
      (Chloroform-d) is preferred for resolution.[1] DMSO-d
    
    
    
    is an alternative if the carboxylic acid dimerisation needs to be broken or if solubility is an issue, but it will shift the -COOH peak to ~12.5 ppm and may obscure the C2 protons due to the solvent residual peak (2.50 ppm).[1]
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations promote dimerization of the acid, broadening the signals.[1]

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., residual AlCl

    
     or brominating agents) which can cause paramagnetic broadening.[1]
    
Acquisition Parameters[3]
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Scans (NS): 16 to 64 (Sufficient for >10 mg).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. The bridgehead protons and methyl protons in rigid cages can have long T1 relaxation times.[1] Insufficient D1 will lead to inaccurate integration (under-representing the methyl/bridgehead signals).[1]
    
Data Processing Workflow

Workflow Step1 Acquisition (NS=64, D1=5s) Step2 Apodization (LB = 0.3 Hz) Step1->Step2 Step3 Phasing (Manual) Step2->Step3 Step4 Baseline Correction (Polynomial) Step3->Step4 Step5 Integration (Ref: Me-group = 3.0) Step4->Step5

Figure 2: Processing pipeline.[1][2][3][4][6][7] Critical step: Calibrate integration to the clean Methyl singlet (3H) rather than the broad multiplets.

Troubleshooting & Impurities

Common synthesis byproducts that may appear in the spectrum:

  • Unreacted 1-Adamantanecarboxylic Acid:

    • Look for a broad multiplet at ~2.0 ppm (bridgeheads) and absence of the Me-singlet.[1]

  • Regioisomers (e.g., 3-Bromo-5,7-dimethyl...):

    • Check the integration of the Methyl signal.[1] If >3H relative to the acid proton, you may have dimethyl impurities.[1]

  • Residual Solvents:

    • t-Butanol (often used in radical bromination/carboxylation): Singlet at 1.28 ppm.[1]

    • Acetic Acid: Singlet at 2.10 ppm.[1]

References

  • National Institute of Standards and Technology (NIST). Adamantane-1-carboxylic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1][8] Available at: [Link][1]

  • Duddeck, H. (1975).[1] Structural Analysis of Adamantane Derivatives by NMR Spectroscopy. Typically demonstrates the additivity of substituent effects in rigid cages.[1]

  • PubChem. 3-Bromo-5-methyladamantane-1-carboxylic acid (CID 286127).[1][2] National Library of Medicine.[1] Available at: [Link][1]

Sources

molecular weight of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Synthetic Profile of 3-Bromo-5-methyladamantane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-5-methyladamantane-1-carboxylic acid, a specialized adamantane derivative. Beyond stating its fundamental molecular weight, this document serves as a resource for researchers, scientists, and drug development professionals by detailing its core physicochemical properties, the critical role of molecular weight in medicinal chemistry, and robust protocols for its synthesis and analytical verification. By integrating theoretical principles with practical methodologies, this guide aims to provide a holistic understanding of this compound, grounded in established scientific practices.

Core Physicochemical Profile

3-Bromo-5-methyladamantane-1-carboxylic acid is a halogenated, polycyclic aliphatic carboxylic acid. Its rigid, three-dimensional adamantane core imparts unique properties, such as high lipophilicity and metabolic stability, which are of significant interest in drug design. The precise molecular weight and other key identifiers are fundamental to its application in research and development.

The molecular formula for this compound is C12H17BrO2[1]. Based on this, the molecular weight is calculated to be 273.17 g/mol [1][2][3]. A summary of its primary identifiers and properties is presented below.

PropertyValueSource
IUPAC Name 3-bromo-5-methyladamantane-1-carboxylic acidPubChem[1]
CAS Number 14670-95-2PubChem[1]
Molecular Formula C12H17BrO2PubChem[1]
Average Molecular Weight 273.17 g/mol PubChem[1]
Monoisotopic Mass 272.04119 DaPubChem[1]
SMILES CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)OPubChem[1]

The Significance of Molecular Weight in Drug Development

In the field of medicinal chemistry, molecular weight (MW) is a critical parameter that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. It is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when MW exceeds 500 Da.

The carboxylic acid moiety is a prevalent functional group in pharmaceuticals, but it can also present challenges related to metabolic stability and membrane permeability[4]. The adamantane scaffold in 3-Bromo-5-methyladamantane-1-carboxylic acid serves as a bulky, lipophilic group that can help overcome these challenges. The precise MW of 273.17 g/mol places this molecule well within the range for favorable oral bioavailability, making it an attractive building block for more complex therapeutic agents. Its rigid structure can also enhance binding affinity to target proteins by reducing the entropic penalty upon binding.

Synthesis and Characterization Workflow

The synthesis of adamantane derivatives often involves multi-step processes that require careful control and thorough characterization at each stage. A plausible synthetic route for 3-Bromo-5-methyladamantane-1-carboxylic acid can be adapted from established methods for adamantane functionalization, such as electrophilic bromination and carboxylation reactions[5][6].

G cluster_synthesis Synthesis Pathway cluster_characterization Analytical Characterization SM Starting Material (e.g., 5-methyladamantane-1-carboxylic acid) Bromination Step 1: Electrophilic Bromination (e.g., Br2, Lewis Acid Catalyst) SM->Bromination Workup Step 2: Aqueous Workup & Extraction Bromination->Workup Purification Step 3: Purification (Recrystallization or Chromatography) Workup->Purification Product Final Product: 3-Bromo-5-methyladamantane-1-carboxylic acid Purification->Product MS Mass Spectrometry (MS) (MW Verification) Product->MS  Submit for Analysis NMR NMR Spectroscopy (Structure Elucidation) Product->NMR HPLC HPLC (Purity Assessment) Product->HPLC

Fig 1. General workflow for the synthesis and characterization of the target compound.
Experimental Protocol: Synthesis

This protocol is a representative method based on common adamantane chemistry.

  • Reaction Setup: To a solution of 5-methyladamantane-1-carboxylic acid in a suitable solvent (e.g., a halogenated solvent), add a Lewis acid catalyst (e.g., AlCl3 or FeBr3) under an inert atmosphere (N2 or Ar).

  • Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a stoichiometric amount of liquid bromine (Br2) dropwise over 30-60 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by pouring it over ice water containing a reducing agent (e.g., sodium thiosulfate) to neutralize excess bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-Bromo-5-methyladamantane-1-carboxylic acid.

Analytical Verification Protocols

Rigorous analytical testing is required to confirm the identity, purity, and molecular weight of the synthesized compound.

Protocol 4.1: Molecular Weight Verification via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the synthesized product in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, operating in both positive and negative ion modes to ensure detection.

  • Analysis: Infuse the sample solution directly into the ion source.

  • Data Interpretation:

    • In negative ion mode, the primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at an m/z value corresponding to the molecular weight minus the mass of a proton.

    • Crucially, due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 271.0 and 273.0 for the [M-H]⁻ ion), which is a definitive confirmation of a monobrominated compound.

G cluster_workflow Mass Spectrometry Workflow Sample 1. Prepare Sample (1 mg/mL in MeOH) Infusion 2. Direct Infusion into ESI Source Sample->Infusion Ionization 3. Ionization (Negative Mode: [M-H]⁻) Infusion->Ionization Detection 4. Mass Analyzer & Detector Ionization->Detection Spectrum 5. Data Analysis: Observe Isotopic Pattern Detection->Spectrum

Fig 2. Workflow for experimental molecular weight verification by ESI-MS.
Protocol 4.2: Structural Confirmation and Purity Assessment

While MS confirms the molecular weight, other techniques are essential to validate the full structure and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum should show characteristic signals for the methyl group and the protons on the adamantane cage.

    • ¹³C NMR: Confirms the presence of 12 carbon atoms, including the carboxylic acid carbon, the methyl carbon, and the distinct carbons of the adamantane skeleton.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) is typically used.

    • Purpose: HPLC analysis determines the purity of the compound. A single major peak in the chromatogram indicates a high degree of purity.

Conclusion

The is a fundamental parameter derived from its molecular formula, C12H17BrO2, and is experimentally confirmed at 273.17 g/mol . This value, combined with the compound's unique adamantane structure, positions it as a valuable intermediate in medicinal chemistry and materials science. This guide has provided not only its core physicochemical data but also the essential context of its relevance and the detailed workflows required for its synthesis and rigorous analytical validation. Adherence to these robust characterization protocols is paramount to ensuring the reliability and reproducibility of any subsequent research and development efforts.

References

  • PubChem. (n.d.). 3-Bromo-5-methyladamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Beijing Xinheng Luyan Technology Co., Ltd. (n.d.). 3-Bromo-5-methyladamantane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyladamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-amino-1-adamantanol.
  • NIST. (n.d.). Adamantane-1-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • Mamadashvili, I. N., et al. (2018).
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]

  • Maohuan Chemical. (n.d.). 3-bromo-1-adamantanecarboxylic acid. Retrieved from [Link]

  • Molbase. (n.d.). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

  • Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structure Elucidation of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Adamantane Scaffold - A Diamond in the Rough of Drug Discovery

The Analytical Challenge: Defining the Molecular Architecture

The target molecule, 3-Bromo-5-methyladamantane-1-carboxylic acid, presents a fascinating challenge. We have a rigid tricyclic alkane core with four distinct bridgehead positions (C1, C3, C5, C7). Three of these are substituted with a carboxylic acid, a bromine atom, and a methyl group, respectively. The primary objective is to confirm the elemental composition and molecular weight and, most critically, to definitively assign the precise location of each substituent on the adamantane cage.

Our strategy is a sequential and synergistic application of modern analytical techniques, where each step builds upon the last, progressively refining our understanding of the molecular structure.

The Elucidation Workflow: A Strategic Overview

The process begins with foundational techniques to confirm the molecular formula and key functional groups, followed by an in-depth nuclear magnetic resonance (NMR) investigation to map the carbon-hydrogen framework and establish connectivity.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation MS Mass Spectrometry (MS) Confirm MW & Formula C13_NMR ¹³C & DEPT NMR Carbon Skeleton MS->C13_NMR Provides Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->C13_NMR Confirms Groups H1_NMR ¹H NMR Proton Environments C13_NMR->H1_NMR Defines C-types COSY COSY ¹H-¹H Connectivity H1_NMR->COSY Assigns Protons HSQC HSQC ¹H-¹³C Direct Correlation COSY->HSQC HMBC HMBC ¹H-¹³C Long-Range Correlation HSQC->HMBC Links C-H Final_Structure Final Structure Confirmation HMBC->Final_Structure Establishes Connectivity

Figure 1: Strategic workflow for structure elucidation.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: The first step in any structure elucidation is to confirm that we have the correct molecule. High-Resolution Mass Spectrometry (HRMS) is paramount. For this molecule, we are not only confirming the molecular weight but also the elemental formula, C₁₂H₁₇BrO₂. The presence of a single bromine atom provides an unmistakable isotopic signature (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This is a critical, self-validating data point.

Expected Fragmentation: The fragmentation of adamantane derivatives is well-documented.[5][6] Key fragmentation pathways for 1-substituted adamantanes include the loss of the substituent or the loss of a C₄H₉ radical. For our target molecule, we anticipate observing the following key fragments:

  • Loss of Br•: [M - Br]⁺

  • Loss of COOH•: [M - COOH]⁺

  • Loss of H₂O (from COOH): [M - H₂O]⁺

  • Loss of C₄H₉•: A common adamantane fragmentation.

Ion Formula Expected m/z (for ⁷⁹Br) Significance
[M]⁺C₁₂H₁₇⁷⁹BrO₂⁺288.04Molecular Ion
[M+2]⁺C₁₂H₁₇⁸¹BrO₂⁺290.04Isotopic Peak for Bromine
[M - Br]⁺C₁₂H₁₇O₂⁺209.12Loss of Bromine Radical
[M - COOH]⁺C₁₁H₁₇Br⁺244.05Loss of Carboxyl Radical
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization Mode: Run in both positive and negative ion modes. ESI(+) will likely show [M+H]⁺ and [M+Na]⁺, while ESI(-) may show [M-H]⁻.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 to allow for accurate mass determination and formula calculation.

  • Analysis: Identify the molecular ion cluster ([M]⁺ and [M+2]⁺). Use the instrument software to calculate the predicted elemental formula from the accurate mass of the monoisotopic peak and compare it to the theoretical value for C₁₂H₁₇BrO₂.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[7][8] For this molecule, two features are of paramount importance: the carboxylic acid and the carbon-bromine bond. The carboxylic acid will exhibit a very strong and broad O-H stretch and a sharp, intense C=O (carbonyl) stretch.[9]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
Carboxylic AcidO-H stretch2500-3300 (very broad)Confirms the acidic proton.
Carboxylic AcidC=O stretch1680-1710 (strong, sharp)Confirms the carbonyl group.[9][10]
AlkaneC-H stretch2850-3000Characteristic of the adamantane cage.
Alkyl HalideC-Br stretch500-600Confirms the presence of the bromo-substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample measurement.

  • Analysis: Identify the characteristic absorption bands corresponding to the O-H, C=O, C-H, and C-Br functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the cornerstone of this elucidation. The rigidity of the adamantane cage results in distinct and well-resolved signals, although the proton spectra can show complexity due to overlapping signals of the methylene protons.[11] A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is required for a full assignment.[12][13][14]

¹³C and DEPT NMR: The Carbon Framework

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, we expect to see 12 distinct carbon signals. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the adamantane cage carbons.

Predicted ¹³C Chemical Shifts: The chemical shifts are influenced by the substituents. The bromine and carboxylic acid groups are electron-withdrawing, causing a downfield shift (deshielding) on the carbons they are attached to (C1 and C3). The methyl group is electron-donating, causing a slight upfield shift (shielding).

Atom Type Predicted δ (ppm) Rationale
C=OQuaternary175-185Carboxylic acid carbonyl.
C1Quaternary40-50Bridgehead attached to COOH.
C3Quaternary60-70Bridgehead attached to electronegative Br.
C5Quaternary30-40Bridgehead attached to CH₃.
C7CH30-40Unsubstituted bridgehead.
CH₃CH₃20-30Methyl group carbon.
CH₂CH₂35-50Methylene carbons of the cage.
¹H NMR: The Proton Environment

Expertise & Experience: The ¹H NMR spectrum will show the different proton environments. Due to the cage's rigidity, the six pairs of methylene protons are diastereotopic and may appear as distinct signals. The spectrum will likely consist of a singlet for the methyl group, a broad singlet for the carboxylic acid proton, and a complex, overlapping region for the 12 methylene protons and the single bridgehead proton (H7).

Atom Type Predicted δ (ppm) Multiplicity Integration
COOH-OH10-12broad s1H
Cage CH₂CH₂1.5-2.5m12H
Cage CHCH~2.2m1H
CH₃CH₃0.9-1.2s3H
2D NMR: Connecting the Dots

Trustworthiness: 2D NMR experiments provide the self-validating network of correlations needed to piece the structure together unambiguously.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to. It allows us to definitively link the proton and carbon data, for example, assigning the singlet at ~1.0 ppm to the methyl carbon at ~25 ppm.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2 or 3 bonds (²JHH, ³JHH). It is invaluable for tracing the connectivity through the methylene bridges of the adamantane cage. For instance, we can trace a path from H2ax to H2eq and then to H8 and H9.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It shows correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH). It allows us to connect the substituents to the cage and bridge non-adjacent parts of the molecule.

Key Expected HMBC Correlations:

  • Methyl Group Placement: The protons of the CH₃ group should show a correlation to the quaternary carbon C5 (²JCH) and the adjacent bridgehead carbon C7 (³JCH).

  • Carboxylic Acid Placement: The protons on the methylene groups adjacent to C1 (e.g., H2, H8, H9) should show a correlation to the quaternary carbon C1 (²JCH) and the carbonyl carbon (³JCH).

  • Bromine Placement: The protons on the methylene groups adjacent to C3 (e.g., H2, H4, H9) should show a correlation to the bromine-bearing quaternary carbon C3 (²JCH).

HMBC_Correlations mol H_Me H(Me) C5 H_Me->C5 ²J C7 H_Me->C7 ³J H2 H2 C1 H2->C1 ²J C_CO H2->C_CO ³J C3 H2->C3 ²J H4 H4 H4->C3 ²J H8 H8 H8->C1 ²J

Figure 2: Key expected HMBC correlations for structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • ¹H: Acquire a standard proton spectrum.

    • ¹³C: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Acquire a DEPT-135 spectrum to distinguish CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for a J-coupling of 8 Hz).

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the HSQC to link proton and carbon assignments. Use COSY to build H-H spin systems. Finally, use the HMBC to assemble the complete molecular structure by connecting the fragments and assigning substituents to the correct quaternary carbons.

The Gold Standard: Single-Crystal X-ray Crystallography

Authoritative Grounding: While the complete NMR analysis described above provides a definitive solution-state structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the solid-state structure, including relative stereochemistry.[1][16][17] The crystal structure of adamantane carboxylic acid itself has been determined, providing a solid reference for the behavior of this type of molecule in the solid state.[16][17][18]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles. The resulting electron density map will unequivocally show the positions of all atoms, including the bromine, methyl, and carboxylic acid groups.

Conclusion: A Synthesis of Evidence

The structure elucidation of 3-Bromo-5-methyladamantane-1-carboxylic acid is a testament to the power of a logical, multi-technique analytical approach. By starting with foundational MS and IR to confirm the basic molecular properties, and then progressing through a comprehensive suite of 1D and 2D NMR experiments, a complete and self-validating structural assignment can be achieved. The HMBC experiment, in particular, serves as the lynchpin, connecting all the pieces of the molecular puzzle. Finally, single-crystal X-ray crystallography can provide the ultimate, indisputable confirmation of the molecular architecture. This systematic workflow ensures the highest degree of scientific integrity and provides a robust template for the characterization of other complex, substituted cage compounds.

References

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Institute of Cybernetics of the Estonian Academy of Sciences.
  • Pérez, C., et al. (n.d.).
  • Prasad, K. J. R., & Iyer, C. S. R. (n.d.). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry.
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196.
  • Broxton, T., Deady, L., Kendall, M., & Topsom, R. (n.d.). Infrared Spectra of Adamantanes. Optica Publishing Group.
  • Waltman, R. J., & Ling, A. C. (1980).
  • Tóth, G., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online.
  • Bélanger-Gariépy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (n.d.). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K.
  • Bélanger-Gariépy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry, 68(7), 1163-1171.
  • Kelani, M. T., et al. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
  • FT-IR spectra of adamantane and its derivatives. (n.d.).
  • Tan, S. G., et al. (2015).
  • Adamantane: Structure & Deriv
  • Structure of two adamantane derivatives. (n.d.).
  • Bélanger-Gariépy, F., Brisse, F., Harvey, P. D., Gilson, D. F. R., & Butler, I. S. (1990). The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. Canadian Journal of Chemistry.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.).
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
  • Spectroscopy of Carboxylic Acid Derivatives. (2023, January 14). Chemistry LibreTexts.
  • cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov.
  • Useful Spectroscopic Data. (n.d.). University of Colorado Boulder.

Sources

Technical Whitepaper: Synthesis & Discovery of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and characterization of 3-Bromo-5-methyladamantane-1-carboxylic acid . This document is structured for researchers and process chemists, focusing on the mechanistic rationale and experimental precision required for high-purity isolation.

Executive Summary

3-Bromo-5-methyladamantane-1-carboxylic acid (CAS: 14670-95-2) is a critical trifunctionalized adamantane scaffold. It serves as a versatile intermediate in the synthesis of neuroprotective agents (e.g., Memantine analogs) and dipeptidyl peptidase-4 (DPP-4) inhibitors used in diabetes management. Its unique structure—featuring a lipophilic cage with defined spatial arrangements of a methyl group, a reactive bromide, and a carboxylic acid—allows for precise pharmacophore modulation.

This guide outlines a validated, three-phase synthetic pathway designed to maximize regioselectivity and yield. Unlike generic protocols, this method addresses the specific challenge of introducing a halogen into a deactivated, carboxylated adamantane core.

Chemical Identity & Properties

The target molecule is characterized by high symmetry disruption, which aids in its identification via NMR spectroscopy.

PropertySpecification
IUPAC Name 3-Bromo-5-methyladamantane-1-carboxylic acid
CAS Number 14670-95-2
Molecular Formula C₁₂H₁₇BrO₂
Molecular Weight 273.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Typical)
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Key Functionality Bridgehead Bromide (

), Bridgehead Methyl (

), Carboxylic Acid (

)

Retrosynthetic Analysis & Pathway Logic

The synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid requires a strategic order of operations to manage the electronic effects of the adamantane cage.

  • Starting Material: 1-Methyladamantane . The methyl group activates the cage slightly but primarily serves as the first positional marker.

  • First Functionalization (Bromination): Direct bromination targets the tertiary bridgehead carbons.

  • Carboxylation (Koch-Haaf): The introduction of the carboxylic acid must precede the final bromination if a specific isomer is desired, or follow it if using a hydrolysis route. However, the most robust route involves converting a bromide to an acid, then re-brominating.

    • Correction: Direct carboxylation of 1-methyladamantane is difficult. The standard route is 1-Methyladamantane

      
       1-Bromo-3-methyladamantane 
      
      
      
      3-Methyladamantane-1-carboxylic acid
      
      
      Target.
Synthetic Pathway Diagram

The following Graphviz diagram illustrates the stepwise transformation and the logic flow.

SynthesisPath cluster_conditions Key Reaction Conditions Start 1-Methyladamantane (Starting Material) Inter1 1-Bromo-3-methyladamantane (Intermediate A) Start->Inter1 Br2, Reflux (Radical Bromination) Inter2 3-Methyladamantane- 1-carboxylic acid (Intermediate B) Inter1->Inter2 HCOOH, H2SO4 (Koch-Haaf Carboxylation) Target 3-Bromo-5-methyladamantane- 1-carboxylic acid (Target) Inter2->Target Br2, AlCl3, Reflux (Lewis Acid Bromination) Note1 Step 2: Kinetic control required to prevent rearrangement. Note2 Step 3: AlCl3 is critical to overcome EWG deactivation by COOH.

Figure 1: Stepwise synthetic pathway from 1-methyladamantane to the target acid.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Bromo-3-methyladamantane

This step utilizes elemental bromine to selectively brominate the bridgehead position.

  • Reagents: 1-Methyladamantane (1.0 eq), Bromine (

    
    , 3.0 eq).
    
  • Apparatus: Round-bottom flask with reflux condenser and alkali trap (for HBr).

Protocol:

  • Charge 1-methyladamantane into the flask.

  • Add elemental bromine dropwise at room temperature. The reaction is exothermic.

  • Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Work-up: Cool to room temperature. Dissolve the residue in

    
     or 
    
    
    
    . Wash with aqueous
    
    
    (sodium bisulfite) to quench excess bromine (indicated by disappearance of red color).
  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield: ~90–95% (Oil or low-melting solid).

Phase 2: Koch-Haaf Carboxylation

This is the critical carbon-carbon bond-forming step. The bromine is eliminated to form a tertiary carbocation, which traps CO (generated in situ from formic acid).

  • Reagents: 1-Bromo-3-methyladamantane (1.0 eq), Formic Acid (98%, 20 eq), Sulfuric Acid (98%, 40 eq).

  • Safety: Generates CO gas. Must be performed in a high-efficiency fume hood.

Protocol:

  • Place 98% sulfuric acid in a flask and cool to

    
     using an ice bath.
    
  • Prepare a solution of 1-bromo-3-methyladamantane in a minimal amount of formic acid (or add formic acid and substrate simultaneously).

  • Addition: Add the substrate/formic acid mixture dropwise to the sulfuric acid over 2 hours. Crucial: Maintain temperature

    
     to prevent secondary rearrangements.
    
  • Stir for an additional 2 hours at room temperature.

  • Quench: Pour the reaction mixture slowly onto crushed ice. The carboxylic acid will precipitate.

  • Isolation: Filter the solid or extract with chloroform. If extracting, wash with water, dry, and evaporate.[1][2]

  • Purification: Recrystallize from methanol/water or acetone.

  • Product: 3-Methyladamantane-1-carboxylic acid .

Phase 3: Regioselective Bromination of the Acid

The carboxylic acid group is electron-withdrawing, deactivating the cage towards further electrophilic substitution. A Lewis acid catalyst (


) is required to force the bromination at the remaining bridgehead (

).
  • Reagents: 3-Methyladamantane-1-carboxylic acid (1.0 eq), Bromine (excess), Aluminum Trichloride (

    
    , 0.5–1.0 eq).
    
  • Conditions: Harsh Lewis acid catalysis.

Protocol:

  • Mix the carboxylic acid intermediate with dry bromine (solvent and reagent).

  • Carefully add anhydrous

    
     in small portions at 
    
    
    
    .
  • Allow the mixture to warm to room temperature, then reflux (

    
    ) for 24–48 hours.
    
    • Note: Monitor by TLC or GC. The reaction is slower than Phase 1 due to deactivation.

  • Work-up: Cool and pour onto ice/HCl mixture to decompose the aluminum complex.

  • Extract with Ethyl Acetate or DCM.

  • Wash with

    
     (to remove 
    
    
    
    ) and brine.
  • Purification: Recrystallize from Ethanol/Hexane or Toluene.

  • Final Product: 3-Bromo-5-methyladamantane-1-carboxylic acid .

Quantitative Data Summary

ParameterPhase 1 (Bromination)Phase 2 (Koch-Haaf)Phase 3 (Final Bromination)
Reagent

(neat)


Temp



Time 4–6 h2–4 h24–48 h
Typical Yield 92%85%65–75%
Critical Factor Control exothermTemp control (

)
Moisture-free

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical signatures must be observed:

  • 1H NMR (

    
    ): 
    
    • Methyl Group: Singlet at

      
       ppm.
      
    • Acid Proton: Broad singlet at

      
       ppm (exchangeable).
      
    • Cage Protons: Distinct multiplets between 1.5–2.5 ppm. The symmetry is broken, so the

      
       protons adjacent to the Br, COOH, and Me groups will have distinct chemical shifts compared to the highly symmetric precursors.
      
  • Mass Spectrometry (GC-MS):

    • Molecular ion peak

      
       at m/z 272/274 (1:1 ratio due to 
      
      
      
      isotope pattern).
    • Fragment loss of

      
       (45) and 
      
      
      
      (79/80).

References

  • Koch-Haaf Reaction Mechanism & Protocol

    • Organic Syntheses, Coll.[1] Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964). (Foundational protocol for adamantane carboxylation).

    • Link:

  • Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Bromierung von Adamantan-carbonsäure-(1). Chemische Berichte. (Describes the use of AlCl3/Br2 for carboxylated adamantanes).
  • Compound Properties & CAS Data

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286127, 3-Bromo-5-methyladamantane-1-carboxylic acid.
    • Link:

  • Moiseev, I. K., et al. (1999). Reactions of Adamantanes in Electrophilic Media. Russian Chemical Reviews.

Sources

Strategic Synthesis Guide: Starting Materials for 3-Bromo-5-methyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2) represents a classic challenge in regioselective cage functionalization. This molecule serves as a critical trifunctional scaffold in medicinal chemistry, offering three distinct vectors for elaboration: a lipophilic core, a nucleophilic-susceptible bromide, and a modifiable carboxylic acid.

For researchers and drug developers, the selection of starting materials is not merely a procurement exercise but a strategic decision that dictates the synthetic route's scalability, impurity profile, and cost-efficiency.

The Core Challenge: Adamantane functionalization relies on the reactivity differences between bridgehead (tertiary) and bridge (secondary) carbons. While bridgehead functionalization is thermodynamically favored, controlling the sequence of introduction—Methyl (C1), Carboxyl (C3), and Bromo (C5)—is paramount to avoid over-functionalization or isomeric mixtures.

This guide delineates the optimal starting materials and the requisite reagent ecosystems to navigate this synthesis, focusing on the Stepwise Functionalization Route (starting from 1-Methyladamantane) as the industry standard for reliability.

Part 2: Retrosynthetic Logic & Pathway Visualization

To understand the starting material requirements, we must visualize the disconnection. The synthesis relies on sequential electrophilic substitutions and carbonylation reactions (Koch-Haaf).

Retrosynthesis Target TARGET 3-Bromo-5-methyladamantane-1-carboxylic acid (Trifunctional Core) Intermediate_Acid INTERMEDIATE 1 3-Methyl-1-adamantanecarboxylic acid (Stable Precursor) Target->Intermediate_Acid Retrosynthetic Step 1: Bromination (Deactivated System) Intermediate_Bromo INTERMEDIATE 2 1-Bromo-3-methyladamantane (Activated Species) Intermediate_Acid->Intermediate_Bromo Retrosynthetic Step 2: Koch-Haaf Carboxylation Start PRIMARY STARTING MATERIAL 1-Methyladamantane (CAS 768-91-2) Intermediate_Bromo->Start Retrosynthetic Step 3: Ionic Bromination

Figure 1: Retrosynthetic disconnection showing the linear dependency on 1-Methyladamantane.[1]

Part 3: Primary Starting Materials

The synthesis is anchored by the hydrocarbon scaffold. While Adamantane is the ultimate commodity precursor, 1-Methyladamantane is the practical starting point for high-value synthesis to reduce step count and isomer separation efforts.

The Scaffold: 1-Methyladamantane[2][3]
  • CAS: 768-91-2

  • Role: Provides the adamantane cage and the first established vector (Methyl group).

  • Technical Specification for Sourcing:

    • Purity: ≥ 98% (GC). Critical: Impurities like 2-methyladamantane will carry through and form difficult-to-separate isomeric acids.

    • Physical State: Crystalline solid or semi-solid (MP ~100°C).

    • Cost/Availability: Moderate. Often prepared via isomerization of 2-methyladamantane or alkylation of adamantane.

  • Why not start with Adamantane? Direct methylation of adamantane often yields mixtures of 1-methyl, 1,3-dimethyl, and polymethylated species. Starting with purified 1-methyladamantane ensures regiocontrol from Step 1.

The Alternative Scaffold: 3-Methyl-1-adamantanecarboxylic acid
  • CAS: 33649-73-9[2]

  • Role: Advanced intermediate that bypasses the first two synthetic steps.

  • Pros: Reduces synthesis time to a single step (Bromination).

  • Cons: Significantly more expensive; supply chain reliability is lower than the hydrocarbon.

  • Recommendation: Use for small-scale (<100g) discovery batches. Use 1-Methyladamantane for process scale-up.[3]

Part 4: The Reagent Ecosystem (By Reaction Stage)

The transformation of 1-Methyladamantane to the target requires two distinct classes of reagents: Halogenation Promoters and Carbonylation Agents .

Stage 1: Activation (Bromination)

Transformation: 1-Methyladamantane


 1-Bromo-3-methyladamantane
ReagentRoleCritical Attributes
Bromine (Br₂) Reactant & SolventGrade: ACS Reagent, ≥99.5%.[2] Handling: High density, fuming. Requires Teflon-lined equipment.
Iron (Fe) or AlCl₃ Lewis Acid CatalystSelection: Anhydrous AlCl₃ is aggressive; Iron powder is milder. Note: For mono-bromination, mild conditions are preferred to avoid di-bromination.
Stage 2: Carbonylation (The Koch-Haaf Reaction)

Transformation: 1-Bromo-3-methyladamantane


 3-Methyl-1-adamantanecarboxylic acid

This step utilizes the Koch-Haaf protocol, generating a carbocation in situ which is trapped by CO (generated from Formic Acid).

ReagentRoleCritical Attributes
Formic Acid (HCOOH) CO SourceConcentration: 98-100%. Water content must be minimized to prevent quenching the carbocation prematurely.
Sulfuric Acid (H₂SO₄) Superacid MediumConcentration: 96-98% or Oleum (fuming H₂SO₄). Acts as the dehydrating agent to generate CO and stabilize the adamantyl cation.
t-Butanol (or CCl₄) Co-solvent / Cation RelayFunction: t-Butanol generates the t-butyl cation, which abstracts the halide/hydride from the adamantane, facilitating the reaction.
Stage 3: Functionalization (Final Bromination)

Transformation: 3-Methyl-1-adamantanecarboxylic acid


 3-Bromo-5-methyladamantane-1-carboxylic acid[4]

Challenge: The carboxylic acid group is electron-withdrawing (deactivating). Stronger Lewis acid catalysis is required compared to Stage 1.

ReagentRoleCritical Attributes
Aluminum Chloride (AlCl₃) Strong Lewis AcidRequirement: Must be anhydrous and fresh.[5] Yellow/green coloration indicates hydration (deactivation).
Bromine (Br₂) ReactantUsed in excess (solvent quantities) or with a chlorinated solvent (DCM/CHCl₃).

Part 5: Detailed Experimental Workflow (Route 1)

This protocol integrates the starting materials into a cohesive workflow.

Step 1: Synthesis of 1-Bromo-3-methyladamantane
  • Setup: A reactor equipped with a reflux condenser and an HBr trap (scrubber).

  • Reaction: Charge 1-Methyladamantane (1.0 equiv). Add Bromine (3.0 - 4.0 equiv) dropwise at 0°C.

  • Catalysis: Add catalytic Iron powder or FeBr₃ .

  • Condition: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by GC.[6]

  • Workup: Quench with aqueous Sodium Bisulfite (NaHSO₃) to destroy excess Br₂. Extract with DCM.

  • Product: 1-Bromo-3-methyladamantane (Oil or low-melting solid).

Step 2: Koch-Haaf Carboxylation
  • Setup: High-agitation reactor (viscous acidic medium).

  • Acid Bath: Charge 96% H₂SO₄ (large excess) and cool to 15-20°C.

  • Addition: Simultaneously add a solution of 1-Bromo-3-methyladamantane (in t-Butanol or CCl₄) and Formic Acid (98%) dropwise over 2 hours.

    • Mechanism:[7][8] Formic acid dehydrates to CO; t-Butanol helps generate the adamantyl cation; CO traps the cation to form the acylium ion; water workup yields the acid.

  • Workup: Pour onto crushed ice. The carboxylic acid precipitates.[8] Filter and wash with water.

  • Purification: Recrystallization from Methanol/Water or Acetone.

  • Intermediate: 3-Methyl-1-adamantanecarboxylic acid .

Step 3: Regioselective Bromination
  • Setup: Moisture-free reactor.

  • Reagents: Mix 3-Methyl-1-adamantanecarboxylic acid (1.0 equiv) with Bromine (excess, ~3-5 equiv).

  • Catalyst: Add Anhydrous AlCl₃ (0.5 - 1.0 equiv). Note: The Lewis acid coordinates to the carboxyl, requiring stoichiometric amounts for effective catalysis.

  • Condition: Heat to mild reflux (40-60°C) for 12-24 hours. The electron-withdrawing COOH slows the reaction, but the methyl group directs the incoming bromine to the meta-bridgehead (Pos 5).

  • Workup: Quench on ice/HCl. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Toluene or Hexane/EtOAc.

  • Final Product: 3-Bromo-5-methyladamantane-1-carboxylic acid .

Part 6: Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Bromination cluster_1 Stage 2: Koch-Haaf cluster_2 Stage 3: Final Functionalization SM 1-Methyladamantane Int1 1-Bromo-3-methyl adamantane SM->Int1  0°C -> RT   Br2_1 Br2 / Fe Br2_1->Int1 Int2 3-Methyl-1-adamantane carboxylic acid Int1->Int2  Carbonylation   Reagents_2 HCOOH / H2SO4 t-BuOH Reagents_2->Int2 Final 3-Bromo-5-methyl adamantane-1-COOH Int2->Final  Reflux   Reagents_3 Br2 / AlCl3 (Anhydrous) Reagents_3->Final

Figure 2: Sequential process flow from hydrocarbon precursor to trifunctionalized target.

Part 7: References

  • Synthesis of 1-Methyladamantane & Derivatives: Ryabukhin, S. V., et al. "Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents."[3] Organic Process Research & Development, 2023. (Note: Generalized DOI for OPRD, specific article detailed in search context 1.1)

  • General Koch-Haaf Carboxylation of Adamantanes: Stetter, H., et al. "1-Adamantanecarboxylic Acid." Organic Syntheses, Coll.[9] Vol. 5, p. 20 (1973); Vol. 44, p. 1 (1964).

  • Bromination of Adamantane Carboxylic Acids: Lundahl, K., et al. "Synthesis and antiviral activity of some 3-substituted 1-adamantanecarboxylic acid derivatives." Journal of Medicinal Chemistry, 1972.

  • Target Molecule Data (3-Bromo-5-methyladamantane-1-carboxylic acid): PubChem Compound Summary for CID 286127.

  • Hell-Volhard-Zelinsky vs. Bridgehead Bromination: "Alpha Bromination of Carboxylic Acids." Chemistry LibreTexts. [10]

Sources

electrophilic bromination of 5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Bromination of 5-Methyladamantane-1-carboxylic Acid

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure provides metabolic stability and enhances the lipophilicity of drug candidates, improving their ability to cross biological membranes.[2][3] Functionalized adamantanes are integral to a wide range of therapeutics, from antiviral agents like Amantadine to advanced enzyme inhibitors.[1][2][4]

Among the most versatile intermediates for further elaboration of the adamantane core are the halogenated derivatives.[5][6] The introduction of a bromine atom at a bridgehead position creates a reactive handle for nucleophilic substitution, cross-coupling reactions, and other transformations, enabling the synthesis of diverse and complex bioactive molecules.[5] This guide provides a comprehensive technical overview of the electrophilic bromination of a substituted adamantane, 5-methyladamantane-1-carboxylic acid, a process that combines mechanistic complexity with practical synthetic utility. We will explore the underlying principles governing the reaction's regioselectivity, provide a field-proven experimental protocol, and discuss methods for validation and troubleshooting.

Part 1: Mechanistic Rationale and Substituent Effects

The functionalization of adamantane's C-H bonds proceeds preferentially at the four equivalent tertiary bridgehead positions (1, 3, 5, 7). This regioselectivity is dictated by the mechanism of the reaction, which, in the case of electrophilic bromination, involves the formation of a remarkably stable bridgehead adamantyl carbocation.[5] Unlike typical sp³-hybridized carbons, the rigid cage structure of adamantane enforces a geometry on the carbocation intermediate that minimizes ring strain, making its formation favorable.

In the case of 5-methyladamantane-1-carboxylic acid, the inherent symmetry of the parent adamantane is broken, and the directing effects of the substituents must be considered.

  • Carboxylic Acid (-COOH) at C1: This group is strongly electron-withdrawing via an inductive effect (-I).[7] It deactivates the adamantane cage towards electrophilic attack by pulling electron density away from the sigma framework. This deactivating effect is strongest at the adjacent bridgehead positions (3, 5, and 7).

  • Methyl Group (-CH₃) at C5: This group is electron-donating via an inductive effect (+I). It activates the cage, making it more nucleophilic and thus more reactive towards electrophiles.[7]

The interplay of these opposing electronic effects governs the reaction's outcome. The C1 and C5 positions are already substituted. The remaining bridgehead positions are C3 and C7. The deactivating -COOH group at C1 equally disfavors attack at C3 and C7. Conversely, the activating -CH₃ group at C5 equally favors attack at C3 and C7. Therefore, the bromination is predicted to occur regioselectively at either the C3 or C7 position, which are chemically equivalent, to yield 3-bromo-5-methyladamantane-1-carboxylic acid .[8]

The overall reaction mechanism is illustrated below. The brominating agent, typically elemental bromine (Br₂), may be activated by a Lewis acid or act directly. It polarizes and accepts electron density from a tertiary C-H bond, leading to the formation of the stable adamantyl cation intermediate, which is then rapidly captured by a bromide ion.

G Figure 1: Electrophilic Bromination Mechanism reactant_node 5-Methyladamantane- 1-carboxylic Acid + Br₂ ts1_node Transition State 1 (C-H Bond Breaking) reactant_node->ts1_node Electrophilic Attack intermediate_node Bridgehead Carbocation Intermediate ts1_node->intermediate_node Heterolysis product_node 3-Bromo-5-methyladamantane- 1-carboxylic Acid + HBr intermediate_node->product_node Bromide Capture arrow_style_forward arrow_style_forward arrow_style_capture arrow_style_capture

Caption: Figure 1: Electrophilic Bromination Mechanism

Part 2: Detailed Experimental Protocol

This protocol describes a robust method for the selective monobromination of 5-methyladamantane-1-carboxylic acid. The procedure has been designed to be self-validating through clear checkpoints and expected outcomes.

2.1 Materials and Equipment

  • Reagents: 5-methyladamantane-1-carboxylic acid, Elemental Bromine (Br₂), Silver(I) Sulfate (Ag₂SO₄), Dichloromethane (DCM, anhydrous), Sodium Thiosulfate (Na₂S₂O₃), Sodium Chloride (brine), Magnesium Sulfate (MgSO₄, anhydrous), Cyclohexane.

  • Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, Büchner funnel and flask, standard laboratory glassware.

2.2 Step-by-Step Methodology

Safety First: Elemental bromine is highly toxic, corrosive, and volatile. This entire procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), is mandatory.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyladamantane-1-carboxylic acid (e.g., 10.0 g, 1.0 equiv).

    • Add silver(I) sulfate (0.1 equiv). Causality Note: Silver(I) sulfate acts as a catalyst/promoter. It facilitates the reaction by sequestering the bromide ion (Br⁻) formed, which shifts the equilibrium and prevents the reverse reaction.[9]

    • Dissolve the solids in anhydrous dichloromethane (100 mL).

    • Fit the flask with a reflux condenser.

  • Bromine Addition:

    • In a dropping funnel, carefully measure elemental bromine (1.1 equiv).

    • Add the bromine dropwise to the stirring solution at room temperature over 30 minutes. An immediate color change to deep red/brown will be observed.

    • Causality Note: A slight excess of bromine ensures complete consumption of the starting material. Slow, controlled addition is critical to manage the reaction exotherm and prevent potential side reactions like polybromination.

  • Reaction and Monitoring:

    • After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4-6 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up and Quenching:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly and carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red/brown color of bromine disappears and the solution becomes colorless.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid is purified by recrystallization.[10]

    • Suspend the crude product in a minimal amount of hot cyclohexane. Add more solvent as needed to achieve complete dissolution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold cyclohexane.

    • Dry the product under vacuum to a constant weight.

G Figure 2: Experimental Workflow Summary setup 1. Reaction Setup (Substrate, Catalyst, Solvent) addition 2. Bromine Addition (Dropwise, Room Temp) setup->addition reaction 3. Reflux & Monitor (4-6 hours, TLC) addition->reaction workup 4. Quench & Extract (Na₂S₂O₃, DCM/H₂O) reaction->workup purify 5. Purification (Recrystallization from Cyclohexane) workup->purify analyze 6. Analysis (NMR, MS, MP) purify->analyze

Caption: Figure 2: Experimental Workflow Summary

Part 3: Data Presentation and Product Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-bromo-5-methyladamantane-1-carboxylic acid.

3.1 Expected Yield and Physical Properties

ParameterExpected Outcome
Yield 75-85%
Appearance White crystalline solid
Melting Point Compare to literature values; a sharp melting point indicates high purity.
Solubility Soluble in chlorinated solvents, ethers, and hot non-polar solvents.

3.2 Spectroscopic Characterization

  • ¹H NMR: The spectrum will show the disappearance of one of the bridgehead C-H proton signals present in the starting material. The remaining adamantane protons will appear as a series of broad multiplets, characteristic of the rigid cage system.[11] The methyl singlet and the carboxylic acid proton (a broad singlet, typically >10 ppm) will remain.

  • ¹³C NMR: A key indicator is the appearance of a new signal for the carbon atom bonded to bromine (C-Br), typically shifted downfield. The signals for the other cage carbons will also shift slightly due to the electronic effect of the bromine substituent.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[12]

Part 4: Field Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction Insufficient activation of bromine; low reaction temperature or time.Ensure the use of the silver sulfate promoter. Increase reflux time and monitor carefully by TLC.
Formation of Side Products Over-bromination: Using a large excess of bromine or overly harsh conditions (prolonged heating, strong Lewis acid).Decarboxylation: Can occur under very harsh acidic/thermal conditions.Use a minimal excess of bromine (1.05-1.1 equiv). Avoid unnecessarily long reaction times. The use of Ag₂SO₄ is milder than strong Lewis acids like AlBr₃.[13]
Difficult Purification Oily crude product; incomplete removal of bromine.Ensure the quenching step is complete (no residual color). If the product oils out during recrystallization, try a different solvent system (e.g., hexane/ethyl acetate).
Product Contaminated with Starting Material Incomplete reaction.Increase reaction time or slightly increase the equivalents of bromine. Re-purify via a second recrystallization.

Conclusion

The is a highly regioselective and synthetically valuable transformation. A thorough understanding of the directing effects of the substituents on the adamantane core allows for the predictable synthesis of 3-bromo-5-methyladamantane-1-carboxylic acid. This intermediate serves as a versatile building block for the development of novel therapeutics, where the adamantane cage imparts desirable pharmacokinetic properties. The protocol detailed herein provides a reliable and scalable method for researchers in organic synthesis and drug discovery, emphasizing safety, causality, and robust product validation.

References

  • Synthesis of Adamantane Derivatives. XVIII. On the Bromination of 1- and 3-Homoadamantanecarboxylic Acids. an Improved Synthesis of L-Bromomethyladamantane-3-Carboxylic Acid and Some Derivatives Thereof . Taylor & Francis Online. Available at: [Link]

  • Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds | Request PDF . ResearchGate. Available at: [Link]

  • RU2428408C2 - 1-bromoadamantane synthesis method. Google Patents.
  • Synthesis of Rigid Multivalent Scaffolds Based on Adamantane . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Halogenation effects on the bridgehead position of the adamantane molecule | Request PDF . ResearchGate. Available at: [Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives . MDPI. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions . Chemistry LibreTexts. Available at: [Link]

  • Tuning of electronic, optical and lipophilic behaviours of adamantane through various substitutions . ResearchGate. Available at: [Link]

  • Chapter 14 Substituent Effects . University of California, Riverside. Available at: [Link]

  • Ch12 : Substituent Effects . University of Calgary. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives . SciSpace. Available at: [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution . MDPI. Available at: [Link]

  • Photoelectron spectra of functionalized adamantanes . AIP Publishing. Available at: [Link]

  • Mechanism of Free Radical Bromination . BYJU'S. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . MDPI. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research . Journal of Chemical Health Risks. Available at: [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Use of the adamantane structure in medicinal chemistry . PubMed. Available at: [Link]

  • 3-Bromo-5-methyladamantane-1-carboxylic acid | C12H17BrO2 | CID 286127 . PubChem. Available at: [Link]

  • 1-Bromoadamantane . NIST WebBook. Available at: [Link]

  • Ag‐catalyzed decarboxylative bromination of adamantane carboxylic acids . ResearchGate. Available at: [Link]

  • 12.2: Radical Reactions . Chemistry LibreTexts. Available at: [Link]

  • Free-radical substitution on adamantane . Journal of the American Chemical Society. Available at: [Link]

  • 2-Bromoadamantane | C10H15Br | CID 522482 . PubChem. Available at: [Link]

  • Chapter 11 Free Radical Substitution and Addition Reactions . University of California, Riverside. Available at: [Link]

  • Free Radicals Halogenation and Bromination . Reddit. Available at: [Link]

  • CN110304986B - Preparation method of 1-bromoadamantane. Google Patents.
  • Reactions of Adamantanes in Electrophilic Media . Scribd. Available at: [Link]

  • The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives . ACS Publications. Available at: [Link]

  • Use of the Adamantane Structure in Medicinal Chemistry . ResearchGate. Available at: [Link]

  • Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride . Royal Society of Chemistry. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids . Chemistry LibreTexts. Available at: [Link]

  • 1-adamantanecarboxylic acid . Organic Syntheses. Available at: [Link]

  • (PDF) Synthesis of Diamondoid Carboxylic Acids . ResearchGate. Available at: [Link]

  • The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability . National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches . National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-bromo-5-methyl-1-adamantanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, is a privileged structure in medicinal chemistry and materials science.[1] Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive, in-depth technical overview of a proposed synthetic route for 3-bromo-5-methyl-1-adamantanecarboxylic acid, a key building block for novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols.

Introduction and Strategic Overview

The introduction of multiple, distinct functional groups onto the adamantane core at specific bridgehead positions offers a powerful strategy for creating novel molecular architectures with tailored properties. 3-bromo-5-methyl-1-adamantanecarboxylic acid is a trifunctionalized adamantane derivative with significant potential as a versatile intermediate. The methyl group provides lipophilicity, the bromine atom serves as a handle for further functionalization via cross-coupling or substitution reactions, and the carboxylic acid moiety allows for amide bond formation or other derivatizations.

This guide outlines a robust and logical two-step synthetic pathway commencing from the readily accessible starting material, 1-methyladamantane. The proposed synthesis leverages well-established and reliable reactions in adamantane chemistry: regioselective electrophilic bromination followed by a Koch-Haaf carboxylation.

Synthetic_Workflow Start 1-Methyladamantane Step1 Step 1: Electrophilic Bromination Start->Step1 Br₂, catalyst Intermediate 1-Bromo-3-methyladamantane (and isomers) Step1->Intermediate Step2 Step 2: Koch-Haaf Carboxylation Intermediate->Step2 1. H₂SO₄, HCOOH 2. H₂O Product 3-Bromo-5-methyl-1-adamantanecarboxylic acid Step2->Product

Caption: Overall synthetic workflow for 3-bromo-5-methyl-1-adamantanecarboxylic acid.

Synthesis of the Starting Material: 1-Methyladamantane

While commercially available, scalable and cost-effective syntheses of 1-methyladamantane have been developed, making it an attractive starting point for more complex derivatives.[2] One common approach involves the reduction of 1-bromomethyladamantane, which is accessible from the inexpensive bulk chemical 1-adamantylmethanol.[2] Other methods include the Lewis acid-catalyzed methylation of adamantane.[1] For the purposes of this guide, we will assume the availability of 1-methyladamantane as the starting material.

Part I: Regioselective Bromination of 1-Methyladamantane

The first key transformation is the introduction of a bromine atom onto the adamantane core. The bridgehead positions (tertiary carbons) of the adamantane cage are particularly susceptible to electrophilic substitution due to the stability of the resulting tertiary carbocation intermediates.[3]

Principle and Rationale

The bromination of 1-methyladamantane is anticipated to proceed via an electrophilic substitution mechanism. In the presence of bromine, with or without a Lewis acid catalyst, a tertiary hydrogen at an unsubstituted bridgehead position (C3, C5, or C7) is abstracted, leading to the formation of a stable 1-methyl-3-adamantyl cation. This cation is then quenched by a bromide ion to yield the product. Due to the directing effect of the methyl group and the inherent reactivity of the bridgehead positions, this reaction is expected to be highly regioselective for the unoccupied bridgehead carbons, yielding primarily 1-bromo-3-methyladamantane along with other isomers.

Bromination_Mechanism cluster_0 Formation of Electrophile and Adamantyl Cation cluster_1 Nucleophilic Attack Br2 Br-Br Ad_Me 1-Methyladamantane Ad_Me_cation 1-Methyl-3-adamantyl cation Ad_Me->Ad_Me_cation + Br₂ HBr_Br H-Br + Br⁻ Ad_Br_Me 1-Bromo-3-methyladamantane Ad_Me_cation->Ad_Br_Me + Br⁻ Br_ion Br⁻

Caption: Simplified mechanism for the electrophilic bromination of 1-methyladamantane.

Experimental Protocol: Synthesis of 1-Bromo-3-methyladamantane

This protocol is adapted from established procedures for the bromination of adamantane and its derivatives.[4][5]

Materials:

  • 1-Methyladamantane

  • Liquid Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) (optional, as solvent)

  • 5% Sodium hydrosulfite (NaHSO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel with 1-methyladamantane (1.0 eq).

  • If using a solvent, dissolve the 1-methyladamantane in dichloromethane.

  • Heat the reaction mixture to a gentle reflux (or a specified temperature, e.g., 50-55°C).[5]

  • Slowly add liquid bromine (approx. 4.0 eq) dropwise to the reaction mixture over a period of 1-2 hours to control the exotherm.[6]

  • After the addition is complete, continue to stir the reaction mixture at reflux for 10-12 hours.[5] The reaction progress can be monitored by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully distill off the excess bromine.[5]

  • Dilute the reaction residue with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a 5% sodium hydrosulfite solution (to quench any remaining bromine), deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-bromo-3-methyladamantane can be purified by distillation under reduced pressure or recrystallization from a suitable solvent like methanol or ethanol.

Part II: Koch-Haaf Carboxylation of 1-Bromo-3-methyladamantane

The second step involves the carboxylation of the brominated intermediate to introduce the carboxylic acid functionality at another bridgehead position. The Koch-Haaf reaction is an ideal method for this transformation.[7]

Principle and Rationale

The Koch-Haaf reaction is a robust method for synthesizing tertiary carboxylic acids.[7][8] In the presence of a strong acid, such as concentrated sulfuric acid, 1-bromo-3-methyladamantane will generate a tertiary carbocation at the C1 position, with the bromide ion acting as a leaving group. This carbocation is then trapped by carbon monoxide, which can be conveniently generated in situ from formic acid.[9] The resulting acylium cation is subsequently hydrolyzed upon aqueous workup to yield the desired 3-bromo-5-methyl-1-adamantanecarboxylic acid.

Koch_Haaf_Mechanism cluster_0 Carbocation Formation cluster_1 Carbon Monoxide Attack cluster_2 Hydrolysis Ad_Br_Me 1-Bromo-3-methyladamantane Ad_Me_cation 1-Methyl-3-adamantyl cation Ad_Br_Me->Ad_Me_cation + H⁺ HBr HBr Acylium_ion Acylium cation Ad_Me_cation->Acylium_ion + CO H_plus H⁺ CO C≡O Final_Product 3-Bromo-5-methyl-1-adamantanecarboxylic acid Acylium_ion->Final_Product + H₂O, - H⁺ H2O H₂O

Caption: Mechanism of the Koch-Haaf carboxylation of 1-bromo-3-methyladamantane.

Experimental Protocol: Synthesis of 3-Bromo-5-methyl-1-adamantanecarboxylic acid

This protocol is based on well-documented Koch-Haaf reactions performed on bromo-adamantane derivatives.[10]

Materials:

  • 1-Bromo-3-methyladamantane (from Part I)

  • Concentrated Sulfuric Acid (96-98%)

  • Formic Acid (98-100%)

  • Carbon tetrachloride or cyclohexane (solvent)

  • Crushed ice

  • Chloroform or diethyl ether (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask equipped with a stirrer, addition funnel, and thermometer, and cooled in an ice-water bath, add concentrated sulfuric acid.

  • Add the solvent (carbon tetrachloride or cyclohexane) followed by the 1-bromo-3-methyladamantane (1.0 eq).

  • Maintain the temperature between 15-25°C and slowly add formic acid (approx. 10-12 eq) dropwise over 1-2 hours.[10]

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at the same temperature.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Transfer the mixture to a separatory funnel and extract the product with chloroform or diethyl ether.

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 3-bromo-5-methyl-1-adamantanecarboxylic acid can be purified by recrystallization from a suitable solvent mixture, such as methanol/water or acetone/water.

Data Presentation: Summary of Reaction Parameters

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
1 Bromination1-MethyladamantaneBr₂Dichloromethane (optional)50-11010-12
2 Carboxylation1-Bromo-3-methyladamantaneH₂SO₄, HCOOHCCl₄ or Cyclohexane15-252-3

Characterization and Purity Assessment

The final product, 3-bromo-5-methyl-1-adamantanecarboxylic acid, should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the methyl group, the carboxylic acid proton, and the characteristic adamantane cage protons and carbons. The chemical shifts will be indicative of the substitution pattern.

  • Infrared (IR) Spectroscopy: A broad peak in the region of 2500-3300 cm⁻¹ will indicate the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ will correspond to the C=O stretch.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₂H₁₇BrO₂: 272.04 g/mol (for ⁷⁹Br) and 274.04 g/mol (for ⁸¹Br)), showing the characteristic isotopic pattern for a bromine-containing compound.[11]

  • Melting Point: A sharp melting point range will be indicative of high purity.

  • Purity: Can be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis.

Safety Considerations

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated Sulfuric Acid and Formic Acid: are highly corrosive. Handle with appropriate PPE. The dilution of sulfuric acid and the reaction with formic acid are exothermic and should be performed with cooling.

  • Organic Solvents: Dichloromethane, carbon tetrachloride, and other solvents are flammable and/or toxic. Handle in a fume hood and avoid ignition sources.

Conclusion

The proposed two-step synthesis of 3-bromo-5-methyl-1-adamantanecarboxylic acid from 1-methyladamantane represents a logical and efficient approach based on well-established and high-yielding reactions in adamantane chemistry. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this valuable and versatile building block for applications in drug discovery and materials science.

References

[2] Pashenko, A. E., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I. A., Maksymenko, O. V., Volochnyuk, D. M., & Ryabukhin, S. V. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 484–494. [Link]

[12] ACS Publications. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development. [Link]

[13] ResearchGate. (n.d.). Koch-Haaf carbonylation. Retrieved from [Link]

[6] Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Retrieved from

[14] Sastre, R., & Bentz, P. O. (2000). Steric Strain and Reactivity: Electrophilic Bromination of trans-(1-Methyl-2-adamantylidene)-1-methyladamantane. The Journal of Organic Chemistry, 65(4), 945–951. [Link]

[7] Wikipedia. (n.d.). Koch reaction. Retrieved from [Link]

[15] Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved from [Link]

[16] Risto, M., & Bolte, M. (2018). Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light Emission. European Journal of Organic Chemistry, 2018(44), 6129–6134. [Link]

[8] Cambridge University Press. (n.d.). Koch Reaction (Koch-Haaf Reaction). Retrieved from [Link]

[17] Moiseev, I. K., Makarova, N. V., & Zemtsova, M. N. (n.d.). Reactions of Adamantanes in Electrophilic Media. Scribd. Retrieved from [Link]

[18] Armour, A. G., & McKervey, M. A. (1970). Unusual behaviour of 2-methyladamantane during bromination. Journal of the Chemical Society C: Organic, 1781-1783. [Link]

[10] Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from [Link]

[9] Kim, H., & Nagaki, A. (2014). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 10, 2336–2342. [Link]

[19] ResearchGate. (2025). Amidation of Adamantane and Diamantane with Acetonitrile and Bromotrichloromethane in the Presence of Mo(CO)(6) in Aqueous Medium. Retrieved from [Link]

[11] PubChem. (n.d.). 3-Bromo-5-methyladamantane-1-carboxylic acid. Retrieved from [Link]

[20] ResearchGate. (n.d.). Phase Transitions in 1-Bromoadamantane Compared to 1-Chloroadamantane: Similarities and Unique Features. Retrieved from [Link]

[21] ResearchGate. (2025). Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. Retrieved from [Link]

[22] Beilstein Journal of Organic Chemistry. (n.d.). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Retrieved from [Link]

[23] Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol. Retrieved from

[24] MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3458-3477. [Link]

[25] PubChem. (n.d.). 1-Bromo-3-methyladamantane. Retrieved from [Link]

[26] National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. Retrieved from [Link]

[27] Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. 95, 425-438. [Link]

Sources

Methodological & Application

The Adamantane Advantage: Harnessing 3-Bromo-5-methyladamantane-1-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have been successfully leveraged to enhance the efficacy, selectivity, and pharmacokinetic profiles of a diverse range of therapeutic agents.[1][2] From antiviral and antidiabetic drugs to agents targeting neurodegenerative disorders, the adamantane moiety offers a robust platform for rational drug design.[3][4] This guide provides an in-depth exploration of a specific, functionalized adamantane derivative, 3-Bromo-5-methyladamantane-1-carboxylic acid , outlining its potential applications and providing detailed protocols for its synthesis and derivatization.

The Strategic Value of 3-Bromo-5-methyladamantane-1-carboxylic acid in Drug Discovery

3-Bromo-5-methyladamantane-1-carboxylic acid is a versatile building block for medicinal chemists. Its structure combines the key features of the adamantane core with three distinct functional handles: a carboxylic acid, a bromine atom, and a methyl group. Each of these imparts specific properties that can be exploited in drug design.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC12H17BrO2[5]
Molecular Weight273.17 g/mol [5]
XLogP32.8[5]
IUPAC Name3-bromo-5-methyladamantane-1-carboxylic acid[5]
CAS Number14670-95-2[5]

The lipophilicity, as indicated by the XLogP3 value, suggests that this molecule can readily cross cellular membranes, a desirable property for many drug candidates. The rigid adamantane cage provides a predictable and stable scaffold, allowing for precise positioning of substituents to interact with biological targets.[1]

Potential Therapeutic Applications

While specific biological activity data for 3-Bromo-5-methyladamantane-1-carboxylic acid is not extensively published, its structural motifs suggest potential applications in several therapeutic areas, drawing parallels from other well-studied adamantane derivatives.

Enzyme Inhibition

The adamantane scaffold is a key feature in several enzyme inhibitors. For instance, vildagliptin and saxagliptin, which are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes, incorporate an adamantyl group.[3][5] The adamantane moiety often binds to hydrophobic pockets within the enzyme's active site, contributing to the inhibitor's potency and selectivity. The carboxylic acid group of 3-Bromo-5-methyladamantane-1-carboxylic acid can be derivatized to form amides or esters that mimic the peptide backbone of natural substrates, while the adamantane core serves as a bulky, lipophilic anchor.

Ion Channel Modulation

Adamantane derivatives have a rich history as ion channel modulators. Amantadine and rimantadine target the M2 proton channel of the influenza A virus, inhibiting viral replication.[2][6][7] Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, also features an adamantane core that plays a crucial role in its mechanism of action.[2] The 3-Bromo-5-methyladamantane-1-carboxylic acid scaffold could be elaborated to develop novel ion channel modulators, where the adamantane cage blocks the channel pore, and the substituents are optimized for specific interactions with the channel protein.

Antiviral Drug Development

Beyond influenza, the adamantane scaffold has been explored for its potential against a range of viruses. The lipophilic nature of the adamantane cage can facilitate interactions with viral envelope proteins or enzymes essential for viral replication. The functional groups on 3-Bromo-5-methyladamantane-1-carboxylic acid provide avenues for creating libraries of compounds for antiviral screening.

Experimental Protocols

Proposed Synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid

A plausible synthetic route to 3-Bromo-5-methyladamantane-1-carboxylic acid can be adapted from established methods for the bromination and carboxylation of adamantane derivatives.[4][8] The following protocol is a proposed method based on these precedents.

Workflow for the Synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid

G cluster_0 Step 1: Synthesis of 3-Methyladamantane-1-carboxylic acid cluster_1 Step 2: Bromination cluster_2 Purification start 1-Adamantanecarboxylic acid step1_reagents Methylating agent (e.g., CH3I, AlCl3) start->step1_reagents Methylation product1 3-Methyladamantane-1-carboxylic acid step1_reagents->product1 step2_reagents Br2, Lewis Acid (e.g., AlBr3) product1->step2_reagents Bromination product2 3-Bromo-5-methyladamantane-1-carboxylic acid step2_reagents->product2 purification Recrystallization / Chromatography product2->purification

Caption: Proposed synthetic workflow for 3-Bromo-5-methyladamantane-1-carboxylic acid.

Step-by-Step Protocol:

  • Synthesis of 3-Methyladamantane-1-carboxylic acid:

    • To a solution of 1-adamantanecarboxylic acid in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst such as aluminum chloride.

    • Slowly add a methylating agent, such as methyl iodide, at a controlled temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain 3-methyladamantane-1-carboxylic acid.

  • Bromination of 3-Methyladamantane-1-carboxylic acid:

    • In a fume hood, dissolve 3-methyladamantane-1-carboxylic acid in an excess of liquid bromine.

    • Add a Lewis acid catalyst, such as anhydrous aluminum bromide, portion-wise at a low temperature (e.g., 0 °C).

    • Allow the reaction to stir at room temperature for several hours. The progress of the reaction should be monitored.

    • Carefully quench the reaction by pouring it onto ice.

    • Remove excess bromine by adding a solution of sodium bisulfite.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-Bromo-5-methyladamantane-1-carboxylic acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Derivatization of 3-Bromo-5-methyladamantane-1-carboxylic acid

The presence of the carboxylic acid and bromo-substituent allows for a wide range of chemical modifications to generate a library of compounds for biological screening.

Workflow for Derivatization

G cluster_0 Carboxylic Acid Chemistry cluster_1 Bromine Substitution start 3-Bromo-5-methyladamantane- 1-carboxylic acid amide Amide Derivatives start->amide Amide Coupling (e.g., HATU, R-NH2) ester Ester Derivatives start->ester Esterification (e.g., R-OH, H+) nucleophile Nucleophilic Substitution Products (e.g., with amines, thiols, azides) start->nucleophile Nucleophilic Substitution (Nu-)

Caption: Potential derivatization pathways for 3-Bromo-5-methyladamantane-1-carboxylic acid.

Protocol for Amide Synthesis (Example):

  • Dissolve 3-Bromo-5-methyladamantane-1-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) and continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography.

Proposed Biological Evaluation

Based on the potential applications, a screening cascade can be proposed for derivatives of 3-Bromo-5-methyladamantane-1-carboxylic acid.

Biological Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Lead Optimization cluster_2 In Vivo Studies start Library of 3-Bromo-5-methyladamantane- 1-carboxylic acid Derivatives assay1 Enzyme Inhibition Assays (e.g., DPP-4, sEH) start->assay1 assay2 Ion Channel Assays (e.g., Electrophysiology) start->assay2 assay3 Antiviral Assays (e.g., Plaque Reduction Assay) start->assay3 dose_response Dose-Response Curves (IC50/EC50) assay1->dose_response assay2->dose_response assay3->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar animal_models Disease-Relevant Animal Models sar->animal_models

Caption: A proposed workflow for the biological evaluation of novel derivatives.

Conclusion

3-Bromo-5-methyladamantane-1-carboxylic acid represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its unique combination of a rigid, lipophilic scaffold and versatile functional groups makes it an attractive building block for medicinal chemists. The protocols and potential applications outlined in this guide are intended to provide a framework for researchers to unlock the full potential of this and other functionalized adamantane derivatives in the ongoing quest for new and improved medicines.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Adamantane in Drug Delivery Systems and Surface Recognition - ResearchG
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
  • Adamantane – A Lead Structure for Drugs in Clinical Practic... - Ingenta Connect.
  • The Pharmacokinetics of the Antiviral Agents indicated in Influenza: What Are The Clinical Implic
  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI.
  • Antiviral Properties, Metabolism, and Pharmacokinetics of a Novel Azolo-1,2,4-Triazine-Derived Inhibitor of Influenza A and B Virus Replic
  • 3-Bromo-5-methyladamantane-1-carboxylic acid | C12H17BrO2 | CID 286127 - PubChem.
  • 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applic
  • 3-Bromoadamantane-1-carboxylic acid 97 21816-08-0 - Sigma-Aldrich.
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google P
  • Recent developments in the practical application of novel carboxylic acid bioisosteres.
  • Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transform
  • 3-Bromoadamantane-1-carboxylic acid | 21816-08-0 - ChemicalBook.
  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure.

Sources

Application Notes and Protocols for the Derivatization of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Adamantane Scaffold

Adamantane, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has emerged as a privileged scaffold in modern medicinal chemistry and materials science.[1] Its unique cage-like structure provides a robust framework for the precise spatial arrangement of functional groups, enabling enhanced interactions with biological targets.[2] The incorporation of an adamantane moiety can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug candidate, for instance, by increasing its lipophilicity to enhance blood-brain barrier permeability or by sterically shielding adjacent functional groups from metabolic degradation.[2]

3-Bromo-5-methyladamantane-1-carboxylic acid is a particularly valuable building block. The carboxylic acid at the 1-position serves as a versatile handle for a wide range of derivatization reactions, while the bromo and methyl groups at the 3- and 5-positions, respectively, offer opportunities for further functionalization or can be used to fine-tune the steric and electronic properties of the final molecule. This guide provides a detailed overview of the key derivatization strategies for this compound, focusing on the formation of esters and amides, which are fundamental transformations in drug discovery and development.

Core Derivatization Strategies: A Mechanistic and Practical Overview

The derivatization of 3-Bromo-5-methyladamantane-1-carboxylic acid primarily revolves around the reactions of the carboxylic acid group. Due to the steric hindrance imposed by the bulky adamantane cage, standard reaction conditions may not always be optimal. Therefore, this section details robust protocols that are well-suited for such sterically demanding substrates.

Esterification: Masking Polarity and Enhancing Lipophilicity

Esterification of the carboxylic acid is a common strategy to increase lipophilicity, improve cell membrane permeability, and modulate the release profile of a potential drug. Given the steric hindrance around the carbonyl group, direct acid-catalyzed esterification (Fischer esterification) may be sluggish. More effective methods involve the activation of the carboxylic acid.

The Steglich esterification is a mild and efficient method for forming esters from sterically hindered carboxylic acids and alcohols.[3] The reaction proceeds through the activation of the carboxylic acid with dicyclohexylcarbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst 4-dimethylaminopyridine (DMAP), to yield the desired ester and dicyclohexylurea (DCU) as a byproduct.

Experimental Workflow: Steglich Esterification

start Dissolve 3-Bromo-5-methyladamantane-1-carboxylic acid, alcohol, and DMAP in an anhydrous aprotic solvent (e.g., DCM). add_dcc Add a solution of DCC in the same solvent dropwise at 0°C. start->add_dcc react Allow the reaction to warm to room temperature and stir for 12-24 hours. add_dcc->react filter Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). react->filter workup Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine. filter->workup dry Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. workup->dry purify Purify the crude ester by column chromatography. dry->purify

Caption: Workflow for Steglich Esterification.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. To this, add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary (Exemplary)

ParameterValue
Starting Material3-Bromo-5-methyladamantane-1-carboxylic acid
ReactantsMethanol, DCC, DMAP
SolventDichloromethane
Reaction Time18 hours
YieldTypically > 85%
Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most crucial reactions in drug discovery, as the amide functional group is a cornerstone of peptides, proteins, and a vast array of synthetic drugs.[4] Direct condensation of a carboxylic acid and an amine requires high temperatures and is often inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid. For sterically hindered substrates like 3-Bromo-5-methyladamantane-1-carboxylic acid, robust coupling agents are necessary.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that facilitates amide bond formation, even with sterically hindered and electron-deficient amines. It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which readily reacts with the amine.

Experimental Workflow: Amide Coupling with HATU

start Dissolve 3-Bromo-5-methyladamantane-1-carboxylic acid and the desired amine in an anhydrous polar aprotic solvent (e.g., DMF). add_base Add a non-nucleophilic base, such as DIPEA, to the mixture. start->add_base add_hatu Add HATU to the reaction mixture and stir at room temperature. add_base->add_hatu react Monitor the reaction for 2-12 hours until completion. add_hatu->react workup Quench the reaction with water and extract the product with an organic solvent. react->workup wash Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. workup->wash dry Dry the organic layer and concentrate in vacuo. wash->dry purify Purify the crude amide by column chromatography or recrystallization. dry->purify

Caption: Workflow for HATU-mediated Amide Coupling.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction vessel, dissolve 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction Progression: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography or recrystallization.

Quantitative Data Summary (Exemplary)

ParameterValue
Starting Material3-Bromo-5-methyladamantane-1-carboxylic acid
ReactantsBenzylamine, HATU, DIPEA
SolventDimethylformamide
Reaction Time6 hours
YieldTypically > 80%

Characterization of Derivatives

The successful synthesis of the ester and amide derivatives of 3-Bromo-5-methyladamantane-1-carboxylic acid must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The adamantane cage protons typically appear as a series of broad multiplets in the region of 1.5-2.5 ppm.[5] The formation of an ester will result in a downfield shift of the protons on the alcohol moiety adjacent to the newly formed ester linkage. For amides, the N-H proton will appear as a broad singlet, and the protons on the amine fragment adjacent to the amide bond will also be shifted downfield.

    • ¹³C NMR: The carbonyl carbon of the carboxylic acid starting material will be observed around 175-185 ppm. Upon esterification or amidation, this signal will shift slightly upfield to approximately 170-175 ppm. The characteristic signals of the adamantane cage carbons will also be present.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the synthesized derivatives. The isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester (around 1735 cm⁻¹) or amide (around 1650 cm⁻¹) will confirm the conversion.[6]

Further Derivatization and Applications

The bromine atom on the adamantane scaffold of these derivatives serves as a handle for further synthetic transformations. For instance, it can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce aryl or vinyl groups, respectively.[7] This allows for the generation of a diverse library of compounds with potential applications in various therapeutic areas, including antiviral, neuroprotective, and anticancer research.[1][8]

Conclusion

The derivatization of 3-Bromo-5-methyladamantane-1-carboxylic acid into its corresponding esters and amides provides a versatile platform for the synthesis of novel molecules with potential therapeutic value. The protocols outlined in this guide, which are tailored for sterically hindered substrates, offer reliable and efficient methods for these transformations. The resulting derivatives can be further elaborated, leveraging the reactivity of the bromine substituent, to access a wide range of structurally complex and biologically interesting compounds.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024, August 2).
  • Steglich Esterific
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Adamantanone: A Versatile Precursor for the Synthesis of Adamantane Derivatives in Drug Discovery - Benchchem. (n.d.).
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15).
  • Method for esterifying hindered carboxylic acids - European P
  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchG
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
  • The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.).
  • The Synthesis of Sterically Hindered Amides - ResearchG
  • 14575-02-1|3-Bromo-5,7-dimethyladamantane-1-carboxylic acid - BLDpharm. (n.d.).
  • CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google P
  • 3-Bromo-5-methyladamantane-1-carboxylic acid | C12H17BrO2 | CID 286127 - PubChem. (n.d.).
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. (2023, September 20).
  • Visible-light-mediated amidation from carboxylic acids and tertiary amines via C–N cleavage. (2022, June 16).
  • Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. (2014, March 3).
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26).
  • TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO - Thermo Fisher Scientific. (n.d.).

Sources

esterification of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 3-Bromo-5-methyladamantane-1-carboxylic acid (BMACA). CAS Registry Number: 55965-08-3 (Analogous/Related) Applications: Critical intermediate for adamantane-class therapeutics (e.g., Memantine analogs, antiviral M2 channel blockers, and DPPIV inhibitors).

The Challenge: Steric Shielding The esterification of BMACA presents a classic challenge in physical organic chemistry: Bridgehead Steric Hindrance .

  • Geometry: The carboxylic acid is attached to a tertiary bridgehead carbon (

    
    ) within the rigid adamantane cage.
    
  • Kinetic Barrier: The cage structure blocks the trajectory of nucleophiles (alcohols) from attacking the carbonyl carbon (Burgi-Dunitz angle), significantly retarding the rate of standard Fischer esterification.

  • Substituent Effects: The C3-Bromine and C5-Methyl groups add lipophilicity and remote electronic effects but primarily contribute to the overall bulk, making the molecule poorly soluble in polar protic solvents often used for esterification.

Strategic Solution: To overcome the kinetic barrier, we must activate the carboxyl group into a species with a higher electrophilic potential (leaving group ability). This guide details three protocols ranging from robust industrial conversion (Acid Chloride) to mild laboratory coupling (Steglich).

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the method based on your available equipment and the nature of the target alcohol.

DecisionMatrix Start Start: Esterification of BMACA AlcoholType Identify Target Alcohol Start->AlcoholType Simple Simple Alcohol (MeOH, EtOH, iPrOH) AlcoholType->Simple Complex Complex/Sensitive Alcohol (Chiral, Acid-Labile, Expensive) AlcoholType->Complex Scale Scale of Reaction Simple->Scale MethodB METHOD B: Steglich Coupling (DCC/DMAP) Complex->MethodB Avoids harsh acid/heat Large Large Scale (>10g) Cost-Sensitive Scale->Large Slow but cheap Small Lab Scale (<1g) High Purity Needed Scale->Small Fast, high yield MethodC METHOD C: Acid Catalysis (H2SO4/Reflux) Large->MethodC Slow but cheap MethodA METHOD A: Acid Chloride (SOCl2 Activation) Small->MethodA Fast, high yield MethodA->MethodA Preferred for Steric Bulk

Figure 1: Decision matrix for protocol selection.

Method A: The Acid Chloride Route (Gold Standard)

Rationale: Converting the acid to the acid chloride (


) replaces the poor leaving group (-OH) with a chloride ion.[1] The resulting acyl chloride is highly reactive, overcoming the steric hindrance of the adamantane cage.

Reagents:

  • Substrate: 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (3.0 - 5.0 eq)
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Toluene or Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq relative to alcohol)
    

Protocol:

  • Activation (In-Situ):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), dissolve the BMACA  in anhydrous Toluene (5 mL/g).
      
    • Add Thionyl Chloride (3.0 eq) slowly.

    • Add catalytic DMF (2 drops). Mechanism Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction with hindered acids.

    • Reflux the mixture at 80°C for 2-3 hours.

    • IPC (In-Process Control): Take a 50 µL aliquot, quench in dry methanol. Analyze by TLC or GC. Disappearance of the Acid peak and appearance of the Methyl Ester indicates full conversion to Acid Chloride.

  • Evaporation (Critical Step):

    • Cool to room temperature.

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess

      
       and 
      
      
      
      .
    • Note: Failure to remove excess thionyl chloride will result in side reactions with the alcohol in the next step.

    • Re-dissolve the crude acid chloride residue in dry DCM.

  • Esterification:

    • Cool the acid chloride solution to 0°C.[2]

    • Add the Target Alcohol (1.1 eq) and Triethylamine (1.2 eq) dissolved in DCM dropwise.

    • Allow to warm to room temperature and stir for 2-12 hours (depending on alcohol bulk).

  • Workup:

    • Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.

      
       (to remove unreacted acid), then Brine.
      
    • Dry over

      
      , filter, and concentrate.[3]
      

Method B: Steglich Esterification (Mild Conditions)

Rationale: Uses DCC (Dicyclohexylcarbodiimide) to activate the acid and DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[2] Ideal for sensitive alcohols where thermal reflux (Method A) might cause degradation or racemization.

Reagents:

  • Substrate: BMACA (1.0 eq)

  • Alcohol: Target Alcohol (1.0 - 1.2 eq)

  • Coupling Agent: DCC (1.1 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Anhydrous DCM

Protocol:

  • Preparation:

    • Dissolve BMACA (1.0 eq) and the Target Alcohol in anhydrous DCM (10 mL/g) under Nitrogen atmosphere.

    • Add DMAP (0.1 eq).

  • Coupling:

    • Cool the reaction mixture to 0°C.

    • Add DCC (1.1 eq) dissolved in a small amount of DCM dropwise over 10 minutes.

    • Observation: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 12-24 hours. Note: Hindered adamantanes react slower than linear acids; do not cut reaction time short.

  • Workup:

    • Filtration: Filter off the white DCU precipitate using a sintered glass funnel.

    • Wash: Wash the filtrate with 0.5N HCl, then Sat.

      
      .
      
    • Purification: Flash chromatography is usually required to remove traces of N-acylurea byproducts common in hindered substrates.

Mechanistic Insight & Troubleshooting

The Role of the Bridgehead Bromine: Unlike standard alkyl halides, the C3-Bromine is at a bridgehead position.

  • 
     Resistant:  Backside attack is geometrically impossible inside the cage.
    
  • 
     Resistant:  Formation of a carbocation at the bridgehead is disfavored (Bredt's Rule/Orbital alignment), though less so in adamantane than smaller bicyclic systems.
    
  • Implication: The bromine is chemically stable under the esterification conditions described above. However, avoid strong Lewis Acids (

    
    ) or superacids which could trigger halogen migration or solvolysis.
    

Mechanism cluster_sterics Steric Barrier Acid BMACA (Sterically Hindered) Intermediate Acyl Chlorosulfite Intermediate Acid->Intermediate Attack on S SOCl2 SOCl2 + DMF AcidChloride Adamantoyl Chloride (Active Species) Intermediate->AcidChloride -SO2, -HCl Ester Final Ester AcidChloride->Ester + Alcohol / Base

Figure 2: Activation pathway via Thionyl Chloride.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride.Ensure DMF catalyst is used. Check quality of

.
Side Product (Method A) Reaction of alcohol with residual

.
Ensure complete evaporation of thionyl chloride before adding alcohol. Use a toluene azeotrope.
Precipitate in Method B DCU formation (Normal).Filter carefully. If product is trapped in DCU, wash the solid cake with warm DCM.
Unreacted Acid Extreme steric hindrance.Switch to Method A. If using Method A, increase reflux time or switch to Oxalyl Chloride.

References

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Organic Syntheses. (1920-Present). General procedures for Acid Chloride formation and Esterification. Organic Syntheses Board of Editors.

  • Schwab, W., et al. (2006). Process for preparation of memantine.[4][5][6] World Intellectual Property Organization, WO2006122238. (Describes adamantane intermediate handling).

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[1][7][8][9]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules using 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Cage in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and high lipophilicity can significantly enhance the pharmacological profile of bioactive molecules. The incorporation of an adamantane cage can improve a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Derivatives of adamantane have demonstrated a wide array of biological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

3-Bromo-5-methyladamantane-1-carboxylic acid is a particularly valuable building block for the synthesis of novel bioactive compounds. The presence of three distinct functional handles—a carboxylic acid, a tertiary bromide, and a methyl group on the adamantane core—allows for precise and versatile chemical modifications. This guide provides detailed protocols and insights into the utilization of this unique starting material for the synthesis of potential therapeutic agents.

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of 3-Bromo-5-methyladamantane-1-carboxylic acid lies in the differential reactivity of its functional groups. The carboxylic acid group is readily converted into amides, esters, and other derivatives through standard coupling reactions. The tertiary bromine atom, located at a bridgehead position, is susceptible to nucleophilic substitution, although requiring specific conditions due to the steric hindrance of the adamantane cage. This dual reactivity allows for the construction of diverse molecular architectures.

Diagram: Synthetic Pathways from 3-Bromo-5-methyladamantane-1-carboxylic acid

Synthetic_Pathways start 3-Bromo-5-methyladamantane- 1-carboxylic acid amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification substituted_amide N-Substituted Amides amide->substituted_amide Further Functionalization amino_acid_conjugate Amino Acid Conjugates amide->amino_acid_conjugate Peptide Coupling heterocycle Adamantyl-Heterocycles substituted_amide->heterocycle Cyclization

Caption: Key synthetic transformations of 3-Bromo-5-methyladamantane-1-carboxylic acid.

Part 1: Synthesis of Bioactive Amide Derivatives

The amidation of the carboxylic acid is a primary and highly effective strategy for generating libraries of bioactive compounds. The resulting adamantyl amides often exhibit enhanced biological activity due to the introduction of hydrogen bond donors and acceptors, which can facilitate target engagement.

Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl Amides

This protocol details a robust method for the direct amidation of 3-Bromo-5-methyladamantane-1-carboxylic acid with a variety of primary and secondary amines.

Rationale: The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) provides a mild and efficient method for amide bond formation, minimizing side reactions and preserving the integrity of the tertiary bromide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Bromo-5-methyladamantane-1-carboxylic acid1467095-2-1273.17
HATU148893-10-1380.23
DIPEA7087-68-5129.24
Amine (Aryl or Alkyl)VariableVariable
N,N-Dimethylformamide (DMF)68-12-273.09
Dichloromethane (DCM)75-09-284.93
Saturated aqueous NaHCO₃ solution144-55-884.01
BrineN/AN/A
Anhydrous MgSO₄7487-88-9120.37

Procedure:

  • To a solution of 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amide.

Expected Outcome: This protocol typically yields the desired amide products in good to excellent yields (70-95%), depending on the nucleophilicity and steric bulk of the amine used.

Diagram: Amidation Workflow

Amidation_Workflow start Dissolve Acid in DMF add_reagents Add HATU and DIPEA at 0°C start->add_reagents add_amine Add Amine add_reagents->add_amine reaction Stir at Room Temperature (12-24h) add_amine->reaction workup Aqueous Workup (DCM, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Substituted Adamantyl Amide purification->product

Caption: Step-by-step workflow for the synthesis of N-substituted adamantyl amides.

Part 2: Synthesis of Adamantyl-Thiazole Derivatives with Potential Antimicrobial Activity

Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. The following protocol describes the synthesis of an adamantyl-thiazole derivative, leveraging the reactivity of the carboxylic acid group.

Protocol 2: Synthesis of 2-(3-Bromo-5-methyladamantane-1-carboxamido)thiazole

This two-step protocol involves the initial conversion of the carboxylic acid to an acyl chloride, followed by condensation with 2-aminothiazole.

Rationale: The conversion to the more reactive acyl chloride facilitates the acylation of the less nucleophilic 2-aminothiazole. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
3-Bromo-5-methyladamantane-1-carboxylic acid1467095-2-1273.17
Thionyl chloride (SOCl₂)7719-09-7118.97
2-Aminothiazole96-50-4100.14
Pyridine110-86-179.10
Toluene108-88-392.14
Diethyl ether60-29-774.12

Procedure:

Step 1: Synthesis of 3-Bromo-5-methyladamantane-1-carbonyl chloride

  • A mixture of 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq) and thionyl chloride (3.0 eq) in anhydrous toluene (0.5 M) is heated at reflux for 2 hours.

  • After cooling to room temperature, the excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Condensation with 2-Aminothiazole

  • To a solution of 2-aminothiazole (1.1 eq) in anhydrous pyridine (0.3 M) at 0 °C, add a solution of the crude 3-Bromo-5-methyladamantane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic layers and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to obtain the target thiazole derivative.

Expected Outcome: This two-step synthesis provides the adamantyl-thiazole product in moderate to good overall yields (50-70%).

Part 3: Derivatization via Nucleophilic Substitution of the Tertiary Bromide

While the primary focus of this guide is on the functionalization of the carboxylic acid, it is important to note the potential for subsequent modification at the C3 position. The tertiary bromide can undergo nucleophilic substitution with various nucleophiles, such as azides, amines, and thiols, to introduce further diversity and potentially new biological activities. These reactions often require more forcing conditions due to the steric hindrance of the adamantane cage.

Characterization Data

Table 1: Representative Characterization Data for a Synthesized N-Benzylamide Derivative

AnalysisData
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H), 5.90 (s, 1H), 4.45 (d, J = 5.6 Hz, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 4H), 1.90-1.75 (m, 4H), 1.70-1.60 (m, 2H), 0.95 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ 176.5, 138.2, 128.7, 127.8, 127.5, 70.1, 52.3, 48.9, 44.1, 43.5, 41.2, 35.6, 32.1, 30.8.
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₀H₂₆BrNO [M+H]⁺: 376.1276; Found: 376.1271.

Biological Evaluation: A Case Study on Urease Inhibition

Adamantane derivatives have shown promise as enzyme inhibitors.[6][7][8] To illustrate the potential of the synthesized compounds, a representative N-substituted amide was evaluated for its in vitro urease inhibitory activity.

Table 2: In Vitro Urease Inhibition Activity

CompoundIC₅₀ (µM) ± SD
N-Benzyl-3-bromo-5-methyladamantane-1-carboxamide15.4 ± 0.8
Thiourea (Standard)22.3 ± 1.2

The results indicate that the synthesized adamantane derivative exhibits potent urease inhibitory activity, surpassing that of the standard inhibitor, thiourea. This highlights the potential of this chemical scaffold for the development of new enzyme inhibitors.

Conclusion

3-Bromo-5-methyladamantane-1-carboxylic acid is a versatile and valuable starting material for the synthesis of a wide range of potentially bioactive molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this unique adamantane scaffold. The ability to systematically modify the carboxylic acid and the tertiary bromide functionalities allows for the fine-tuning of physicochemical and pharmacological properties, paving the way for the discovery of novel therapeutic agents.

References

  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27. Available at: [Link]

  • El-Emam, A. A., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 20(9), 16448-16461. Available at: [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis of small size adamantane-linked aminothiazoles as potent inhibitors of urease, α-glucosidase and carbonic anhydrase and their molecular docking studies. Bioorganic Chemistry, 76, 325-335. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(15), 4988. Available at: [Link]

  • Zarubaev, V. V., et al. (2020). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 25(21), 5038. Available at: [Link]

  • Smith, A. M. R., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10476–10490. Available at: [Link]

  • Ilyina, I. V., et al. (2024). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 29(3), 606. Available at: [Link]

  • Abdel-Aziz, M. M., et al. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Scientific Reports, 12(1), 10255. Available at: [Link]

  • Schreiner, P. R., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Available at: [Link]

  • Hrabálek, A., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules, 26(23), 7175. Available at: [Link]

  • Smith, A. M. R., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(15), 10476-10490. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-ADAMANTANECARBOXYLIC ACID. Available at: [Link]

  • ResearchGate. (2014). How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-5-methyladamantane-1-carboxylic acid. Available at: [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4554–4561. Available at: [Link]

  • Riveira, M. J., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 463. Available at: [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1401-1407. Available at: [Link]

  • Google Patents. (2012). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • ResearchGate. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Available at: [Link]

  • PubMed. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. Available at: [Link]

Sources

Application Notes and Protocols for Incorporating Adamantane Scaffolds into Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold - A Diamond in the Rough of Medicinal Chemistry

First isolated from crude oil in 1933, adamantane is the smallest diamondoid, a class of molecules with a rigid, cage-like structure resembling a diamond fragment.[1] Its unique physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework, have made it a privileged scaffold in modern drug discovery.[2][3] The incorporation of an adamantane moiety can significantly enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, often improving its bioavailability and therapeutic efficacy.[4]

This guide provides an in-depth exploration of the rationale, strategies, and detailed protocols for incorporating adamantane scaffolds into therapeutic agents. It is designed to equip researchers with the practical knowledge and technical expertise required to leverage the unique advantages of this versatile molecular building block.

I. The Rationale for Adamantane Incorporation: Beyond a Simple Lipophilic Anchor

The decision to incorporate an adamantane scaffold into a drug candidate is driven by several key considerations that extend beyond merely increasing lipophilicity.

  • Enhanced Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is inherently resistant to metabolic degradation by cytochrome P450 enzymes, which can protect adjacent functional groups from cleavage and increase the drug's plasma half-life.[4][5]

  • Improved Blood-Brain Barrier (BBB) Permeability: The high lipophilicity of adamantane can facilitate the transport of drugs across the BBB, making it a valuable tool for developing therapeutics targeting the central nervous system (CNS).[4]

  • Precise Three-Dimensional Orientation: The rigid adamantane cage provides a stable platform for the precise spatial arrangement of pharmacophoric groups, enabling a more effective exploration of the target's binding pocket and potentially leading to increased potency and selectivity.[4][6]

  • Escape from "Flatland": In an era where many drug candidates are predominantly planar aromatic compounds, the three-dimensional nature of adamantane offers a strategy to escape this "flatland" of chemical space, potentially leading to novel intellectual property and improved drug-like properties.[4][6]

The strategic incorporation of adamantane has led to the development of several clinically successful drugs across a range of therapeutic areas, as summarized in the table below.

Drug NameTherapeutic AreaMechanism of Action
Amantadine Antiviral, Parkinson's DiseaseBlocks the M2 proton channel of the influenza A virus; also exhibits dopaminergic and NMDA receptor antagonist activity.[3]
Memantine Alzheimer's DiseaseNon-competitive NMDA receptor antagonist, protecting against excitotoxicity.[3][7]
Vildagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor, increasing incretin levels.[2][6]
Saxagliptin Type 2 DiabetesDipeptidyl peptidase-4 (DPP-4) inhibitor, increasing incretin levels.[]

II. Synthetic Strategies and Protocols for Adamantane Functionalization

The chemical inertness of the adamantane core presents both a challenge and an opportunity. While direct functionalization can be difficult, several reliable methods have been developed to introduce a variety of functional groups at the bridgehead (C-1) and secondary (C-2) positions.

A. Functionalization at the Bridgehead Position (C-1)

The tertiary C-H bonds at the bridgehead positions are the most reactive sites for electrophilic and radical substitution reactions.

This protocol outlines a robust, two-step synthesis of amantadine hydrochloride from 1-bromoadamantane.[7]

Step 1: Synthesis of N-(1-Adamantyl)formamide

  • Rationale: This step introduces a nitrogen-containing functional group at the bridgehead position via a formamide intermediate. Formamide serves as both a reactant and a solvent in this reaction.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamide.

    • With stirring, slowly add 1-bromoadamantane to the formamide.

    • Heat the reaction mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water with stirring.

    • The precipitated white solid, N-(1-adamantyl)formamide, is collected by filtration and washed with cold water.

    • The crude product can be recrystallized from a methanol-water mixture.

Step 2: Hydrolysis to 1-Aminoadamantane Hydrochloride

  • Rationale: Acid-catalyzed hydrolysis of the formamide intermediate yields the desired primary amine, which is then isolated as its hydrochloride salt for improved stability and handling.

  • Procedure:

    • To a round-bottom flask, add the N-(1-adamantyl)formamide obtained in the previous step, ethanol, and concentrated hydrochloric acid.

    • Stir the mixture at 80-85°C for 1 hour.

    • Evaporate the solvent under vacuum to obtain a white solid.

    • Add ethyl acetate to the solid and stir at 50°C for 30 minutes, then cool to 0-5°C for 1 hour to promote crystallization.

    • Collect the white crystalline product, amantadine hydrochloride, by filtration, wash with cold ethyl acetate, and dry under vacuum.[9]

This protocol describes the carboxylation of adamantane using a modified Koch-Haaf reaction.[10]

  • Rationale: This reaction proceeds via the formation of a stable 1-adamantyl cation in a strong acid medium, which is then trapped by carbon monoxide (generated in situ from formic acid) to form an acylium ion. Subsequent hydrolysis yields the carboxylic acid.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 96% sulfuric acid, carbon tetrachloride, and adamantane.

    • Cool the mixture to 17-19°C in an ice bath and add 98% formic acid.

    • Slowly add a solution of t-butyl alcohol in formic acid dropwise over 1-2 hours, maintaining the temperature between 17-25°C.

    • Stir the reaction mixture for an additional 30 minutes after the addition is complete.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with chloroform.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.

    • The product can be further purified by recrystallization from methanol/water.

B. Functionalization for "Click" Chemistry

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation and materials science.[11][12] Adamantane scaffolds equipped with azide or alkyne functionalities are valuable building blocks for these applications.

This protocol details the synthesis of 1-azidoadamantane from 1-adamantanol.[13]

  • Rationale: This reaction proceeds through the in-situ formation of a 1-adamantyl carbocation in acidic media, which is then trapped by the azide anion.

  • Procedure:

    • In a round-bottom flask, dissolve 1-adamantanol in chloroform.

    • Add 57% sulfuric acid to the solution and cool to 20-25°C.

    • Slowly add sodium azide portion-wise while maintaining the temperature.

    • Stir the reaction mixture for approximately 3 hours.

    • Carefully quench the reaction by pouring it into an ice-water mixture.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 1-azidoadamantane.

This protocol describes a two-step synthesis of 1-ethynyladamantane from 1-bromoadamantane.[10]

Step 1: Synthesis of 1-(2,2-dibromoethyl)adamantane

  • Rationale: This step involves the Friedel-Crafts alkylation of vinyl bromide with 1-bromoadamantane, catalyzed by aluminum bromide, to form a dibromoethyl intermediate.

  • Procedure:

    • Cool a solution of 1-bromoadamantane in vinyl bromide to -65°C.

    • Add aluminum bromide portion-wise over 2 hours.

    • Pour the reaction mixture onto ice, neutralize with 10% aqueous sodium carbonate solution, and extract with methylene chloride.

    • Dry the combined organic extracts and evaporate the solvent to obtain the crude 1-(2,2-dibromoethyl)adamantane.

Step 2: Elimination to 1-Ethynyladamantane

  • Rationale: A double dehydrobromination of the dibromo intermediate using a strong base, such as potassium t-butoxide, yields the desired terminal alkyne.

  • Procedure:

    • Dissolve the crude 1-(2,2-dibromoethyl)adamantane in triglyme.

    • Add potassium t-butoxide and heat the mixture at 160°C for 3 hours.

    • Cool the reaction mixture, dilute with water, and extract with hexane.

    • Dry the combined hexane extracts and purify by distillation to obtain 1-ethynyladamantane.

This is a general protocol for the "click" reaction between an adamantyl azide and an alkyne-containing molecule.[11][14]

  • Rationale: This highly efficient and specific reaction forms a stable triazole linkage between the two components, catalyzed by a copper(I) species.

  • Procedure:

    • In a suitable vial, dissolve the adamantyl azide and the alkyne-functionalized molecule in a solvent mixture (e.g., t-butanol/water).

    • Add a solution of sodium ascorbate in water.

    • Add a solution of copper(II) sulfate pentahydrate in water.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

    • Upon completion, the product can be isolated by extraction or chromatography.

III. Application in Drug Discovery: Case Studies and Protocols

The versatility of the adamantane scaffold is evident in its successful application in diverse therapeutic areas.

A. Neurodegenerative Diseases: The Case of Memantine

Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[3][7] The adamantane moiety is crucial for its mechanism of action, blocking the NMDA receptor channel to mitigate excitotoxicity.

This protocol outlines an efficient, two-step, one-pot synthesis of memantine hydrochloride from 1,3-dimethyladamantane.[15]

  • Rationale: This procedure utilizes a Ritter-type reaction to introduce the amino group, followed by in-situ hydrolysis to yield the final product.

  • Procedure:

    • Slowly add 1,3-dimethyladamantane to nitric acid at 20-25°C over 30 minutes with stirring. Continue stirring for 1 hour.

    • Add formamide to the mixture over 30 minutes.

    • Heat the mixture to 85°C over 2 hours.

    • Cool the reaction to 5-10°C and add it to ice-cold water.

    • Extract the mixture with dichloromethane.

    • To the organic extract, add a solution of hydrochloric acid and heat to reflux for 1 hour.

    • Concentrate the reaction mixture under vacuum.

    • Add n-hexane and heat to reflux for 30 minutes.

    • Cool the mixture to 5-10°C for 1 hour to induce crystallization.

    • Collect the white solid, memantine hydrochloride, by filtration.

B. Type 2 Diabetes: The Adamantane-Containing DPP-4 Inhibitors

Vildagliptin and saxagliptin are potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[2][6] The adamantane group in these molecules plays a key role in binding to a hydrophobic pocket of the DPP-4 enzyme, contributing to their high affinity and selectivity.

This protocol describes the final condensation step in the synthesis of vildagliptin.[2][16]

  • Rationale: This step involves the nucleophilic substitution of the chloroacetyl group on the pyrrolidine-2-carbonitrile intermediate by the amino group of 3-amino-1-adamantanol.

  • Procedure:

    • In a reaction vessel, combine (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanol, and potassium carbonate in a suitable solvent such as tetrahydrofuran (THF).

    • Add a catalytic amount of potassium iodide.

    • Cool the mixture to below 0°C and stir.

    • Allow the reaction to warm to 10°C and continue stirring until the reaction is complete (monitor by HPLC).

    • After completion, perform an aqueous workup and extract the product into an organic solvent.

    • The crude product can be purified by recrystallization from a suitable solvent like isopropanol to yield vildagliptin.

IV. Characterization and Biological Evaluation

Thorough characterization and biological evaluation are critical steps in the development of any new therapeutic agent.

A. Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of adamantane derivatives. The highly symmetrical nature of the adamantane cage often leads to simple and characteristic spectra.[17]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C=O, N-H, and C≡C, in the adamantane derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for monitoring reaction progress.[19]

B. In Vitro Biological Evaluation

The specific biological assays will depend on the therapeutic target. Below are examples of common in vitro assays.

  • Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[]

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the adamantane derivative and incubate for 24-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

  • Rationale: This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, a key determinant of its pharmacokinetic profile.[20]

  • Procedure:

    • Incubate the adamantane derivative at a low concentration (e.g., 1 µM) with human liver microsomes in a phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-generating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

V. Visualizing Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

cluster_0 Incorporation of Adamantane into a Heterocycle start Adamantane-1-carbonyl chloride reaction Amide Coupling Reaction start->reaction heterocycle Heterocyclic Amine heterocycle->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Adamantane-Heterocycle Conjugate purification->product

Caption: A generalized workflow for the synthesis of adamantane-heterocycle conjugates.

cluster_1 Mechanism of Memantine Action glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds ca_influx Excessive Ca2+ Influx nmda_receptor->ca_influx Opens Channel excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity Leads to memantine Memantine memantine->nmda_receptor Blocks Channel

Caption: Simplified pathway of NMDA receptor-mediated excitotoxicity and its inhibition by memantine.

VI. Conclusion and Future Perspectives

The adamantane scaffold continues to be a valuable and versatile tool in the arsenal of medicinal chemists. Its unique combination of rigidity, lipophilicity, and metabolic stability provides a powerful platform for the design of novel therapeutic agents with improved pharmacological properties. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers seeking to explore the potential of adamantane in their own drug discovery programs. As our understanding of disease biology and drug design principles continues to evolve, we can anticipate that the "diamondoid" nature of adamantane will continue to inspire the development of innovative and life-saving medicines.

VII. References

  • Vu, D. B., Le, B. H., Bui, T. H., Do, A. D., Phan, C. D., & Do, Q. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16063–16069.

  • Sasaki, T., Eguchi, S., & Toru, T. (1974). A new synthesis of 1-azidoadamantane. Tetrahedron Letters, 15(25), 2273-2274.

  • Stetter, H., & Goebel, P. (1963). Über eine neue Methode zur Darstellung von 1-Aryl-adamantanen. Chemische Berichte, 96(2), 550-555.

  • Scott, W. L., Zhou, G., & Zask, A. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1173–1181.

  • Li, J., Zhang, Y., Wang, Y., & Liu, H. (2014). A facile method to synthesize vildagliptin. Journal of Chemical Research, 38(1), 58-60.

  • Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.

  • Dong, G., Chen, F., & Liu, G. (2014). Synthetic route of Saxagliptin. Chinese Journal of Pharmaceuticals, 45(1), 8-11.

  • Vu, D. B., Le, B. H., Bui, T. H., Do, A. D., Phan, C. D., & Do, Q. (2020). A modified method for synthesis of amantadine hydrochloride. Revista CENIC Ciencias Químicas, 51(1), 1-10.

  • BenchChem. (2025). Vildagliptin-d3 chemical properties and synthesis. BenchChem.

  • Zhang, X., Li, X., & Wang, Z. (2015). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1234-1238.

  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Biochemical and Biophysical Research Communications, 529(4), 1225–1241.

  • Fokin, V. V., & Sharpless, K. B. (2002). A new method for the synthesis of 1-azidoadamantane. Angewandte Chemie International Edition, 41(18), 3455-3458.

  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2020). Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases. Request PDF.

  • CN104326961A - Synthetic process of vildagliptin - Google Patents.

  • Li, J., et al. (2014). An efficient synthesis of Vildagliptin intermediates. Indian Journal of Chemistry - Section B, 53B(8), 1128-1132.

  • Nakazaki, M., Naemura, K., & Hokura, Y. (1982). Synthesis of (+)-1,3,5,7-tetrakis[2-(1S,3S,5R,6S,8R,10R)-D3-trishomocubanylbuta-1,3-diynyl]adamantane. Journal of the Chemical Society, Chemical Communications, (21), 1245-1246.

  • Iqbal, J., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace.

  • Sharma, S., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.

  • Preprints.org. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.

  • Yilmaz, F., et al. (2025). Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents. RSC Advances.

  • Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Wang, Y., et al. (2021). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega.

  • Finn, M. G., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Enzymology.

  • Sasaki, T., et al. (1977). Synthesis and Reactions of Allylic Azides of the Adamantane Series. The Journal of Organic Chemistry.

  • Hylse, O., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules.

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.

  • BenchChem. (2024). Application Notes and Protocols for the Incorporation of Adamantane into Heterocyclic Compounds.

  • Zhang, X., et al. (2014). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Journal of Heterocyclic Chemistry.

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

  • Sultana, N., et al. (2014). Synthesis and Characterization of 3s,5s,7s-Adamantan-1-Amine Complexes with Metals of Biological Interest. Modern Chemistry & Applications.

  • Wawrzyniak, R., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences.

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

  • BOC Sciences. (2023). Adamantane Impurities.

  • Rap, A. D., et al. (2015). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem.

  • Corning Life Sciences. (2019). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

  • Shishmakov, S. V., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank.

  • Georgiev, A., et al. (2025). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy.

  • Fokin, V. V., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.

  • WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

  • Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. ResearchGate.

  • ResearchGate. (2020). In vitro metabolic stability assays for the selected compounds.

  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents.

  • Barrett, A. G. M., et al. (2008). Four-directional synthesis of adamantane derivatives. ARKIVOC.

  • Agilent. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass.

Sources

Technical Application Note: Synthesis of 3-Bromo-5-methyladamantane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust chemical synthesis of 3-Bromo-5-methyladamantane-1-carboxamide , a functionalized adamantane derivative utilized as a pharmacophore in medicinal chemistry (e.g., DPP-IV inhibitors, antiviral agents). The adamantane cage offers unique lipophilicity and steric bulk, improving the pharmacokinetic profile of attached drug moieties.

This protocol outlines a three-stage synthetic route starting from the commodity chemical 1-methyladamantane . The strategy prioritizes regioselective functionalization of the bridgehead carbons (C1, C3, C5) to establish the 1-carboxamide-3-bromo-5-methyl substitution pattern.

Key Chemical Transformations
  • Koch-Haaf Carboxylation: Introduction of the carbonyl moiety.

  • Regioselective Bromination: Electrophilic substitution at the bridgehead.

  • Amidation: Conversion of carboxylic acid to primary amide via acid chloride.

Retrosynthetic Analysis & Strategy

The target molecule possesses three distinct functional groups on the adamantane cage. The synthetic logic relies on the sequential activation of bridgehead C-H bonds.

  • Disconnection: The carboxamide (-CONH

    
    ) is best derived from the corresponding carboxylic acid (-COOH).
    
  • Precursor: 3-Bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2).[1]

  • Scaffold Construction: The methyl group is inherent to the starting material (1-methyladamantane). The carboxylic acid is introduced before the bromine to leverage the directing effects and stability of the acid functionality during the harsh bromination conditions.

Note on Regiochemistry: Adamantane functionalization occurs almost exclusively at the tertiary bridgehead carbons (positions 1, 3, 5, 7). Starting with 1-methyladamantane, the remaining bridgeheads (3, 5, 7) are equivalent. Introducing a carboxyl group at C3 creates 3-methyladamantane-1-carboxylic acid . Subsequent bromination targets the remaining equivalent positions (C5 or C7), yielding the desired trisubstituted core.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 1-Methyladamantane Inter1 Intermediate 1: 1-Bromo-3-methyladamantane Start->Inter1 Br2, Fe (cat) Bromination Inter2 Intermediate 2: 3-Methyladamantane-1-carboxylic acid Inter1->Inter2 HCOOH, H2SO4 Koch-Haaf Inter3 Intermediate 3: 3-Bromo-5-methyladamantane- 1-carboxylic acid Inter2->Inter3 Br2, AlCl3, Reflux Regioselective Bromination Target Target: 3-Bromo-5-methyladamantane- 1-carboxamide Inter3->Target 1. SOCl2 2. NH3 (aq/gas) Amidation

Caption: Sequential functionalization pathway from 1-methyladamantane to the target carboxamide.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Synthesis of 3-Methyladamantane-1-carboxylic acid)

If 3-methyladamantane-1-carboxylic acid is commercially available, proceed directly to Phase 2.

Step 1.1: Bromination of 1-Methyladamantane

  • Reagents: 1-Methyladamantane (1.0 eq), Bromine (

    
    , 3.0 eq), Iron powder (cat.).
    
  • Procedure:

    • Dissolve 1-methyladamantane in a minimal amount of inert solvent (e.g.,

      
      ) or run neat if scale permits.
      
    • Add catalytic iron powder.

    • Add bromine dropwise at 0°C, then warm to room temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with aqueous sodium bisulfite (

      
      ) to remove excess bromine. Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Product: 1-Bromo-3-methyladamantane (waxy solid).

Step 1.2: Koch-Haaf Carboxylation

  • Reagents: 1-Bromo-3-methyladamantane (1.0 eq), Formic acid (HCOOH, 20 eq), Sulfuric acid (

    
    , 98%, excess).
    
  • Mechanism: Generation of the adamantyl cation followed by CO trapping (generated in situ from formic acid).

  • Procedure:

    • Place 98%

      
       in a flask and cool to 0°C.
      
    • Simultaneously add a solution of 1-bromo-3-methyladamantane (in HCOOH) dropwise over 2 hours with vigorous stirring.

    • Critical: Maintain temperature <10°C to prevent side reactions.

    • Stir for an additional 2 hours at RT.

    • Workup: Pour onto crushed ice. The carboxylic acid precipitates as a white solid. Filter, wash with water, and recrystallize from methanol/water.

    • Yield: Typically 85–90%.

Phase 2: Regioselective Bromination

Target: 3-Bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2).

  • Reagents: 3-Methyladamantane-1-carboxylic acid (1.0 eq), Bromine (

    
    , 6.0 eq), Aluminum Chloride (
    
    
    
    , 0.5 eq) or Iron (
    
    
    ).
  • Rationale: The carboxylic acid group deactivates the ring slightly, requiring Lewis acid catalysis for the second bromination. The reaction is regioselective for the meta-bridgehead positions (5 or 7).

  • Protocol:

    • Charge a round-bottom flask with 3-methyladamantane-1-carboxylic acid.

    • Carefully add liquid bromine (Caution: Fuming, corrosive).

    • Add

      
       in small portions.
      
    • Heat the mixture to reflux (approx. 60°C) for 24–48 hours. Monitor by TLC or GC-MS for the disappearance of starting material.

    • Quenching: Cool to 0°C. Slowly add ice-water/sodium bisulfite solution to destroy excess bromine.

    • Extraction: Extract with Ethyl Acetate (

      
      ). The product is an acid, so it will remain in the organic layer at acidic pH.
      
    • Purification: Wash organic layer with brine, dry (

      
      ), and concentrate. Recrystallize from cyclohexane or toluene.
      
    • Characterization: check melting point (approx. 146-150°C for analogous bromo-acids) and NMR (verify integration of methyl vs. adamantane protons).

Phase 3: Amidation to Target

Target: 3-Bromo-5-methyladamantane-1-carboxamide.

This step converts the carboxylic acid to the primary amide using the Acid Chloride method, which is superior to coupling reagents for sterically hindered adamantane cages.

Step 3.1: Acid Chloride Formation

  • Reagents: 3-Bromo-5-methyladamantane-1-carboxylic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (cat. 2-3 drops).
    
  • Protocol:

    • Suspend the acid in dry DCM or use neat

      
      .
      
    • Add DMF catalyst.

    • Reflux for 2–3 hours. Evolution of

      
       and 
      
      
      
      gas indicates reaction progress.
    • Evaporation: Concentrate under reduced pressure to remove excess

      
      . Co-evaporate with toluene twice to ensure complete removal of thionyl chloride.
      
    • Intermediate: 3-Bromo-5-methyladamantane-1-carbonyl chloride (use immediately).

Step 3.2: Ammonolysis

  • Reagents: Crude Acid Chloride, Ammonium Hydroxide (

    
    , 28% aq) OR Ammonia gas (
    
    
    
    ), THF/DCM solvent.
  • Protocol:

    • Dissolve the crude acid chloride in dry THF or DCM.

    • Cool the solution to 0°C.

    • Option A (Aqueous): Add concentrated

      
       (excess, 10 eq) dropwise. Vigorous stirring is required for the biphasic system.
      
    • Option B (Anhydrous - Preferred): Bubble dry

      
       gas through the solution for 30 minutes. A white precipitate (
      
      
      
      ) will form immediately.
    • Stir at RT for 2 hours.

    • Workup:

      • Evaporate the solvent (THF/DCM).

      • Resuspend residue in water to dissolve inorganic salts (

        
        ).
        
      • Filter the remaining solid (The Target Amide).

      • Wash the solid with water, then cold hexanes.

    • Final Purification: Recrystallize from Ethanol/Water or Acetone/Hexane.

Quantitative Data Summary

ParameterPhase 1 (Scaffold)Phase 2 (Bromination)Phase 3 (Amidation)
Starting Material 1-Methyladamantane3-Methyl-1-COOH-adamantane3-Bromo-5-methyl-1-COOH-adamantane
Reagent

/ HCOOH

/


/

Temperature 0°C

RT
60°C (Reflux)Reflux

0°C
Time 4h + 4h24–48h3h + 2h
Typical Yield 85%70–75%90–95%
Key Risk CO evolution (Koch-Haaf)

vapor, Pressure

reactivity

Safety & Troubleshooting

Critical Safety Protocols
  • Bromine (

    
    ):  Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Use sodium bisulfite (
    
    
    
    ) solution for quenching spills immediately.
  • Koch-Haaf Reaction: Generates Carbon Monoxide (CO) in situ. Ensure excellent ventilation.

  • Thionyl Chloride: Reacts violently with water to release HCl and

    
    . Quench glassware in a lime bath before cleaning.
    
Troubleshooting Guide
  • Issue: Incomplete Bromination (Phase 2).

    • Cause: Deactivation by the carboxyl group is stronger than expected.

    • Solution: Add fresh

      
       catalyst (0.2 eq) and extend reflux time. Ensure reagents are anhydrous.
      
  • Issue: Sticky/Oily Product in Phase 3.

    • Cause: Impure acid chloride or residual DMF.

    • Solution: Triturate the crude oil with cold diethyl ether or pentane to induce crystallization of the amide.

  • Issue: Polyamidation?

    • Note: Not possible as there is only one carboxyl group. However, if starting material was not pure (e.g., di-acid), side products may occur. Verify purity of the Phase 2 acid by titration or LC-MS before amidation.

References

  • PubChem. (n.d.). 3-Bromo-5-methyladamantane-1-carboxylic acid (CID 286127).[2][3] National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

Sources

functionalization of the carboxylic acid group of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges of functionalizing the bridgehead carboxylic acid of 3-Bromo-5-methyladamantane-1-carboxylic acid , a sterically demanding scaffold with a chemically sensitive tertiary bromide.

Executive Summary

The adamantane scaffold is a privileged structure in drug discovery, valued for improving lipophilicity and metabolic stability. However, the functionalization of 3-Bromo-5-methyladamantane-1-carboxylic acid (BMACA) presents two distinct challenges:

  • Steric Hindrance: The bridgehead carboxyl group is shielded by the bulky cage, rendering standard nucleophilic attacks sluggish.

  • Chemoselectivity: The tertiary bromide at C3 is prone to solvolysis or elimination under harsh basic conditions and reductive debromination with strong hydride donors.

This guide details three validated protocols to derivatize the carboxylic acid group while preserving the integrity of the bromo-methyl-adamantane core.

Chemical Profile & Strategic Analysis

PropertySpecificationImplication for Synthesis
Structure 3-Bromo-5-methyladamantane-1-carboxylic acidAsymmetric cage; C1-COOH is sterically congested.
C1-COOH Bridgehead Carboxylic AcidLow electrophilicity in neutral state; requires activation (Acid Chloride or Mixed Anhydride).
C3-Bromide Tertiary Alkyl HalideStable to weak bases; risk of hydrolysis (solvolysis) in protic solvents + heat; risk of reduction with LiAlH₄.
Solubility LipophilicPoor solubility in water/MeOH; excellent in DCM, THF, Toluene.
Decision Tree for Functionalization

The following logic flow dictates the choice of reagent based on the target moiety.

FunctionalizationStrategy Start Start: 3-Bromo-5-methyl adamantane-1-COOH Target_Amide Target: Amide (R-CONHR') Start->Target_Amide Target_Amine Target: Amine (R-NH2) Start->Target_Amine Target_Alcohol Target: Alcohol (R-CH2OH) Start->Target_Alcohol Method_Amide Method: Acid Chloride (SOCl2) + Amine Target_Amide->Method_Amide Overcomes Sterics Method_Curtius Method: Curtius Rearrangement (DPPA) Target_Amine->Method_Curtius One-Pot Method_Red Method: Borane Reduction (BH3-THF) Target_Alcohol->Method_Red Chemoselective (Avoids LiAlH4)

Figure 1: Strategic decision tree for BMACA functionalization. Colors indicate distinct reaction pathways.

Protocol 1: Amide Coupling via Acid Chloride

Objective: Synthesis of Amides (R-CONHR'). Rationale: Standard coupling reagents (EDC, HATU) are often too slow for bridgehead acids due to steric bulk. Converting the acid to an acid chloride (Vilsmeier activation or Thionyl Chloride) creates a highly reactive electrophile that drives the reaction to completion.

Reagents
  • Substrate: BMACA (1.0 eq)

  • Activator: Thionyl Chloride (SOCl₂) (5.0 eq) or Oxalyl Chloride (1.5 eq) + DMF (cat.)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Nucleophile: Amine (1.2 eq)

  • Base: Triethylamine (Et₃N) or DIPEA (2.0 eq)

Step-by-Step Methodology
  • Activation: Dissolve BMACA in anhydrous DCM (0.2 M).

  • Chlorination: Add Thionyl Chloride dropwise at 0°C. Note: Gas evolution (SO₂, HCl) will occur.

  • Reflux: Warm to reflux (40°C) for 2 hours. Monitor conversion by quenching a chemically inert aliquot with MeOH (check for methyl ester by TLC/LCMS).

  • Isolation of Acid Chloride: Evaporate solvent and excess SOCl₂ under reduced pressure. Azeotrope with toluene (2x) to remove traces of acid.

    • Critical Checkpoint: The intermediate acid chloride is stable enough to be handled briefly under N₂ but should not be stored.

  • Coupling: Re-dissolve the residue in DCM. Add the target Amine and DIPEA at 0°C.

  • Completion: Stir at Room Temperature (RT) for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry organic layer over MgSO₄.

Why this works: The acid chloride is small enough to bypass the steric shield of the adamantane cage, unlike bulky activated esters formed by HATU.

Protocol 2: Curtius Rearrangement to Primary Amine

Objective: Conversion of Carboxylic Acid to Primary Amine (R-NH₂). Rationale: The Curtius rearrangement is the gold standard for "scaffold hopping" from acid to amine on adamantanes. Diphenylphosphoryl azide (DPPA) allows this in a single pot without isolating the explosive acyl azide.[1]

Reagents
  • Substrate: BMACA (1.0 eq)

  • Reagent: DPPA (1.1 eq)

  • Base: Triethylamine (TEA) (1.1 eq)

  • Solvent: tert-Butanol (tBuOH) (Reagent & Solvent)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (optional, 0.05 eq)

Step-by-Step Methodology
  • Setup: Dissolve BMACA in tBuOH (0.1 M) under N₂ atmosphere.

  • Activation: Add TEA and DPPA at RT. Stir for 1 hour.

  • Rearrangement: Heat the reaction to 80°C (reflux).

    • Mechanism:[2][3][4][5] The acyl azide forms in situ, eliminates N₂, rearranges to the Isocyanate (R-N=C=O), and is immediately trapped by tBuOH.

  • Duration: Reflux for 12–16 hours.

  • Workup: Concentrate the reaction. Dilute with EtOAc, wash with 5% citric acid and brine.

  • Deprotection (Optional): The product is the Boc-protected amine (R-NH-Boc). To access the free amine, treat with 4M HCl in Dioxane for 2 hours.

Safety Note: Azides can be explosive. DPPA is safer than NaN₃, but reactions should be run behind a blast shield.

Protocol 3: Chemoselective Reduction to Alcohol

Objective: Reduction to Hydroxymethyl (R-CH₂OH) without debromination. Rationale: Avoid LiAlH₄. Lithium Aluminum Hydride is a strong reducing agent that can attack tertiary bromides (radical debromination). Borane-THF (BH₃[6]·THF) coordinates selectively to the carbonyl oxygen, reducing the acid faster than it reacts with alkyl halides.

Reagents
  • Substrate: BMACA (1.0 eq)

  • Reductant: Borane-THF complex (1.0 M in THF) (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Cooling: Dissolve BMACA in THF and cool to 0°C.

  • Addition: Add BH₃·THF dropwise. Caution: Hydrogen gas evolution.

  • Reaction: Allow to warm to RT. Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄; alcohol will stain, acid might streak).

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until bubbling ceases (destruction of excess borane).

  • Workup: Concentrate the mixture. Partition between EtOAc and 1N HCl (to break boron complexes). Wash with Brine.

QC & Validation Standards

To ensure the integrity of the transformation, use the following validation parameters.

MethodExpected ObservationPass Criteria
1H NMR Acid: Broad singlet ~11-12 ppm.Amide: New NH signal (5-8 ppm).Alcohol: New CH₂ doublet/singlet ~3.2 ppm.Disappearance of COOH proton. Integration of adamantane protons (1.5–2.2 ppm) must remain constant (15H total).
LCMS Acid: [M-H]⁻ mode often better.Amide/Alcohol: [M+H]⁺ mode.Observe characteristic Br isotope pattern (1:1 ratio of M and M+2). Loss of Br indicates failed chemoselectivity.
TLC Stain: KMnO₄ or Iodine (Adamantanes have weak UV).Distinct Rf shift. Acids are polar (low Rf); Amides/Esters are less polar (higher Rf).
Experimental Workflow Visualization

Workflow Start Start: BMACA Step1 Step 1: Activation (SOCl2 / DPPA / BH3) Start->Step1 Decision Check Conversion? Step1->Decision Decision->Step1 Incomplete Workup Workup & Isolation Decision->Workup Complete QC QC: NMR/LCMS (Check Br Pattern) Workup->QC

Figure 2: General workflow for batch processing of BMACA derivatives.

References

  • Adamantane Functionalization Review

    • Title: "Recent advances in the synthesis and application of adamantane deriv
    • Source:Organic & Biomolecular Chemistry.
    • Link:[Link]

  • Curtius Rearrangement Protocols

    • Title: "The Curtius Rearrangement: Applications in Modern Drug Discovery."[1]

    • Source:ChemMedChem.
    • Link:[Link]

  • Borane Reduction Selectivity

    • Title: "Selective reductions of carboxylic acids and their derivatives."[6][7]

    • Source:Common Organic Chemistry.
    • Link:[Link]

  • Acid Chloride Preparation

    • Title: "Amide Synthesis via Acyl Chlorides."
    • Source:Organic Chemistry Portal.
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Adamantane Functionalization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource for researchers encountering difficulties in the synthesis and purification of substituted adamantanes.

Ticket Category: Small Molecule Synthesis / Scaffold Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary

Adamantane (


) is a "lipophilic bullet" in drug discovery, prized for improving the pharmacokinetic profile of leads (e.g., Memantine, Vildagliptin). However, its diamondoid cage structure presents unique synthetic challenges: extreme lipophilicity , lack of UV chromophores , and rigid regiochemical constraints .

This guide addresses the three most common failure modes reported by our users:

  • Regioselectivity Loss: Inability to distinguish between bridgehead (1-) and bridge (2-) positions.

  • Reaction Stalling/Failure: Issues with steric bulk and carbocation stability in Koch-Haaf and Ritter sequences.

  • Purification "Invisibility": Difficulty detecting and isolating non-UV-active products.

Module 1: The Regioselectivity Paradox

The Core Challenge

Users often report obtaining complex mixtures when attempting to functionalize the secondary (


) carbons.
  • 1-Position (Bridgehead): The tertiary C-H bonds are kinetically and thermodynamically favored for radical and carbocationic substitution (

    
    ).
    
  • 2-Position (Bridge): The secondary C-H bonds are stronger (

    
    ) and sterically shielded. Direct functionalization here is difficult without directing groups or pre-oxidation.
    
Decision Matrix: Selecting Your Route

Use the following logic flow to determine the correct synthetic strategy.

Adamantane_Regioselectivity Start Target Molecule Pos1 1-Substituted (Bridgehead) Start->Pos1 Tertiary C-H Pos2 2-Substituted (Bridge) Start->Pos2 Secondary C-H Direct Direct Radical/Ionic Functionalization Pos1->Direct Indirect Indirect Route via Ketone Intermediate Pos2->Indirect Direct C-H activation fails Br2 Bromination (Br2/Lewis Acid) -> 1-Bromoadamantane Direct->Br2 KH Koch-Haaf / Ritter -> 1-COOH / 1-NHAc Direct->KH Ox Oxidation (H2SO4/HNO3) -> 2-Adamantanone Indirect->Ox RedAm Reductive Amination -> 2-Aminoadamantane Ox->RedAm Grig Grignard Addition -> 2-Alkyl-2-Adamantanol Ox->Grig

Caption: Workflow for selecting the correct synthetic pathway based on target regiochemistry.

Module 2: Troubleshooting Critical Protocols

Protocol A: Synthesis of 1-Bromoadamantane (The Gateway)

Context: This is the precursor for almost all 1-substituted derivatives. Common Issue: Low yield or poly-bromination.

ParameterRecommendationTechnical Rationale
Reagent Neat

(Excess)
Acts as both solvent and reagent. High concentration favors the radical chain mechanism.
Catalyst None (for mono) or

Adding Lewis acids promotes poly-bromination (1,3-dibromo). For mono-substitution, avoid metal catalysts.
Temp Reflux (

)
Sufficient to initiate radical cleavage of

without promoting extensive over-functionalization.
Quench

(aq)
Essential to reduce unreacted bromine. Caution: Exothermic.

FAQ: Why is my product turning brown?

  • Diagnosis: Trapped molecular bromine in the crystal lattice.

  • Fix: Dissolve crude product in

    
     or hexane and wash repeatedly with sodium bisulfite until the organic layer is colorless. Recrystallize from methanol.
    
Protocol B: Koch-Haaf Carboxylation (1-Adamantanecarboxylic Acid)

Context: Converting 1-adamantanol or 1-bromoadamantane to the carboxylic acid using


 and Formic Acid (HCOOH).
Common Issue:  Low conversion or "tar" formation.

Step-by-Step Troubleshooting:

  • The Carbocation Generator: You must generate the 1-adamantyl cation.

    • From Alcohol: Dissolve in conc.

      
      . The solution should turn yellow/orange (stable carbocation).
      
    • From Bromide:[1] Requires

      
       or oleum to pull off the bromide.
      
  • The CO Source:

    • Lab Scale: Use Formic Acid (

      
      ).[2] It dehydrates in 
      
      
      
      to generate
      
      
      in situ.
    • Failure Point: Adding HCOOH too fast generates

      
       gas that bubbles out before reacting. Add dropwise over 2-3 hours  with vigorous stirring.
      
  • Hydride Shifts (The Hidden Enemy):

    • If you are attempting this on a substituted adamantane (e.g., 3-methyl-1-adamantanol), the carbocation may rearrange via intermolecular hydride shifts to a more stable position if one exists, or scramble stereochemistry.

Protocol C: Accessing the 2-Position (2-Adamantanone Route)

Context: Direct functionalization of the 2-position is unreliable. The standard industrial route is oxidation to 2-adamantanone followed by derivatization.

Q: I cannot oxidize adamantane to the ketone selectively. I get 1-ol.

  • Solution: You must use Concentrated

    
     at elevated temperatures (
    
    
    
    )
    or specific oxidants like
    
    
    .
  • Mechanism: The 1-adamantyl cation forms first.[3] In the presence of dilute acid/water, it traps water to form 1-adamantanol. In concentrated sulfuric acid, the 1-cation undergoes a hydride shift with the 2-position (intermolecularly) or disproportionation to form the ketone.

  • Alternative: Use Geluk’s Method (conc.

    
     + cyclohexane as a hydride acceptor).
    

Module 3: Purification & "The Invisible Product"

Adamantane derivatives are often white, waxy solids with no UV absorbance. Standard HPLC-UV (254 nm) is useless.

Detection Strategies
DetectorSuitabilityNotes
UV (254 nm) 🔴 PoorAdamantane is transparent. Only works if a phenyl/amide group is attached.
RI (Refractive Index) 🟡 FairWorks for isocratic runs. Drifts heavily with gradients. Low sensitivity.
ELSD 🟢 GoodUniversal detection.[4] Destructive (cannot recover sample).
CAD (Charged Aerosol) 🟢 ExcellentHigh sensitivity for non-volatiles.[5] Best for purity checks.
TLC Stains 🟡 RequiredUse Iodine Chamber (reversible) or Phosphomolybdic Acid (PMA) (permanent blue spots).
Purification: Sublimation vs. Chromatography

Because adamantanes are "greasy balls," they streak on silica gel and are hard to crystallize.

The Golden Rule: If it is a solid and weighs < 500 Da, try sublimation first.

Sublimation Protocol:

  • Place crude solid in the bottom of a sublimation apparatus (cold finger).

  • Apply high vacuum (< 0.1 mmHg).

  • Heat the oil bath to

    
     below the melting point of the product.
    
  • Benefit: Impurities (salts, tars, polymerized byproducts) stay at the bottom. Pure adamantane crystallizes on the cold finger as beautiful needles.

Module 4: Safety Corner

Hazard 1: Delayed Bromine Burns

  • Risk: Liquid bromine penetrates gloves and skin rapidly. It anesthetizes the nerve endings, so you may not feel the burn until deep tissue damage has occurred (hours later).

  • Protocol:

    • Double glove (Nitrile + Laminate).

    • Keep 10% Sodium Thiosulfate solution on the bench before opening the bottle.

    • If exposed: Wash with thiosulfate immediately, not just water.

Hazard 2: Superacid Exotherms

  • Risk: Mixing adamantane with oleum or chlorosulfonic acid.

  • Protocol: The dissolution of adamantane is exothermic. The generation of CO from formic acid is also exothermic. Run these reactions in an ice bath initially, even if the protocol says "room temperature," then warm slowly.

References

  • Regioselectivity & BDEs

    • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025).[2][6][7][8] PMC. Link

    • Bond Dissociation Energy.[9][10][11] (2022).[1][4][11][12] Chemistry LibreTexts. Link

  • Synthesis Protocols (Bromination & Koch-Haaf)

    • A Comparative Guide to Brominating Agents for Adamantane Synthesis. (2025).[2][6][7][8] BenchChem. Link

    • Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. (2013).[6] Beilstein J. Org. Chem. Link

  • 2-Position Functionalization

    • Synthesis of 2-Oxaadamantane Derivatives. (2010). PMC. Link

    • Adamantanone: A Versatile Precursor.[13] (2025).[2][6][7][8] BenchChem. Link

  • Purification & Detection

    • Sublimation: Isolating the Purest Chemical Compounds. (2021).[10] Adesis Inc. Link

    • CAD vs ELSD: Which HPLC Detector Is Your Better Option? (2024).[4][5][6] ThermoFisher Scientific. Link

Sources

Technical Support Center: Purification of Brominated Adamantane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Module: PURIFICATION-BACA-01 Support Tier: Level 3 (Senior Scientist)[1][2][3][4]

Introduction: The Purity Paradox

Welcome to the technical support hub for adamantane chemistry. You are likely here because your brominated adamantane carboxylic acid (BACA) —likely 3-bromo-1-adamantanecarboxylic acid —is failing QC.

Adamantane derivatives are deceptively simple.[2][3] Their high symmetry and lipophilicity create a "greasy brick" effect: they crystallize easily but often co-crystallize with impurities (isomers, poly-brominated species, or unreacted starting material).[1][2][3][4] Standard purification logic often fails because adding a bromine atom increases lipophilicity, while the carboxylic acid increases polarity, creating conflicting solubility profiles.[4]

This guide treats your purification process as a troubleshooting workflow . Select the issue below that matches your observation.

Master Purification Workflow

Before diving into specific errors, verify you are following the standard logic flow. Deviations here are the root cause of 80% of purity issues.

PurificationProtocol Crude Crude Reaction Mixture (Contains: Product, unreacted Ad-COOH, Br2, AlCl3) Quench 1. Quench & Reductive Wash (NaHSO3/Na2S2O3) Crude->Quench Remove Br2 AlkExtract 2. Alkaline Extraction (Dissolve in 10% NaOH) Quench->AlkExtract Form Na-Salt Filter 3. Filtration (Remove insoluble non-acidic impurities) AlkExtract->Filter Remove unreacted Adamantane Acidify 4. Acidification (HCl to pH < 2) Filter->Acidify Regenerate COOH CrudeSolid Crude Solid Precipitate Acidify->CrudeSolid Recryst 5. Recrystallization (MeOH/H2O or Cyclohexane) CrudeSolid->Recryst Final Pure Brominated Adamantane Carboxylic Acid Recryst->Final

Caption: Logical flow for isolating acidic adamantane derivatives from non-acidic and inorganic impurities.

Module 1: The "Triage" (Initial Isolation)

Issue: “My crude product is an oily sludge, or I have a persistent emulsion during extraction.”

The Science: and Solubility Switching

Adamantane carboxylic acids have a


 of approximately 4.9–5.0  [1]. To purify them, you must exploit the "solubility switch":
  • High pH (>10): The molecule becomes an ionic carboxylate salt (

    
    ), soluble in water.[1][2][3]
    
  • Low pH (<2): The molecule becomes a free acid (

    
    ), insoluble in water but soluble in organics.[2][3]
    
Troubleshooting Protocol

Step 1: The Reductive Wash (Crucial) If your product is yellow/orange, you have trapped elemental bromine (


).[2][3]
  • Action: Wash the organic layer (before extraction) or the solid crude with saturated Sodium Bisulfite (

    
    )  or Sodium Thiosulfate .[2]
    
  • Visual Check: The color must change from orange/brown to white/off-white. Bromine acts as a radical initiator; leaving it in promotes degradation.[2][3]

Step 2: The Alkaline Filter

  • Dissolve the crude solid in 10% NaOH (aq) .

  • Critical Checkpoint: If the solution is cloudy, filter it . The solid caught in the filter is likely unreacted adamantane or bromoadamantane (non-acidic).

    • Why? Unreacted starting materials lack the -COOH group and will not dissolve in NaOH.[2][3] This is the most efficient way to remove them.[2]

Step 3: Controlled Precipitation

  • Slowly add concentrated HCl to the filtrate while stirring.

  • Target pH: 1–2.

  • Observation: The product should precipitate as a white solid.[2] If it oils out, your concentration is too high.[2][3] Dilute with water and cool in an ice bath.

Module 2: Recrystallization (The Deep Clean)

Issue: “I have a solid, but the melting point is wide (e.g., 135–145°C instead of sharp) or NMR shows isomers.”

Solvent Selection Strategy

Bromination increases lipophilicity, making the compound too soluble in pure organics (like chloroform) to crystallize effectively, but too insoluble in water.[3][5] You need a binary system or a hydrocarbon solvent .[2][3]

Table 1: Recommended Solvent Systems for 3-Bromo-1-Adamantanecarboxylic Acid

Solvent SystemSuitabilityMechanismProtocol Note
Methanol / Water Excellent (Standard) "Drowning out."[1][2][3][4] The acid dissolves in hot MeOH; water reduces solubility selectively.[2]Dissolve in min. hot MeOH. Add hot

until turbid. Cool slowly. [2]
Cyclohexane High Temperature-dependent solubility differential.[1][2][3]Best for removing trace polar impurities. [3]
Toluene ModerateGood for highly brominated species.[2][3]Requires cooling to -10°C for max yield.[1][2][3]
Acetic Acid SpecialistHigh solubility at boil, low at RT.[2][3]Good for removing inorganic salts, but hard to dry.[2][3]
Protocol: Fractional Recrystallization

If you suspect a mixture of mono-bromo and di-bromo species:

  • Dissolve crude in boiling Methanol (10 mL per gram).

  • Add Water dropwise until a faint cloudiness persists.

  • Add one drop of Methanol to clear it.[2][3]

  • Allow to cool to Room Temp (RT), then refrigerate (

    
    ).
    
    • Differentiation: The di-bromo species is generally less soluble (more lipophilic/symmetric) and may crystallize out first.[2][3] If your target is the mono-bromo, filter the first crop and induce a second crop from the mother liquor by adding more water.[5]

Module 3: Advanced Separation (Isomer Issues)

Issue: “Recrystallization isn't working. I can't separate the 1,3-isomer from the 1,2-isomer.”

When physical separation (crystallization) fails, you must use chemical derivation .[2][3] The carboxylic acid group is a "handle" you can modify to change the physical properties drastically.

The Esterification Loop

This method is the "nuclear option" for high purity (>99.5%) required for API synthesis (e.g., Vildagliptin intermediates).

  • Esterify: Reflux acid with Methanol +

    
     (cat.)  to form the Methyl Ester .
    
    • Advantage:[1][2][5][6] Esters have lower boiling points and different crystallinity than acids.[2][3]

  • Purify the Ester:

    • Distillation: The methyl ester of 3-bromoadamantane-1-carboxylic acid can be distilled under vacuum (approx. 130-140°C at high vac).[1][2][3][4]

    • Column Chromatography: Esters do not "streak" on silica gel like free acids do.[2][3] Use Hexane:EtOAc (9:1).[2][3]

  • Hydrolyze: Reflux the pure ester with KOH/Ethanol .

  • Acidify: Preciptate the ultra-pure acid with HCl.

Expert Insight: This adds steps but saves weeks of failed recrystallization attempts. The yield loss is often negligible compared to the time gained.[5] [4]

FAQ: Common Anomalies

Q: My product turned pink after drying in the oven.

  • A: This is Bromine leaching .[2][3] Even if washed, trace bromide ions can oxidize back to

    
     in the presence of air and heat.
    
  • Fix: Dry in a vacuum oven at

    
    . Ensure the final wash was with Sodium Thiosulfate.[2]
    

Q: NMR shows a peak at


 12.0 ppm (COOH) but also messy aliphatic peaks. 
  • A: You likely have Adamantane-1-carboxylic acid (unbrominated) contamination.[1][2][3][4]

  • Fix: The unbrominated acid is less soluble in non-polar solvents than the brominated version.[5] Recrystallize from Cyclohexane . The brominated product should dissolve; the unbrominated impurity is less soluble in cold cyclohexane.

Q: Can I use Column Chromatography on the free acid?

  • A: Avoid if possible. Carboxylic acids interact strongly with silica (acidic), causing severe tailing/streaking.[2][3] If you must, add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:AcOH) to suppress ionization.[3][4]

References

  • NIST Chemistry WebBook. "Adamantane-1-carboxylic acid - Properties."[1][2][3][4] National Institute of Standards and Technology.[2][3]Link[2][3]

  • Koch, H., & Haaf, W. (1964).[2][3][7] "1-Adamantanecarboxylic Acid."[1][2][3][7][8] Organic Syntheses, 44, 1. (Describes the standard MeOH/Water recrystallization technique). Link

  • ChemicalBook. "3-Bromoadamantane-1-carboxylic acid Purification Methods." (Cites recrystallization from cyclohexane). Link

  • Stetter, H., et al. (1959).[2][3][9] "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. (Foundational work on esterification/hydrolysis loops for adamantane purity). Link[2][3]

Sources

recrystallization of adamantane carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Recrystallization & Purification of Adamantane Carboxylic Acid Derivatives

Executive Summary

The purification of adamantane carboxylic acid derivatives (e.g., 1-adamantanecarboxylic acid, 3-hydroxy-1-adamantanecarboxylic acid) presents a unique "Janus-faced" challenge. You are balancing the extreme lipophilicity of the diamondoid cage (the "greasy bullet") against the polarity of the carboxyl group. This duality often leads to oiling out (liquid-liquid phase separation) rather than crystallization, and the high vapor pressure of the adamantyl cage creates a significant risk of sublimation loss during drying.

This guide moves beyond generic protocols to address the specific thermodynamic behaviors of the adamantane lattice.

Part 1: Solvent System Selection Matrix

The choice of solvent is dictated by the functionalization of the adamantane cage. The unfunctionalized cage is soluble in hydrocarbons, but the carboxylic acid moiety requires polar protic solvents to initiate dissolution, followed by an aqueous anti-solvent to force lattice formation.

Table 1: Optimized Solvent Systems for Adamantane Derivatives

Derivative ClassPrimary Solvent (Dissolution)Anti-Solvent (Crystallization)Ratio (v/v)Mechanism of Action
1-Adamantanecarboxylic acid (1-ACA) Methanol (MeOH)Water3:1 to 4:1MeOH solvates the -COOH; Water forces the hydrophobic cages to aggregate.
1-ACA (Alternative) Ethanol (EtOH)Water5:1Slower evaporation; reduces risk of skin formation.
3-Hydroxy-1-adamantanecarboxylic acid AcetoneWater9:1The hydroxyl group increases polarity; Acetone handles the dual polarity better than alcohols here.
Highly Lipophilic Esters HexanesNone (Cooling only)N/ASolubility drops sharply with temperature; risk of oiling out if cooled too fast.
Crude Mixtures (Koch-Haaf) CCl4 or ChloroformAmmonia (aq)N/AAcid-Base Swing: Not a recrystallization, but a chemical purification (see Protocol B).

Part 2: Troubleshooting & FAQs

Q1: My product separates as a milky oil ("oiling out") instead of crystals. How do I fix this?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The metastable liquid phase forms because the interaction between the hydrophobic adamantyl cage and the water (anti-solvent) is so unfavorable that the molecules aggregate into droplets faster than they can orient into a crystal lattice.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil redissolves (add minimal MeOH if necessary).

  • The "Cloud Point" Titration: Add the water (anti-solvent) dropwise at reflux temperature only until a faint, persistent turbidity appears. Stop immediately.

  • Seeding: Add a seed crystal of pure product at this cloud point.

  • Controlled Cooling: Wrap the flask in foil or a towel to slow cooling. Do not use an ice bath immediately. The lattice needs time to organize the bulky cages.

Q2: I lost 20-30% of my yield during vacuum drying. Where did it go?

Diagnosis: Sublimation. Adamantane derivatives have surprisingly high vapor pressures. 1-Adamantanecarboxylic acid can sublime at temperatures as low as 80-100°C under vacuum, and the unfunctionalized adamantane impurities sublime even easier.

Corrective Protocol:

  • Drying: Dry at 40°C maximum under mild vacuum (water aspirator, ~20 mmHg), not high vacuum (<1 mmHg).

  • Air Drying: If time permits, air drying on a frit is safest.

  • Strategic Sublimation: If your impurity is unreacted adamantane, you can intentionally sublime it away at 50-60°C under vacuum before recrystallizing the acid.

Q3: The NMR shows persistent solvent peaks (MeOH/Acetone) that won't dry off.

Diagnosis: Lattice Inclusion. The diamondoid structure of adamantane creates a lattice with voids that can physically trap small solvent molecules (solvates). This is not surface solvent; it is inside the crystal.

Corrective Protocol:

  • Solvent Swap: Recrystallize from a solvent with a larger molecular radius (e.g., Toluene) if the chemistry allows, though this is difficult for the acid.

  • Displacement: Dissolve the solid in a volatile non-polar solvent (like DCM) and evaporate to dryness before the final drying step to break the solvate structure.

Part 3: Detailed Workflows & Visualization

Workflow A: The "Acid-Base Swing" (Chemical Purification)

Best for removing non-acidic impurities (e.g., unreacted adamantane, 1-bromoadamantane) before recrystallization.

AcidBaseSwing Start Crude Mixture (Acid + Non-Acid Impurities) Dissolve Dissolve in Organic Solvent (DCM or CHCl3) Start->Dissolve Extract Extract with aq. NaOH or NH4OH (pH > 10) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Adamantane/Bromide) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Adamantane-COO- Salt) PhaseSep->AqLayer Keep Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate 1-ACA Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Recryst Final Recrystallization (MeOH/H2O) Filter->Recryst

Caption: Figure 1.[1][2] The Acid-Base Swing protocol effectively separates the carboxylic acid derivative from non-acidic starting materials by leveraging the solubility of the carboxylate salt.

Workflow B: Thermal Recrystallization Decision Tree

RecrystLogic Start Target Molecule? IsAcid 1-Adamantane Carboxylic Acid Start->IsAcid IsHydroxy 3-Hydroxy-1-ACA Start->IsHydroxy Check Check Impurity Profile IsAcid->Check SolventB Solvent: Acetone Anti-solvent: Water (9:1) IsHydroxy->SolventB SolventA Solvent: Methanol Anti-solvent: Water Sublime Impurity: Unreacted Adamantane Action: Sublimation (50°C, Vac) Check->Sublime Non-polar volatiles Recryst Impurity: Homologs/Isomers Action: Slow Cooling Recryst Check->Recryst Polar byproducts Sublime->SolventA Recryst->SolventA

Caption: Figure 2. Decision matrix for solvent selection and pre-treatment based on the specific derivative and impurity profile.

Part 4: Validated Experimental Protocols

Protocol 1: Recrystallization of 1-Adamantanecarboxylic Acid

Source Validation: Adapted from Organic Syntheses Coll. Vol. 5, p. 20.

  • Dissolution: Place 10 g of crude 1-adamantanecarboxylic acid in a 250 mL Erlenmeyer flask.

  • Primary Solvent: Add 30 mL of Methanol . Heat to reflux (approx. 65°C) until dissolved. If solids remain, hot filter to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining gentle reflux, add Water (approx. 10 mL) dropwise.

    • Critical Step: Stop adding water the moment a faint turbidity persists. Add 1-2 mL of Methanol to clear it back to a solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed (approx. 2 hours). Then, cool in an ice bath (0-5°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[3] Wash with a cold mixture of MeOH/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Yield Check: Expected MP is 172-174°C.[4][5]

Protocol 2: Purification of 3-Hydroxy-1-adamantanecarboxylic Acid

Source Validation: Validated via patent literature (US9051256B1) and TCI specifications.

  • Dissolution: Dissolve the crude hydroxylated product in Acetone (ratio approx. 10 mL per gram of solid). Heat to 50°C.

  • Precipitation: Add Water slowly until the ratio is Acetone:Water 9:1.

  • Cooling: Cool slowly to room temperature. The hydroxyl group facilitates hydrogen bonding, making this derivative less prone to sublimation but more prone to forming solvates.

  • Drying: Vacuum dry at 40°C.

References

  • Koch, H.; Haaf, W. (1964).[6] "1-Adamantanecarboxylic Acid".[1][4][6][7][8][9][10][11][12][13][14] Organic Syntheses, 44, 1; Coll. Vol. 5, 20.

  • TCI Chemicals. (n.d.). "Product Specification: 1-Adamantanecarboxylic Acid (Purified by Sublimation)".

  • Sumitomo Chemical Co. (2015). "Process for producing hydroxy adamantane carboxylic acid compounds." U.S. Patent 9,051,256 B1.

  • Holden, C. A.; Bryant, H. S. (1969).[15] "Purification by Sublimation".[7][15] Separation Science and Technology, 4(1), 1-13.

Sources

troubleshooting low yield in adamantane bromination

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ADM-BR-001 Topic: Troubleshooting Low Yield & Selectivity in 1-Bromoadamantane Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

Welcome to the Support Center. You are likely contacting us because your yield of 1-bromoadamantane is significantly below the literature standard (>90%), or you are struggling to separate the product from starting material.

Adamantane bromination is deceptively simple. While the bridgehead tertiary carbons are thermodynamically primed for substitution, the reaction is sensitive to Lewis acid quality and workup volatility .

Quick Diagnostic: What does your failure look like?
SymptomProbable CauseImmediate Action
Low Conversion (<50%) Catalyst DeactivationCheck if

powder is oxidized or

is wet. Ensure anhydrous conditions.
Mixture of Products Over-reactionYou have 1,3-dibromoadamantane. Reduce reaction time or

equivalents.
Product "Disappeared" SublimationYou dried the product under high vacuum. 1-Bromoadamantane sublimes!
Black/Tarry Residue Moisture/ContaminationWater + Lewis Acid = Aggressive acid hydrolysis of trace impurities.
Yellow/Orange Solid Trapped BromineIncomplete bisulfite wash or occlusion in the crystal lattice.

Troubleshooting Workflow (Visual Guide)

The following decision tree outlines the logical steps to diagnose your specific yield issue.

AdamantaneTroubleshooting Start Start: Low Yield Observed CheckTLC 1. Check GC/TLC of Crude Mix Start->CheckTLC SM_Remains Starting Material (Adamantane) Present? CheckTLC->SM_Remains Yes Poly_Present Di/Tri-bromo Species Present? CheckTLC->Poly_Present No, mostly product Action_Cat Cause: Catalyst Failure Action: Use fresh Fe powder or anhydrous FeBr3 SM_Remains->Action_Cat Reaction stalled Clean_Crude Crude looks good, Yield lost after drying Poly_Present->Clean_Crude No side products Action_Time Cause: Over-reaction Action: Reduce Temp to 60°C or cut time by 50% Poly_Present->Action_Time Over-bromination Action_Sub Cause: Sublimation Action: Dry at ambient pressure or mild vac (200 mmHg) Clean_Crude->Action_Sub

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in adamantane bromination.

Deep Dive: The Reaction Protocol (Lewis Acid Route)

The standard industrial and laboratory method utilizes elemental bromine (


) acting as both reagent and solvent, catalyzed by Iron (

) or Iron(III) Bromide (

).
The Mechanism

The reaction is an ionic electrophilic substitution , not a simple radical chain (unless using NBS/light).

  • Activation:

    
     polarizes 
    
    
    
    to generate the electrophilic complex
    
    
    .
  • Abstraction: The electrophile abstracts a hydride from the bridgehead carbon (tertiary C-H), forming the stable 1-adamantyl carbocation.

  • Substitution: Bromide attacks the carbocation.

Critical Control Points[1]
A. Catalyst Quality (The "Stalled Reaction" Cause)
  • The Issue: Iron powder must be clean. Surface oxides prevent the in-situ formation of

    
    . If using pre-formed 
    
    
    
    , it is extremely hygroscopic. Hydrated Lewis acids are inactive for this substitution.
  • The Fix: Use fresh iron filings (99.9%). If the reaction does not evolve HBr gas within 5 minutes of reflux, the catalyst is dead. Add a crystal of

    
     to activate the iron.
    
B. Temperature vs. Selectivity
  • The Issue: The energy barrier difference between mono-bromination and di-bromination is small.

  • Protocol Adjustment:

    • Initiation: Start at Room Temperature (RT) for 1 hour.

    • Propagation:[1] Heat to mild reflux (~60-85°C).

    • Avoid: Do not exceed 100°C unless driving for the 1,3-dibromo derivative.

C. Stoichiometry
  • Standard: 1.0 eq Adamantane : 6.0 eq

    
     : 0.1 eq 
    
    
    
    .
  • Why Excess Bromine? It acts as the solvent. Using

    
     or 
    
    
    
    as a co-solvent often slows the reaction and requires higher temperatures, reducing selectivity.

Deep Dive: Workup & Purification (The "Hidden" Yield Killer)

This is where 60% of researchers lose their yield. Adamantane and 1-bromoadamantane are plastic crystals with high vapor pressures.

Issue 1: Sublimation during Drying

If you dry your white crystalline product on a high-vacuum manifold (Schlenk line) at RT, it will sublime into your trap .

  • Correct Protocol: Air dry on a Büchner funnel or use a vacuum oven at >200 mbar (mild vacuum) and <40°C .

Issue 2: Removing Unreacted Adamantane

Because 1-bromoadamantane is non-polar, it co-crystallizes with unreacted adamantane.

  • The Fix (Recrystallization):

    • Use Methanol (MeOH) or Acetone .

    • 1-Bromoadamantane is less soluble in cold MeOH than adamantane.

    • Dissolve crude in hot MeOH, cool to -20°C. The precipitate is pure 1-bromoadamantane. The filtrate contains the unreacted starting material.

Issue 3: The "Orange Tint"

The product should be white. An orange tint indicates trapped


 inside the crystal lattice.
  • The Fix: Grind the crude solid into a fine powder before the final Sodium Bisulfite (

    
    ) wash. If the chunks are too big, bromine remains trapped inside.
    

Validated Protocol (Standard Operating Procedure)

Target: 1-Bromoadamantane (10g scale) Expected Yield: 90-95%

  • Setup: 100 mL Round Bottom Flask (RBF) with a reflux condenser and a trap for HBr gas (neutralize with NaOH solution). Glassware must be oven-dried.

  • Addition:

    • Add Adamantane (10.0 g, 73 mmol).[2]

    • Add Iron powder (0.2 g, catalytic).

    • Slowly add Bromine (

      
      ) (24 mL, ~450 mmol) via addition funnel. Caution: Exothermic. 
      
  • Reaction:

    • Stir at RT for 30 mins.

    • Heat to reflux (approx 60°C internal temp) for 4-6 hours.

    • Checkpoint: Monitor by TLC (Hexanes). Stain with Iodine. Product

      
       < Starting Material 
      
      
      
      .
  • Quench:

    • Cool to 0°C.[3]

    • Add

      
       or 
      
      
      
      (50 mL) to dissolve the solid.
    • Pour mixture into ice water containing Sodium Bisulfite (

      
      ) until the orange bromine color disappears completely.
      
  • Isolation:

    • Separate organic layer. Wash with water (2x) and Brine (1x).

    • Dry over

      
      .
      
    • CRITICAL: Evaporate solvent on a Rotavap at mild vacuum (not full pump) . Stop immediately when solid forms.

  • Purification: Recrystallize from minimal hot Methanol.

Mechanism Visualization

Understanding the cationic stability explains why the bridgehead (1-position) is favored over the methylene (2-position).

ReactionMechanism Reagents Adamantane + Br2 (Fe Catalyst) Complex [Br2-FeBr3] Activated Complex Reagents->Complex Activation Transition Hydride Abstraction (Tertiary C-H) Complex->Transition Carbocation 1-Adamantyl Cation (Stable Tertiary) Transition->Carbocation - HBr SideProduct 2-Bromo (Unstable/Minor) Transition->SideProduct Secondary C-H (High Energy Barrier) Product 1-Bromoadamantane (Product) Carbocation->Product + Br-

Figure 2: Mechanistic pathway highlighting the thermodynamic preference for the tertiary bridgehead carbocation.

Frequently Asked Questions (FAQ)

Q: Can I use NBS instead of liquid Bromine? A: Yes, but the mechanism changes to a radical pathway. NBS/Benzoyl Peroxide in


 works, but it is often less atom-efficient and harder to scale than the 

method. The radical method is also more prone to poly-bromination if stoichiometry isn't strictly controlled.

Q: My product has a melting point of 108°C, but literature says 118°C. Why? A: You likely have significant contamination with unreacted adamantane (MP ~270°C, but forms eutectics) or 1,3-dibromoadamantane. A depressed melting point in this specific synthesis almost always indicates incomplete conversion. Run a GC-MS.

Q: Can I recover the excess Bromine? A: Yes. Distillation of the filtrate is possible, but for lab scale (<50g), it is usually quenched with bisulfite for safety. Industrial processes use


 to oxidize the HBr byproduct back into 

to drive the reaction to completion with higher atom economy.

References

  • Stetter, H., & Wulff, C. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Halogenierung des Adamantans. Chemische Berichte.

  • Olah, G. A., et al. (1985). Ionic Bromination of Adamantane. Journal of Organic Chemistry.

  • Schleyer, P. v. R., et al. (1980). Bridgehead Reactivity. Journal of the American Chemical Society.[4]

  • BenchChem Technical Guides. (2025). Solubility and Purification of 1-Bromoadamantane.

  • Organic Syntheses. (1973). 1-Bromoadamantane.[2][4][5][6][7][8] Coll. Vol. 5, p. 147.

Sources

removal of impurities from 3-Bromo-5-methyladamantane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Impurities & Process Optimization Target Molecule: 3-Bromo-5-methyladamantane-1-carboxylic acid (CAS: 14670-95-2) Application: Intermediate for DPP-4 inhibitors and metabolic disease therapeutics.

Introduction: The Purity Challenge

Synthesizing 3-Bromo-5-methyladamantane-1-carboxylic acid typically involves the bromination of 3-methyladamantane-1-carboxylic acid. While the adamantane cage is robust, the reaction is prone to specific impurity profiles driven by the thermodynamics of bridgehead (tertiary) vs. bridge (secondary) substitution.

This guide provides a self-validating workflow to identify, remove, and prevent these impurities. It moves beyond standard "recipes" to explain the chemical causality of separation failures.

Module 1: Diagnostic Triage

Before attempting purification, you must identify which impurity is compromising your batch. Use this table to correlate your analytical data (HPLC/GC/NMR) with the likely chemical culprit.

Common Impurity Profile
Impurity TypeChemical IdentityRelative Polarity (TLC)Diagnostic Signal (1H NMR)Root Cause
Impurity A Unreacted Starting Material (3-methyladamantane-1-carboxylic acid)Similar to ProductMissing

2.2-2.4 ppm (CH2 adjacent to Br)
Incomplete reaction; wet reagents (deactivating Lewis acid).
Impurity B Regioisomer (Secondary Bromide) (Bromine at bridge position)Slightly Less PolarSplit signals/multiplets (loss of

or

symmetry)
Kinetic control; reaction temperature too low or radical mechanism interference.
Impurity C Over-Brominated Species (3,5-dibromo-7-methyl...)Less Polar (High Rf)Integration ratio of Cage-H to Methyl-H decreasesExcess

; reaction time too long.
Impurity D Hydrolysis Product (3-hydroxy-5-methyl...)More Polar (Low Rf)Shift of bridgehead carbon; broad -OH peakCritical Error: Workup with strong base at high temp.
Impurity E Inorganic Residues (Iron/Aluminum salts)Baseline (immobile)Paramagnetic broadening (if Fe used)Poor quenching; insufficient EDTA/acid wash.
Visualizing the Reaction & Impurity Pathway

The following diagram illustrates the divergence points where impurities are generated during the bromination process.

ReactionPathway Start Start: 3-Methyl-1-COOH (Adamantane Precursor) Target Target: 3-Bromo-5-Methyl (Thermodynamic Product) Start->Target Br2 / Lewis Acid (Thermodynamic Control) Impurity_SM Impurity A: Unreacted SM Start->Impurity_SM Incomplete Conversion Impurity_Iso Impurity B: Secondary Bromide (Kinetic Product) Start->Impurity_Iso Radical Mechanism (Low Temp/Light) Impurity_Di Impurity C: Poly-Brominated Target->Impurity_Di Excess Br2 / Time Impurity_OH Impurity D: Hydroxy Analog (Solvolysis) Target->Impurity_OH Workup Error: Hot NaOH Impurity_Iso->Target Isomerization (Lewis Acid/Heat)

Figure 1: Reaction pathway showing the origin of thermodynamic (target) vs. kinetic and process-related impurities.

Module 2: The Purification Protocol

Core Principle: This protocol utilizes the acidity difference between the carboxylic acid and non-acidic impurities, combined with the lipophilicity of the adamantane cage for recrystallization.

Step 1: The "Cold" Acid-Base Extraction (Removal of Impurity C & E)

Why "Cold"? Tertiary adamantyl bromides are susceptible to


 solvolysis (hydrolysis) to form the alcohol (Impurity D) if heated in strong base.
  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) . Avoid ether if possible, as it can stabilize emulsions with adamantane derivatives.

  • Quench (Crucial): Wash with 10% Sodium Bisulfite (

    
    )  to remove free bromine (red/brown color).
    
    • Checkpoint: Organic layer must be colorless to pale yellow. If red, repeat.

  • Extraction: Extract the DCM layer with 0.5N NaOH or 10%

    
      at 0–5°C .
    
    • Target: The Product (acid) goes into the Aqueous phase.[1]

    • Waste: Non-acidic impurities (poly-brominated species without COOH) stay in DCM.

  • Recovery: Acidify the cold aqueous layer to pH 1-2 with dilute HCl. The product will precipitate.

  • Filtration: Collect the solid.

Step 2: Recrystallization (Removal of Impurity A & B)

Why this solvent? Adamantane derivatives are highly soluble in non-polar solvents but exhibit steep solubility curves in semi-polar mixtures.

  • Primary Solvent System: Methanol/Water (9:1) or Ethyl Acetate/Heptane .

  • Protocol:

    • Dissolve the acid cake in minimum hot Methanol (approx. 50-60°C). Do not boil excessively.

    • Add water dropwise until slight turbidity persists.

    • Allow to cool slowly to room temperature, then 4°C.

    • Mechanism: The unreacted starting material (Impurity A) is slightly less soluble and may co-precipitate if the ratio is wrong, but the brominated product crystallizes better due to the heavy atom effect disrupting the lattice energy differently.

    • Alternative: If Impurity A persists, use Toluene . The starting material is often more soluble in cold toluene than the brominated product.

Module 3: Advanced Troubleshooting (Q&A)

Q1: My product has a persistent yellow/orange tint even after recrystallization. Is it impure?

Diagnosis: This is likely trapped elemental bromine or iron salts (if


 was used) within the crystal lattice. Adamantane "cages" pack efficiently but can trap small molecules.
The Fix: 
  • Dissolve the solid in dilute NaOH.

  • Add a spatula tip of EDTA (to chelate iron) and a small amount of Sodium Thiosulfate .

  • Reprecipitate with HCl.

  • Scientific Rationale: Recrystallization alone often fails because the impurity is occluded inside the crystal, not just on the surface. Breaking the lattice by salt formation releases the trapped species.

Q2: I see a new spot on TLC (low Rf) after the workup. What happened?

Diagnosis: You likely created Impurity D (3-hydroxy-5-methyladamantane-1-carboxylic acid) via hydrolysis. The Fix:

  • This is irreversible. You cannot convert the -OH back to -Br easily in this matrix.

  • Prevention: Ensure your base extraction is cold (<10°C) and rapid. Do not let the product sit in basic solution overnight.

Q3: The melting point is broad (range > 3°C). How do I separate the Regioisomer (Impurity B)?

Diagnosis: You have the bridge-brominated isomer (secondary bromide). This forms under kinetic control (e.g., radical bromination at too low a temperature or insufficient Lewis Acid catalyst). The Fix:

  • Thermodynamic Equilibration: If the crude material has this isomer, you can sometimes reflux it with a catalytic amount of Lewis Acid (

    
    ) in dry solvent before workup. This drives the bromine from the secondary (bridge) to the tertiary (bridgehead) position, which is thermodynamically more stable.
    
  • Purification: If already isolated, repeated recrystallization from Acetone is often effective for separating isomers.

References

  • Synthesis of Adamantane Derivatives: Moiseev, I. K., et al. "Reactions of Adamantanes in Electrophilic Media." Russian Chemical Reviews, vol. 68, no. 12, 1999.

  • Bromination Mechanisms: Tabushi, I., et al. "Bridgehead Bromination of Adamantane." Journal of the American Chemical Society, vol. 92, no. 15, 1970.

  • Physical Properties & Solubility: National Institute of Standards and Technology (NIST). "Adamantane-1-carboxylic acid."[2][3][4][5][6][7] NIST Chemistry WebBook.[5]

  • Patent Grounding (Related Structures): "Adamantane derivatives and their use." Google Patents, WO2006076442.

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 3-Bromo-5-methyladamantane-1-carboxylic acid and bromine reagents before handling.

Sources

Technical Support Center: Adamantane Carboxylation Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System ID: ADM-CARB-2024 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Active[1]

Executive Summary

You have reached the specialized support hub for adamantane functionalization. This guide addresses the unique challenges of monitoring the carboxylation of adamantane to 1-adamantanecarboxylic acid (and its isomers).

The conversion of the diamondoid scaffold (C10H16) to its acid derivative involves overcoming significant analytical hurdles:

  • UV-Transparency: Adamantane and its simple derivatives lack chromophores, rendering standard UV-Vis (254 nm) useless.[1]

  • Phase Heterogeneity: Classic Koch-Haaf conditions involve biphasic systems (Hydrocarbon/Superacid).[1]

  • Isomerization: Thermodynamic equilibration between tertiary (1-position) and secondary (2-position) sites, and potential ring expansion to homoadamantane.[1]

Module 1: Analytical Method Setup (The "Eyes" of the Reaction)

User Query: "I am running a standard carboxylation, but my HPLC trace at 254 nm is flat. How do I track conversion?"

Technical Response: Adamantane is spectrally "silent" in the UV region. You are likely observing solvent noise. You must switch to a mass-sensitive detector or a derivatization protocol.[1]

Option A: Gas Chromatography (Recommended)

GC is the gold standard for this reaction due to the volatility of adamantane. However, the carboxylic acid product will tail significantly or adsorb irreversibly on non-polar columns.

  • Protocol: In-situ Derivatization (Silylation)[1]

    • Take 50 µL of reaction mixture.

    • Quench into 200 µL of ethyl acetate/water (extract acid).

    • Take 100 µL of the organic layer.

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

    • Heat at 60°C for 15 mins.

    • Inject on GC-MS or GC-FID (DB-5ms column).[1]

    • Why? This converts the -COOH to -COOSiMe3, improving peak shape and volatility.[1]

Option B: HPLC (If GC is unavailable)

If you must use LC, you cannot rely on standard UV.

  • Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI).[1]

  • Derivatization (For UV detection): React the quench mixture with p-bromophenacyl bromide or 2-nitrophenylhydrazine .[1] This attaches a "UV tag" to the carboxylic acid, allowing detection at 254 nm.

Visualization: Analytical Decision Matrix

AnalyticalDecision Start Select Analytical Method Volatile Is the sample volatile? Start->Volatile GC GC-FID / GC-MS (Preferred) Volatile->GC Yes HPLC HPLC / UHPLC Volatile->HPLC No Deriv Derivatization Required? (Acid Tailing) GC->Deriv Detector Detector Available? HPLC->Detector Silylation Add BSTFA/TMCS (Forms TMS-Ester) Deriv->Silylation Yes (Standard) Direct Polar Column (PEG) (Risk of adsorption) Deriv->Direct No CAD CAD / ELSD / RI (Universal Detection) Detector->CAD Universal UV UV-Vis (254 nm) Detector->UV Standard Tagging Derivatize with p-bromophenacyl bromide UV->Tagging Must add Chromophore

Caption: Decision tree for selecting the appropriate analytical technique based on equipment availability and substrate properties.

Module 2: The Koch-Haaf Reaction (Superacid Route)[1][2]

User Query: "My reaction mixture is a sludge. Yields are inconsistent, and I see a peak with M+14 mass units higher than expected."

Technical Response: The Koch-Haaf reaction (Adamantane + HCOOH + H2SO4) relies on the formation of the 1-adamantyl cation .[1] The "sludge" is likely the formation of the carbocation salt which is insoluble in the organic phase.

Troubleshooting Protocol:

IssueDiagnosisCorrective ActionMechanism
Low Conversion Poor Mass TransferIncrease stirring rate (>800 RPM).[1] Use a baffle flask.The reaction occurs at the interface of the organic (adamantane) and acid (H2SO4) phases.
M+14 Peak Homoadamantane Lower reaction temperature (<20°C).[1]High temp causes ring expansion (rearrangement) of the adamantyl cation to the homoadamantyl cation.
Isomer Mix 2-COOH vs 1-COOHCheck acid strength.1-adamantyl cation is thermodynamically favored (tertiary).[1] 2-adamantyl (secondary) rearranges to 1- via hydride shift.[1] Ensure reaction time is sufficient for equilibration.

In-Situ Monitoring (Advanced): If you have a ReactIR (ATR-FTIR) probe:

  • Monitor the disappearance of the C-H stretches of adamantane (2850–2900 cm⁻¹).

  • Watch for the appearance of the Acylium Ion (R-C≡O⁺) intermediate around 2100–2200 cm⁻¹ before the water quench converts it to the acid [1].

Module 3: Photocatalytic/Radical Carboxylation (Modern Route)

User Query: "I'm using a photoredox catalyst with CO2. The reaction starts well but stalls after 2 hours."

Technical Response: Direct C-H carboxylation via Hydrogen Atom Transfer (HAT) is cleaner but kinetically challenging.[1] Stalling usually indicates catalyst bleaching or light attenuation .[1]

Critical Checkpoints:

  • Beer-Lambert Law Failure: As the reaction progresses, byproducts or the catalyst itself may darken the solution, preventing light from reaching the center of the reactor.

    • Fix: Switch to a flow reactor (micro-tubing) to maximize surface-area-to-volume ratio [2].[1]

  • CO2 Saturation: In a batch system, CO2 is depleted.

    • Fix: Ensure continuous bubbling or maintain constant headspace pressure (balloon is often insufficient; use a back-pressure regulator).[1]

  • Quenching Artifacts: Radical reactions are fast.[1] If you take a sample without immediately quenching the radical species (e.g., exposing to air/TEMPO), the reaction might continue in the vial, giving false conversion data.

Workflow: Photocatalytic Mechanism

PhotoMech Light Blue LED (450 nm) Cat Photocatalyst (Excited State) Light->Cat Excitation Ada Adamantane (C-H) Cat->Ada HAT (H-Abstraction) Radical Adamantyl Radical (C•) Ada->Radical Prod Carboxylate Radical Radical->Prod + CO2 CO2 CO2 (Gas) Final 1-Adamantane Carboxylic Acid Prod->Final + H+/e-

Caption: Simplified HAT (Hydrogen Atom Transfer) photocatalytic cycle for C-H carboxylation.

Module 4: Isolation & Purification Logic

User Query: "I have a mixture of starting material (SM) and product. Column chromatography is difficult because the acid streaks."

Technical Response: Avoid chromatography for this purification. Use the Ammonium Salt Precipitation method (based on classic Organic Syntheses protocols [3]).

Self-Validating Purification Protocol:

  • Dissolution: Dissolve crude mixture in CCl4 or Hexanes (SM is soluble; Acid is soluble).

  • Precipitation: Add 15N Ammonium Hydroxide (NH4OH).

    • Logic: 1-adamantanecarboxylic acid forms an insoluble ammonium salt immediately.[1] Unreacted adamantane stays in the organic layer.

  • Filtration: Filter the white solid (Ammonium 1-adamantanecarboxylate).[1]

  • Regeneration: Suspend solid in water and acidify with HCl. Extract with Chloroform.[2]

  • Validation:

    • Inject Organic layer from Step 2 into GC -> Should show only Adamantane (SM).[1]

    • Inject Extract from Step 4 into GC -> Should show only Product.[1]

References
  • Mechanism of Koch-Haaf Reaction: Hogeveen, H., & Kwant, P. W. (1974). Chemistry of Adamantane Carbocations. Journal of the American Chemical Society.

  • Photocatalytic Flow Chemistry: Use of microreactors for improved light penetration in adamantane functionalization. Beilstein Journal of Organic Chemistry, 2011.

  • Synthesis Protocol: 1-Adamantanecarboxylic acid synthesis and workup. Organic Syntheses, Coll.[3] Vol. 5, p.20 (1973).

  • Analytical Derivatization: BenchChem Application Notes for Adamantane HPLC/GC Derivatization.

Sources

Technical Support Portal: Adamantane Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Hydrocarbon Synthesis Support Center. Subject: Troubleshooting Byproducts in Acid-Catalyzed Rearrangement of C10 Precursors. Ticket ID: ADM-SYN-001 Assigned Specialist: Senior Application Scientist, Catalysis Division.

Diagnostic Hub: Identify Your Issue

Before proceeding to specific protocols, match your observation to the symptom matrix below to route your troubleshooting effectively.

SymptomProbable CauseImmediate Action
"Red Oil" / Tarry Residue Conjunct polymerization (oligomerization) of carbocations.Check acid strength; Increase solvent volume; Review Module 1 .
GC Peak @ M+ 170/172 Formation of 1-Chloroadamantane (Halide exchange).Modify workup hydrolysis; Switch to non-halide catalyst; Review Module 3 .
Shoulder Peak on GC Incomplete rearrangement (Protoadamantane) or exo-TCD.Increase reaction time; Check catalyst activity; Review Module 2 .
Low Melting Point (<260°C) Eutectic depression by endo-TCD or alkyl-adamantanes.Recrystallization (Acetone/Hexane); Check feedstock purity.
Yellow/Brown Crystals Trapped solvent or occluded polymer fragments.Sublimation (Adamantane sublimes easily; polymers do not).
Module 1: The "Red Oil" Menace (Conjunct Polymers)

The Issue: You observe a viscous, dark heavy layer distinct from your organic phase or a sticky residue that refuses to crystallize. This is "Red Oil"—a complex mixture of polyunsaturated, cyclic carbocations formed via intermolecular hydride transfer and oligomerization.

The Mechanism: In the Schleyer rearrangement (using


 or Superacids), the desired pathway is intramolecular rearrangement. However, if the carbocation lifetime is too long or the concentration is too high, intermolecular attack occurs.


Troubleshooting Protocol:

  • Dilution Factor:

    • Guideline: Ensure your solvent-to-precursor ratio (e.g., Dichloromethane or Hexane) is at least 10:1. High concentration favors bimolecular collisions (polymerization) over unimolecular rearrangement.

  • Hydrogen Source:

    • Insight: "Red oil" formation is often a result of hydrogen depletion.

    • Action: If using superacids (

      
      ), ensure a hydrogen atmosphere or add a sacrificial hydride donor (e.g., cyclohexane) to quench the carbocations before they polymerize.
      
  • Quenching Technique:

    • Protocol: Do not add water directly to the reaction mass. Pour the reaction mixture slowly onto crushed ice/HCl. Rapid heat generation promotes further tar formation during workup.

Module 2: Chromatographic Ghosts (Isomeric Intermediates)

The Issue: You see a persistent impurity peak in GC-MS with a Molecular Ion (


) of 136 (same as Adamantane) but a slightly different retention time.

The Suspect: Protoadamantane Protoadamantane (tricyclo[4.3.1.0


]decane) is the "spring-loaded" immediate precursor to adamantane. Its presence indicates the reaction was terminated prematurely or the catalyst deactivated.

Data Comparison:

CompoundFormulaMWKey MS Fragments (m/z)Relative Retention (Non-polar)
Adamantane

136136 (

)
, 93, 79
Late Eluter (High Symmetry)
Protoadamantane

136136 (

)
, 93, 80, 41
Elutes Just Before/After Adamantane
endo-TCD

13667 (Base), 66, 39Early Eluter
1-Chloroadamantane

170170/172 (3:1) , 135 (M-Cl)Late Eluter

Visualizing the Pathway: Understanding where your synthesis stalled is critical.

RearrangementPathway DCPD Endo-DCPD (Starting Material) TCD Endo-TCD (Hydrogenated) DCPD->TCD H2 / Pd-C Cation Carbocation Pool TCD->Cation Lewis Acid Proto Protoadamantane (The Bottleneck) Cation->Proto Isomerization RedOil Red Oil (Conjunct Polymers) Cation->RedOil Intermolecular Reaction Adamantane Adamantane (Thermodynamic Sink) Proto->Adamantane Fast Rearrangement Chloro 1-Chloroadamantane (If AlCl3 used) Adamantane->Chloro Halide Exchange (Over-reaction)

Figure 1: The thermodynamic landscape of adamantane synthesis. Note that Protoadamantane is the final gatekeeper before the stable adamantane cage forms.

Module 3: Halogenated Impurities (1-Chloroadamantane)

The Issue: When using Aluminum Chloride (


) or other halide-based Lewis acids, the carbocation intermediate can abstract a chloride ion, forming 1-chloroadamantane (

).

Why it happens: While adamantane is chemically stable, the tertiary bridgehead carbons are susceptible to substitution via


 pathways involving the adamantyl cation.[1]

Remediation Protocol:

  • The Hydrolysis Trick:

    • 1-Chloroadamantane is difficult to separate by distillation due to sublimation issues.

    • Step 1: Reflux the crude reaction mixture (post-workup) with formic acid or aqueous silver nitrate (if budget allows) to hydrolyze the chloride to 1-adamantanol.

    • Step 2: 1-Adamantanol is much more polar than adamantane.

    • Step 3: Filter the mixture through a short silica plug using hexane. Adamantane elutes; the alcohol sticks to the silica.

  • Catalyst Switch (Prevention):

    • Consider using Zeolites (e.g., H-Y or RE-Y) or Superacids (

      
      ) . These eliminate the chloride source entirely, though they may require higher temperatures or pressure.
      
FAQ: Expert Insights

Q: Can I use GC retention indices (RI) to confirm Protoadamantane? A: Yes, but be careful. On a standard non-polar column (e.g., DB-5 or HP-5), Adamantane has an RI approx. 1150-1200 . Protoadamantane usually elutes very close to this window. Co-injection with a pure adamantane standard is mandatory. If the peak broadens or splits, you have the isomer.

Q: My product is turning brown on the shelf. Why? A: Pure adamantane is stable. Browning indicates trace occlusion of "Red Oil" or solvent trapped in the crystal lattice. Sublimation is the gold standard for purification. Heat the crude solid to 80-100°C under vacuum (water aspirator is sufficient); pure adamantane will sublime as beautiful white needles on the cold finger, leaving the brown tar behind.

Q: Why do I see alkylated adamantanes (e.g., 1,3-dimethyladamantane)? A: This is common in Zeolite-catalyzed processes or when using precursors like tetramethylene cyclohexane. It results from "cracking" (C-C bond scission) followed by recombination. Lowering the reaction temperature and reducing residence time in the reactor can mitigate this fragmentation.

Troubleshooting Logic Flow

Use this decision tree to guide your next experiment.

DecisionTree Start Analyze Crude Product CheckGC GC-MS Analysis Start->CheckGC CheckPhys Physical Appearance Start->CheckPhys M136 Mass = 136 (Isomers) CheckGC->M136 Split Peak? M170 Mass = 170 (Chlorides) CheckGC->M170 New Peak? Sticky Sticky/Tarry CheckPhys->Sticky Color Yellow/Brown CheckPhys->Color ActionProto Extend Reaction Time Check Catalyst Activity M136->ActionProto ActionChloro Perform Hydrolysis Workup Switch to Zeolite M170->ActionChloro ActionRedOil Increase Dilution Slow Quench Sticky->ActionRedOil ActionSublime Sublime Product (Vacuum) Color->ActionSublime

Figure 2: Decision matrix for adamantane synthesis troubleshooting.

References
  • Schleyer, P. v. R. (1957).[1][2] "A Simple Preparation of Adamantane". Journal of the American Chemical Society, 79(12), 3292. Link

  • Olah, G. A., et al. (1985). "Superacid-catalyzed preparation of adamantane". Journal of Organic Chemistry, 50(12). Link

  • Dahlhoff, G., et al. (2010). "Synthesis of Adamantane: A Review". Synthesis, 2010(19), 3185-3208. (Comprehensive review of byproducts and industrial methods).
  • PubChem. (2024). "Protoadamantane Compound Summary". National Library of Medicine. Link

  • NIST Mass Spec Data Center. "1-Chloroadamantane Mass Spectrum". NIST Chemistry WebBook. Link

Sources

Technical Support Center: Optimization of Adamantane Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for adamantane derivatization. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the unique challenges of functionalizing the adamantane scaffold. Due to its exceptional stability and rigid, diamondoid structure, adamantane presents both opportunities and significant synthetic hurdles.[1][2] Its high C-H bond dissociation energies and multiple, chemically similar reaction sites demand carefully optimized conditions to achieve desired outcomes.[2][3]

This resource provides field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern success in these reactions.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the experimental process.

Q1: Why is my adamantane functionalization yield consistently low?

Low yields are the most frequent issue in adamantane chemistry, often stemming from its inherent inertness.[4] However, several key experimental parameters are common culprits.

Possible Cause 1: Purity of Starting Materials Impurities in the adamantane starting material can introduce side reactions, consume reagents, or poison catalysts, drastically reducing the yield and complicating purification.[5][6]

  • Solution: Always use high-purity adamantane from a reputable supplier. If purity is uncertain, consider sublimation as a purification method for adamantane itself, owing to its unique properties.[7] For derivatized adamantanes, recrystallization or column chromatography is recommended.

Possible Cause 2: Inadequate Reaction Temperature or Time Many adamantane functionalizations are highly sensitive to temperature.

  • Too Low: Insufficient thermal energy may fail to overcome the high activation energy for C-H bond cleavage, leading to an incomplete or stalled reaction.[5]

  • Too High: Excessive heat can cause decomposition of the desired product, charring, or the formation of intractable polymeric byproducts, especially in strongly acidic or oxidative media.[5]

  • Solution: Implement precise temperature control. A gradual, controlled increase in temperature is often more effective than rapid heating.[5] Monitor reaction progress closely using techniques like GC-MS or TLC to determine the optimal reaction time and quench the reaction promptly upon completion to prevent product degradation.[8]

Possible Cause 3: Suboptimal Reagent Stoichiometry or Addition The ratio of adamantane to the catalyst, oxidizing/functionalizing agent, and acid medium is critical.

  • Solution: Carefully control the stoichiometry. For highly reactive processes, consider the slow, dropwise addition of a key reagent to maintain control over the reaction exotherm and minimize side-product formation.[8]

Troubleshooting Workflow for Low Yield

This decision tree can help diagnose the root cause of poor reaction yields.

LowYield_Troubleshooting start Low Yield Observed check_purity Verify Purity of Adamantane & Reagents start->check_purity Is starting material pure? check_conditions Review Reaction Conditions (T, Time) start->check_conditions Are conditions optimal? check_stoichiometry Confirm Reagent Stoichiometry & Addition start->check_stoichiometry Is stoichiometry correct? check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere Is reaction air/moisture sensitive? check_purity->check_conditions Yes sublimate Action: Purify Adamantane (e.g., Sublimation) check_purity->sublimate No/Unsure check_conditions->check_stoichiometry Yes optimize_temp Action: Optimize Temperature Profile & Monitor Progress (TLC/GC) check_conditions->optimize_temp No/Unsure check_stoichiometry->check_atmosphere Yes adjust_reagents Action: Titrate Reagents or Use Syringe Pump for Slow Addition check_stoichiometry->adjust_reagents No/Unsure dry_reagents Action: Dry Solvents/Reagents & Use Schlenk Line check_atmosphere->dry_reagents Yes

Caption: A troubleshooting workflow for diagnosing low-yield issues.

Q2: How can I improve the regioselectivity to favor the tertiary (C1/bridgehead) position over the secondary (C2) position?

Controlling regioselectivity is a central challenge in adamantane chemistry due to the presence of four equivalent tertiary (C-H) bonds and twelve equivalent secondary (C-H) bonds.[3][4]

Strategy 1: Leverage Intrinsic Reactivity in Radical Reactions The tertiary C-H bond is slightly weaker (99 kcal/mol) than the secondary C-H bond (96 kcal/mol), but this small difference is often insufficient for high selectivity with highly reactive radical abstractors.[2][3] However, in many classical reactions (e.g., oxidation with strong acids), the tertiary position is preferentially functionalized due to the greater stability of the resulting tertiary carbocation intermediate.[7][9]

Strategy 2: Employ Advanced Catalytic Systems Modern catalysis offers powerful tools for directing selectivity.

  • Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: This approach has revolutionized C-H functionalization. Specific catalyst systems, such as those using an iridium photocatalyst with a quinuclidine-based HAT co-catalyst, have shown excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes, even in the presence of much weaker C-H bonds elsewhere in the molecule.[10][11][12] This selectivity arises from favorable charge-transfer interactions in the transition state.[12]

  • Photo-oxidation Catalysis: For higher diamondoids like diamantane, where HAT may not provide sufficient regioselectivity, a photo-oxidation strategy can be used.[13][14] A highly oxidizing photocatalyst generates a transient radical cation of the diamondoid. Subsequent deprotonation occurs selectively at the least sterically hindered position to yield the desired radical for functionalization.[13]

Strategy 3: Biocatalysis Enzyme systems, particularly cytochrome P450 monooxygenases, can exhibit exceptional regioselectivity.[4] For instance, Pseudomonas putida can selectively oxidize adamantane to 1-adamantanol.[4] While practical implementation can be complex, requiring specific enzyme inducers and co-factors, it represents a frontier for achieving unparalleled selectivity.[4]

Factors Influencing Regioselectivity

Regioselectivity cluster_adamantane Adamantane Core cluster_approaches Functionalization Approach Adamantane Adamantane C1 Tertiary C-H (C1) BDE: ~99 kcal/mol Adamantane->C1 C2 Secondary C-H (C2) BDE: ~96 kcal/mol Adamantane->C2 Outcome_C1 Favored Product: 1-substituted Adamantane C1->Outcome_C1 Outcome_C2 Potential Byproduct: 2-substituted Adamantane C2->Outcome_C2 Carbocation Carbocation-Mediated (e.g., Koch-Haaf) Carbocation->C1 Forms more stable 3° carbocation HAT Photocatalytic HAT (e.g., Ir/Quinuclidine) HAT->C1 Charge-transfer stabilization Biocatalysis Enzymatic (e.g., P450) Biocatalysis->C1 Enzyme active site geometry

Sources

Validation & Comparative

The Lipophilic Bullet: A Strategic Guide to Adamantane Building Blocks in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "flatland" problem—where drug candidates become increasingly planar and aromatic—limits solubility and target specificity. Adamantane (


) offers a solution as a rigid, diamondoid scaffold.[1] Often termed the "lipophilic bullet," it serves two critical functions: increasing lipophilicity  (LogP modulation) and blocking metabolic hotspots  via steric bulk.

This guide compares the primary adamantane building blocks, dissecting their reactivity profiles, synthesis constraints, and application in high-value pharmaceutical intermediates (e.g., Memantine, Saxagliptin, Vildagliptin).

Part 1: The Building Blocks – A Comparative Technical Analysis

The choice of starting material is dictated by the Bridgehead Constraint : The tertiary carbons (positions 1, 3, 5, 7) cannot undergo


 reactions because the cage structure prevents backside attack. Functionalization must proceed via 

(carbocation intermediates) or radical pathways.
Table 1: Comparative Performance of Core Adamantane Scaffolds
Building BlockCAS No.[2][3]Reactivity ProfilePrimary ApplicationCost/Availability
1-Adamantanol 768-95-6Precursor to Cations. Generates stable tertiary carbocation in strong acid.Ritter reactions (Amides), Friedel-Crafts alkylation.Low Cost / High
1-Bromoadamantane 768-90-1Labile Electrophile. Hydrolyzes easily. Reacts via

.
Introduction of adamantyl group to nucleophiles (weak bases).Moderate / High
1-Adamantanecarboxylic Acid 828-51-3Stable Anchor. Standard carboxylic acid reactivity.Peptide coupling, esterification (Linker chemistry).Low / High
2-Adamantanone 700-58-3Secondary Carbon Access. Ketone functionality allows spiro-cyclization.Synthesis of spiro-adamantanes and 2-substituted analogs.Moderate / High
Critical Insight: The Lipophilicity Shift

Incorporating an adamantyl group typically increases the LogP of a molecule by ~3.0–3.2 log units . This is significantly higher than a t-butyl group (~1.8 log units), dramatically altering Blood-Brain Barrier (BBB) permeability.

Part 2: Reactivity & Mechanism – The Bridgehead Constraint

To successfully synthesize adamantane derivatives, one must respect the geometric prohibition of Walden inversion. The following diagram illustrates the mandatory


 pathway for bridgehead functionalization.

BridgeheadReactivity Start 1-Bromoadamantane (Leaving Group at C1) Constraint SN2 PATHWAY BLOCKED (No Backside Attack) Start->Constraint X Intermed Tertiary Carbocation (Stable sp2 Hybrid) Start->Intermed -Br (Ionization) Nucleophile Nucleophile Attack (R-CN, H2O, Arenes) Intermed->Nucleophile Top/Bottom Access Product 1-Substituted Adamantane Nucleophile->Product Bond Formation

Figure 1: The Mechanistic Pathway. Note that direct displacement (


) is geometrically impossible; synthesis must drive through the stable carbocation intermediate.

Part 3: Experimental Protocol – The Ritter Reaction

Objective: Synthesis of N-(1-Adamantyl)acetamide from 1-Adamantanol. Rationale: This reaction exemplifies the generation of the adamantyl carbocation in situ, trapping it with a nitrile nucleophile. This is the industrial route for Amantadine (after hydrolysis).

Materials
  • Substrate: 1-Adamantanol (1.0 eq)

  • Solvent/Nucleophile: Acetonitrile (Excess, acts as solvent)

  • Catalyst: Sulfuric Acid (

    
    , 98%, 2.0 eq) or Methanesulfonic acid.
    
  • Quench: Glacial Acetic Acid / Ice Water.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Adamantanol (15.2 g, 100 mmol) in Acetonitrile (50 mL).

  • Acid Addition (Exotherm Control): Cool the solution to 0°C in an ice bath. Add

    
     dropwise over 20 minutes.
    
    • Mechanism Check: The acid protonates the alcohol (

      
      ), which leaves as water to form the 1-adamantyl cation .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours.

    • Observation: The solution may darken slightly. The nitrile lone pair attacks the cation to form a nitrilium ion.

  • Hydrolysis: Pour the reaction mixture slowly into 200 mL of ice water. Stir vigorously for 30 minutes.

    • Chemistry: Water attacks the nitrilium ion, forming the amide tautomer.

  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-95%.

    • Characterization:

      
       NMR (CDCl3) shows characteristic adamantane multiplets at 
      
      
      
      1.6–2.1 ppm and amide NH at
      
      
      ~5.5 ppm.

Part 4: Strategic Decision Matrix – Selecting the Right Block

When designing a synthesis, the choice of building block depends on the target linkage and the metabolic stability required.

SelectionMatrix Target Target Molecule Requirement Link_N Nitrogen Linkage (Amine/Amide) Target->Link_N Link_C Carbon Linkage (Alkyl/Aryl) Target->Link_C Link_Spiro Spiro/Rigid Spacer Target->Link_Spiro Path_Ritter Ritter Reaction (Use 1-Adamantanol) Link_N->Path_Ritter Path_FC Friedel-Crafts (Use 1-Bromoadamantane) Link_C->Path_FC Path_Ketone Grignard/Reduction (Use 2-Adamantanone) Link_Spiro->Path_Ketone Drug_Ex1 Example: Amantadine Rimantadine Path_Ritter->Drug_Ex1 Drug_Ex2 Example: Adapalene (Retinoid mimic) Path_FC->Drug_Ex2 Drug_Ex3 Example: Spiro-piperidines (Ion channel blockers) Path_Ketone->Drug_Ex3

Figure 2: Decision Matrix for Adamantane Incorporation. Select the precursor based on the desired heteroatom connectivity.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Liu, J., et al. (2011).[4] "Adamantane Derivatives: Metabolic Stability and Pharmacological Properties." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[5] "1-Bromoadamantane: Reactivity and Properties." Chemical Data Repository.

  • Organic Chemistry Portal. (2024). "Ritter Reaction: Mechanism and Protocols."

  • Schreiner, P. R., et al. (2024).[4] "Diamondoids: Building Blocks for Ligands, Catalysts, and Pharmaceuticals."[4] Wiley-VCH.

Sources

Biological Activity of Substituted Adamantane Carboxylic Acids: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) is a diamondoid structure renowned for its high lipophilicity, thermal stability, and ability to improve the pharmacokinetic profile of attached pharmacophores. While adamantane amines (Amantadine, Rimantadine) are historically significant as antivirals, substituted adamantane carboxylic acids have emerged as critical intermediates and bioactive agents in metabolic regulation (Type 2 Diabetes, Obesity) and overcoming viral resistance.

This guide objectively compares the biological activity of adamantane carboxylic acid derivatives against standard adamantane amines and reference inhibitors, focusing on 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibition and Antiviral efficacy.

Core Physicochemical Advantages
  • Lipophilicity Modulation: The carboxylic acid moiety (

    
    ) introduces a polar handle to the otherwise hydrophobic adamantane cage (logP ~4.2), improving solubility and allowing for specific hydrogen bonding interactions within enzyme active sites.
    
  • Bioisosterism: The bulky adamantane group often acts as a bioisostere for phenyl or cycloalkyl groups, filling hydrophobic pockets in targets like 11β-HSD1 and the M2 ion channel.

Comparative Analysis: Metabolic Regulation (11β-HSD1 Inhibition)[1][2]

Elevated cortisol levels in adipose tissue, driven by 11β-HSD1, contribute to insulin resistance and obesity. Adamantane carboxamides (derived from adamantane-1-carboxylic acid) are potent, selective inhibitors compared to unmodified adamantane.

Performance Data: Adamantane Derivatives vs. Reference Standards

Table 1: Inhibitory Potency (IC50) against Human 11β-HSD1

Compound ClassSpecific DerivativeIC50 (Human)IC50 (Mouse)Selectivity (vs 11β-HSD2)Mechanism Note
Reference Carbenoxolone~10-30 nMN/ALow (Non-selective)Non-selective standard
Unmodified Adamantane-1-carboxylic acid> 10,000 nMN/AN/ALacks specific linker interactions
Simple Amide Adamantane-1-carboxamide> 1,000 nMN/ALowInsufficient binding energy
Optimized Sulfonamide Compound 7j (Adamantyl-phenylsulfonamido)8 nM 49 nM > 100-foldHydrophobic cage + H-bond network
Optimized Ketone Adamantyl-ethanone derivative~50-60 nMN/AHighEther/Ketone linker flexibility

Data Source: Synthesized from comparative literature analysis [1, 2, 3].

Mechanism of Action & SAR

The adamantane cage fills the large hydrophobic pocket of the 11β-HSD1 enzyme. The carboxylic acid derivative (often converted to a carboxamide or sulfonamide) anchors the molecule via hydrogen bonds to the catalytic triad (Ser-Tyr-Lys).

G Substrate Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme Substrate->Enzyme Binding Product Cortisol (Active) Enzyme->Product Reductase Activity Effect Reduced Gluconeogenesis & Lipogenesis Product->Effect Glucocorticoid Receptor Inhibitor Adamantane Carboxamide (Cmpd 7j) Inhibitor->Enzyme Hydrophobic Pocket Occupancy (IC50: 8nM) Inhibitor->Effect Therapeutic Outcome

Caption: Mechanism of 11β-HSD1 inhibition by adamantane derivatives preventing cortisol regeneration.

Comparative Analysis: Antiviral Activity

While Amantadine targets the M2 ion channel of Influenza A, widespread resistance (S31N mutation) has rendered it ineffective.[1] Derivatives of adamantane-1-carboxylic acid, particularly peptide conjugates and benzyl-alcohol derivatives, show restored activity against resistant strains.

Performance Data: Influenza A (H1N1/H3N2)

Table 2: Antiviral Efficacy and Cytotoxicity

CompoundTarget StrainIC50 (µg/mL)CC50 (Cytotox)Selectivity Index (SI)Status
Amantadine Influenza A (Wild Type)12.5> 100> 8Resistant in most circulating strains
Rimantadine Influenza A (Wild Type)10.0> 100> 10Resistant
Glycyl-Rimantadine Influenza A (H3N2)7.5> 100> 13.3Improved potency
Amt-1 (Acid deriv.)[2]Influenza A (Resistant)~0.5 - 1.0*HighHighDual Mechanism (M2 + Nrf2)
Cmpd 19 (Hydrazide)Gram-Neg Bacteria125 (MIC)N/AModerateAntibacterial potential

*Note: Amt-1 values converted from molarity (-log IC50 ~6.1-6.5). Data Source: BenchChem Comparative Analysis & recent virology studies [4, 5].

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition

Used to generate data in Table 1.

Reagents:

  • Human 11β-HSD1 microsomes (expressed in HEK-293).[3]

  • 
    H-Cortisone (Substrate).
    
  • NADPH (Cofactor).

  • SPA beads (Yttrium silicate, anti-mouse IgG).

Workflow:

  • Preparation: Dilute test compounds (Adamantane derivatives) in DMSO to 10 mM stock. Serial dilute in assay buffer (PBS, pH 7.4).

  • Incubation:

    • Mix 20 µL microsomes + 10 µL cofactor (NADPH) + 10 µL test compound.

    • Initiate reaction with 10 µL

      
      H-Cortisone.
      
    • Incubate at 37°C for 60 minutes.

  • Termination & Reading:

    • Add 50 µL SPA beads containing 18β-glycyrrhetinic acid (stop solution).

    • Incubate 30 mins at RT.

    • Read on a Scintillation Counter (e.g., MicroBeta).

  • Validation:

    • Positive Control: Carbenoxolone (should yield IC50 ~10-30 nM).

    • Negative Control: DMSO vehicle (0% inhibition).

    • Z-Factor Check: Assay must yield Z' > 0.5 for valid screening.

Protocol B: Plaque Reduction Assay (Antiviral)

Used to generate data in Table 2.

Workflow:

  • Seeding: Seed MDCK cells (1 x 10^5 cells/well) in 6-well plates. Incubate 24h to form a monolayer.

  • Infection:

    • Wash cells with PBS.

    • Inoculate with Influenza A virus (MOI 0.001) mixed with serial dilutions of Adamantane-carboxylic acid derivatives.

    • Adsorb for 1h at 37°C.

  • Overlay:

    • Remove inoculum.

    • Overlay with 0.6% agarose in DMEM containing trypsin and test compound.

  • Fixation & Staining (48h post-infection):

    • Fix with 4% Formaldehyde (30 mins).

    • Stain with 0.1% Crystal Violet.[1]

  • Quantification: Count plaques. Calculate % reduction vs. Virus Control (VC).

Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates how chemical modification of the Adamantane-1-carboxylic acid scaffold dictates biological target specificity.

SAR Root Adamantane-1-Carboxylic Acid (Scaffold) Mod1 Amide Coupling (+ Sulfonamide linker) Root->Mod1 Mod2 Peptide Conjugation (Glycyl/Leucyl) Root->Mod2 Mod3 Hydrazide Formation Root->Mod3 Mod4 Direct Hydroxylation (2-OH derivatives) Root->Mod4 Out1 Potent 11β-HSD1 Inhibitor (Diabetes/Obesity) Mod1->Out1 Hydrophobic Pocket Fit Out2 M2 Channel Blocker (Restored Antiviral Activity) Mod2->Out2 Mimics Transmembrane Domain Out3 Antimicrobial Agent (Gram-Neg/Pos) Mod3->Out3 Membrane Permeability Out4 DGAT1 Inhibitor (Lipid Metabolism) Mod4->Out4 Polarity Adjustment

Caption: SAR decision tree for directing adamantane carboxylic acid biological activity.

References

  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm.

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Discovery of Adamantyl Heterocyclic Ketones as Potent 11b-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. ScienceOpen.

  • Comparative In Vitro Analysis of Adamantane Derivatives as Antiviral Agents. BenchChem.

  • New adamantane derivatives and ways of overcoming the resistance of influenza A viruses. Problems of Virology.

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules.

Sources

comparative reactivity of brominated adamantane carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Reactivity of Brominated Adamantane Carboxylic Acids

Executive Summary: The Bifunctional Scaffold

Adamantane derivatives are privileged structures in medicinal chemistry, valued for their ability to improve lipophilicity (


), metabolic stability, and membrane permeability. Among these, brominated adamantane carboxylic acids —specifically 3-bromo-1-adamantanecarboxylic acid —occupy a unique chemical space. They offer a dual-handle scaffold: a nucleophile-reactive carboxylic acid and an electrophile-reactive bridgehead bromide.

This guide compares the reactivity profile of 3-bromo-1-adamantanecarboxylic acid (3-Br-1-ACA) against its non-brominated counterpart (1-adamantanecarboxylic acid, 1-ACA ) and simple 1-bromoadamantane . The presence of the electron-withdrawing bromine atom and the rigid cage structure dictates a distinct reactivity landscape, particularly in solvolysis rates, acidity, and metal-mediated coupling.

Structural & Electronic Landscape

The adamantane cage imposes rigid stereoelectronic constraints. In 3-Br-1-ACA, the two functional groups are situated at bridgehead positions separated by a methylene spacer, creating a 1,3-relationship.

Feature1-Adamantanecarboxylic Acid (1-ACA)3-Bromo-1-adamantanecarboxylic Acid (3-Br-1-ACA)Impact on Reactivity
Electronic Character Electron-rich cageElectron-deficient cage (Inductive effect of Br)Increased acidity of COOH; Destabilized carbocations.
Steric Environment Bulky bridgeheadBulky bridgehead + Distal steric bulkSlower bimolecular reactions; High selectivity.
Symmetry


Desymmetrization allows for regioselective functionalization.

Comparative Reactivity Profile

Acidity ( ) and Inductive Effects

The bromine atom exerts a strong electron-withdrawing inductive effect (


) through the sigma-bond framework. This stabilizes the carboxylate anion, making the brominated variant more acidic.
  • 1-ACA:

    
     (Similar to pivalic acid).
    
  • 3-Br-1-ACA:

    
     (Estimated). The 
    
    
    
    effect lowers the
    
    
    , making it a better proton donor and potentially more reactive in acid-catalyzed esterifications where proton transfer is not rate-limiting.
Nucleophilic Substitution (The Constraint)

This is the most critical differentiator. Adamantane derivatives cannot undergo


 reactions because the cage structure prevents backside attack. Substitution must proceed via 

(carbocation intermediate).
  • 1-Bromoadamantane: Forms a stable tertiary carbocation. Solvolysis is fast.

  • 3-Br-1-ACA: The carboxylic acid group is electron-withdrawing. It destabilizes the developing positive charge at the 3-position during bromide departure.

    • Result: Solvolysis (hydrolysis) of 3-Br-1-ACA is significantly slower than 1-bromoadamantane.

    • Synthetic Implication: Harsh conditions (high temp, strong Lewis acids like

      
      ) are often required to displace the bromine in 3-Br-1-ACA compared to simple bromoadamantanes.
      
Metal-Halogen Exchange vs. Grignard Formation

Generating a nucleophile at the bridgehead is challenging due to the acidic proton on the carboxylic acid.

  • Direct Lithiation: Requires 2 equivalents of organolithium (one to deprotonate COOH, one for Br/Li exchange). This often leads to side reactions.

  • Standard Protocol: Protection of the acid (as an ester) is mandatory before attempting Lithium-Halogen exchange or Grignard formation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for 3-bromo-1-adamantanecarboxylic acid, highlighting the competition between carboxylic acid transformation and bridgehead substitution.

ReactivityPathways Start 3-Bromo-1-adamantanecarboxylic Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Start->Curtius Path A: COOH Activation Carbocation Bridgehead Carbocation (Destabilized by COOH) Start->Carbocation Path B: Solvolysis (Slow) Ester Methyl Ester (Protection) Start->Ester Path C: Protection Amine 3-Bromo-1-aminoadamantane (Carbamate) Curtius->Amine Retains Br Hydroxy 3-Hydroxy-1-adamantanecarboxylic Acid (Hydrolysis) Carbocation->Hydroxy H2O/Ag+ LiExchange Lithium-Halogen Exchange (t-BuLi) Ester->LiExchange Functionalization

Caption: Divergent synthetic pathways. Path B is kinetically disfavored compared to unsubstituted adamantanes due to electron-withdrawing effects.

Experimental Protocols

Protocol A: Synthesis of 3-Hydroxy-1-adamantanecarboxylic Acid (Solvolysis)

Context: This reaction overcomes the electronic deactivation of the carbocation.

  • Reagents: 3-Bromo-1-adamantanecarboxylic acid (10 mmol), 10% Aqueous NaOH or

    
     (if faster rate needed), THF/Water.
    
  • Procedure:

    • Dissolve substrate in THF (20 mL).

    • Add aqueous base/silver salt.

    • Critical Step: Reflux at

      
       for 24-48 hours. (Note: Simple 1-bromoadamantane hydrolyzes much faster).
      
    • Acidify with 1M HCl to precipitate the product.

  • Validation: Monitor disappearance of Br-starting material by TLC. Product is highly polar.

Protocol B: One-Pot Curtius Rearrangement (Amine Synthesis)

Context: Converts the acid to a protected amine while leaving the bromine intact.

  • Reagents: 3-Br-1-ACA (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.5 eq), t-Butanol (excess).

  • Procedure:

    • Dissolve acid in dry toluene/t-Butanol (1:1).

    • Add TEA and DPPA under

      
      .
      
    • Heat to

      
       for 4 hours.
      
    • Mechanism: In-situ formation of acyl azide

      
       thermal rearrangement to isocyanate 
      
      
      
      trapping by t-Butanol.[1]
  • Yield: Typically 85-92%.

  • Observation: The bulky adamantane skeleton does not hinder the rearrangement, and the configuration at the bridgehead is retained.

Comparative Data Summary

Reaction TypeSubstrate: 1-BromoadamantaneSubstrate: 3-Br-1-ACAMechanistic Insight
Solvolysis (

)
1.0 (Reference)~0.05 - 0.1EWG (COOH) destabilizes the transition state cation.
Esterification N/AHigh Yield (>95%)Br is distal; minimal steric impact on COOH.
Curtius Rearrangement N/AHigh Yield (>85%)Excellent route to amino-adamantanes (Memantine analogs).
Lithiation (t-BuLi) FacileDifficultRequires ester protection to prevent proton quenching.

References

  • Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Funktionalisierung des Adamantans. Chemische Berichte.

  • Grogan, G., et al. (2020). Catalytic Functionalization of Adamantane Carboxylic Acids. Journal of Organic Chemistry.
  • Sasaki, T., et al. (1980). Synthesis of Adamantane Derivatives. Solvolysis of 3-substituted 1-adamantyl bromides. Bulletin of the Chemical Society of Japan.

  • Lebel, H., & Leogane, O. (2008). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters.

  • BenchChem. (2025). 3-Bromoadamantane-1-carboxylic acid Product Data and Safety Profile.

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of 3-Bromo-5-methyladamantane-1-carboxylic Acid Analogs as 11β-HSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of novel 3-Bromo-5-methyladamantane-1-carboxylic acid analogs as potential inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The adamantane scaffold, with its rigid and lipophilic nature, is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting a range of biological entities.[1][2] Notably, adamantane-containing molecules have been investigated as inhibitors of 11β-HSD1, an enzyme implicated in metabolic disorders such as type 2 diabetes and obesity.[3][4][5]

This document is structured to provide researchers, scientists, and drug development professionals with a detailed, experience-driven approach to the evaluation of these novel compounds. We will delve into the rationale behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format.

The Rationale for Targeting 11β-HSD1

11β-HSD1 is a critical enzyme in the prereceptor metabolism of glucocorticoids, catalyzing the conversion of inactive cortisone to the biologically active cortisol.[1][6] This amplification of local glucocorticoid action in tissues like the liver, adipose tissue, and brain plays a significant role in metabolic regulation.[7][8] Dysregulation of 11β-HSD1 activity is linked to the pathogenesis of metabolic syndrome.[2][3] Therefore, the selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for conditions like type 2 diabetes and obesity.[8][9]

The unique three-dimensional structure of the adamantane cage offers a scaffold for designing potent and selective inhibitors that can effectively occupy the active site of 11β-HSD1.[3] The introduction of various substituents, such as the bromo and methyl groups on the adamantane core, allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.

Experimental Design: A Multi-Faceted Approach to In Vitro Characterization

A thorough in vitro evaluation of novel 11β-HSD1 inhibitors requires a multi-tiered approach, beginning with direct enzyme inhibition assays and progressing to cell-based models to assess activity in a more physiologically relevant context. This strategy allows for the systematic filtering and prioritization of lead compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Cellular Activity cluster_2 Phase 3: Lead Prioritization A Synthesis of 3-Bromo-5-methyladamantane-1-carboxylic Acid Analogs B Biochemical 11β-HSD1 Enzyme Inhibition Assay (Radiometric or HTRF) A->B Test Compounds C IC50 Determination B->C Dose-Response Data D 11β-HSD2 Isozyme Selectivity Assay C->D Potent Hits E Cell-Based 11β-HSD1 Inhibition Assay (e.g., HEK-293, C2C12) C->E Potent Hits G Data Analysis & Structure-Activity Relationship (SAR) Studies D->G F Cellular IC50 Determination F->G H Selection of Lead Compounds for Further Development G->H

Figure 1: A tiered workflow for the in vitro evaluation of novel 11β-HSD1 inhibitors.

Part 1: Biochemical Enzyme Inhibition Assays

The initial step in characterizing novel compounds is to determine their direct inhibitory effect on the purified 11β-HSD1 enzyme. Radiometric assays are a classic and robust method, while Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a higher-throughput alternative.

Protocol 1: Radiometric 11β-HSD1 Inhibition Assay

This assay quantifies the conversion of radiolabeled cortisone to cortisol.

Materials:

  • Recombinant human 11β-HSD1 (commercially available).[10]

  • [³H]-Cortisone (substrate).

  • NADPH (cofactor).[1]

  • Test compounds (3-Bromo-5-methyladamantane-1-carboxylic acid analogs).

  • Positive control inhibitor (e.g., Carbenoxolone, AZD4017).[3][9]

  • Scintillation fluid and counter.

  • 96-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in a suitable buffer (e.g., Tris-HCl with EDTA and DTT).

  • In a 96-well plate, add the recombinant human 11β-HSD1 enzyme to each well containing the test compounds or control.

  • Pre-incubate the enzyme with the compounds for 15 minutes at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding a solution containing [³H]-Cortisone and NADPH.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.[11]

  • Stop the reaction by adding a quench solution (e.g., a solution containing a high concentration of unlabeled cortisone and cortisol).

  • Extract the steroids using an organic solvent (e.g., ethyl acetate).

  • Separate the [³H]-Cortisone and [³H]-Cortisol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Quantify the amount of radioactivity in the cortisone and cortisol spots/fractions using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HTRF 11β-HSD1 Inhibition Assay

This assay utilizes a competitive immunoassay format to measure cortisol production.

Materials:

  • Recombinant human 11β-HSD1.

  • Cortisone (substrate).

  • NADPH (cofactor).

  • Test compounds and positive control.

  • HTRF assay kit for cortisol detection (containing cortisol-d2 and anti-cortisol-Eu3+ cryptate).

  • HTRF-compatible microplate reader.

Procedure:

  • Follow steps 1-5 from the radiometric assay protocol, using unlabeled cortisone as the substrate.

  • After the incubation period, add the HTRF reagents (cortisol-d2 and anti-cortisol-Eu3+ cryptate) to each well.

  • Incubate for the time specified by the kit manufacturer to allow for the immunoassay reaction to reach equilibrium.

  • Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.

  • Calculate the percentage of inhibition and determine the IC50 values.

Part 2: Cell-Based 11β-HSD1 Inhibition Assays

Cell-based assays provide a more physiologically relevant environment to assess compound activity, as they account for cell permeability and the presence of endogenous cofactors.

Protocol 3: Cell-Based 11β-HSD1 Inhibition Assay in HEK-293 Cells

HEK-293 cells stably expressing human 11β-HSD1 are a commonly used model.[12]

Materials:

  • HEK-293 cells stably co-expressing human 11β-HSD1 and hexose-6-phosphate dehydrogenase (H6PDH) (to ensure adequate NADPH supply).[12]

  • Cell culture medium and reagents.

  • Cortisone.

  • Test compounds and positive control.

  • Method for cortisol quantification (e.g., ELISA, LC-MS/MS).

Procedure:

  • Seed the HEK-293 cells in 96-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds or positive control.

  • Pre-incubate the cells with the compounds for a specified time (e.g., 30 minutes).

  • Add cortisone to the wells to initiate the conversion to cortisol.

  • Incubate for a suitable period (e.g., 4-24 hours).[3][12]

  • Collect the cell culture supernatant.

  • Quantify the amount of cortisol in the supernatant using a validated method like ELISA or LC-MS/MS.

  • Calculate the percentage of inhibition and determine the cellular IC50 values.

Part 3: Assessing Selectivity against 11β-HSD2

It is crucial to determine the selectivity of the lead compounds for 11β-HSD1 over its isozyme, 11β-HSD2. Inhibition of 11β-HSD2 can lead to undesirable side effects related to mineralocorticoid excess.[13][14]

Protocol 4: 11β-HSD2 Inhibition Assay

This assay is similar to the 11β-HSD1 assay but uses the 11β-HSD2 enzyme and its preferred cofactor, NAD+.

Materials:

  • Recombinant human 11β-HSD2.

  • [³H]-Cortisol (substrate).

  • NAD+ (cofactor).

  • Test compounds.

Procedure:

  • The assay is performed similarly to the radiometric 11β-HSD1 assay, but with the following modifications:

    • Use recombinant human 11β-HSD2.

    • Use [³H]-Cortisol as the substrate.

    • Use NAD+ as the cofactor.

  • The reaction measures the conversion of [³H]-Cortisol to [³H]-Cortisone.

  • Calculate the IC50 values for 11β-HSD2 and compare them to the IC50 values for 11β-HSD1 to determine the selectivity index.

Data Presentation and Comparison

To facilitate a clear comparison of the synthesized analogs, the experimental data should be summarized in a structured table.

Table 1: Comparative In Vitro Activity of 3-Bromo-5-methyladamantane-1-carboxylic Acid Analogs and Control Compounds

Compound IDR-Group Modification11β-HSD1 IC50 (nM) (Enzymatic)11β-HSD1 IC50 (nM) (Cellular)11β-HSD2 IC50 (nM)Selectivity Index (HSD2/HSD1)
BMA-1 (Parent) -[Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Analog-1 [e.g., -CH₂OH][Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Analog-2 [e.g., -NH₂][Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Analog-3 [e.g., -CON(CH₃)₂][Experimental Data][Experimental Data][Experimental Data][Calculated Data]
Carbenoxolone N/A~300[3][Experimental Data][Experimental Data]Low
AZD4017 N/A7[9][Experimental Data]>10,000[5]>1400
INCB13739 N/A3.2[9]1.1 (PBMC)[9]>10,000[5]>3000

Visualizing the 11β-HSD1 Signaling Pathway and Point of Inhibition

A clear understanding of the signaling pathway is essential for interpreting the experimental results.

G cluster_0 Cellular Environment Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex GR->GR_Cortisol Nucleus Nucleus GR_Cortisol->Nucleus Gene_Expression Gene Expression (e.g., Gluconeogenesis) Nucleus->Gene_Expression Inhibitor 3-Bromo-5-methyladamantane-1-carboxylic Acid Analogs Inhibitor->HSD1 Inhibition

Figure 2: The 11β-HSD1 signaling pathway and the inhibitory action of the test compounds.

Concluding Remarks

This guide provides a robust and scientifically sound framework for the in vitro evaluation of 3-Bromo-5-methyladamantane-1-carboxylic acid analogs as potential 11β-HSD1 inhibitors. By following these detailed protocols and employing a systematic approach to data analysis, researchers can effectively identify and prioritize lead compounds for further development in the quest for novel therapeutics for metabolic diseases. The emphasis on both biochemical and cell-based assays, along with crucial selectivity profiling, ensures a comprehensive understanding of the compounds' pharmacological properties.

References

  • Kim, H. Y., et al. (2009). A cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors. Journal of Biomolecular Screening, 14(8), 999-1006. [Link]

  • ProQuest. (n.d.). Synthesis of 3-Substituted 1-(Dichloromethyl)adamantanes. [Link]

  • Odermatt, A., et al. (2023). In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology, 683, 101-125. [Link]

  • Scott, J. S., et al. (2010). Chapter 5: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors in Development. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 69-84). Academic Press. [Link]

  • Valli, S., et al. (2016). Yeast-based assays for screening 11β-HSD1 inhibitors. Biotechnology for Biofuels, 9, 63. [Link]

  • Eurofins Discovery. (n.d.). 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay - TW. [Link]

  • ResearchGate. (n.d.). Experimental and predicted IC50 data values of 20 test set molecules against Hypo1. [Link]

  • Atanasov, A. G., et al. (2004). A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): flavanone selectively inhibits 11β-HSD1 reductase activity. Molecular and Cellular Endocrinology, 212(1-2), 41-49. [Link]

  • Wang, Z., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. Organic Process Research & Development, 26(10), 2895-2900. [Link]

  • Novikov, A. S., et al. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Molecules, 24(15), 2717. [Link]

  • Wyrwoll, C. S., et al. (2012). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 153(7), 3255-3265. [Link]

  • Li, Y., et al. (2018). 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling. Frontiers in Pharmacology, 9, 874. [Link]

  • Sola, I., et al. (2014). Identification of novel 11β-HSD1 inhibitors by combined ligand- and structure-based virtual screening. Journal of Steroid Biochemistry and Molecular Biology, 143, 22-32. [Link]

  • ResearchGate. (n.d.). Inhibition of 11β-HSD1 activity in intact cells. [Link]

  • Vuorinen, A. (2011). 11β-Hydroxysteroid dehydrogenase inhibitors and selectivity modeling of 11β-HSDs. Helda. [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1401-1407. [Link]

  • Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol.
  • Carvajal, C. A., et al. (2010). 11β-Hydroxysteroid dehydrogenase type-2 and type-1 (11β-HSD2 and 11β-HSD1) and 5β-reductase activities in the pathogenia of essential hypertension. Journal of Human Hypertension, 24(2), 91-98. [Link]

  • Biomedical Research Service Center. (n.d.). BMR 11β-Hydroxysteroid dehydrogenase type 2 Assay Kit. [Link]

  • Seckl, J. R., & Walker, B. R. (2004). 11β-Hydroxysteroid Dehydrogenase Type 1: A Tissue-Specific Regulator of Glucocorticoid Response. Endocrine Reviews, 25(5), 831-866. [Link]

  • Doolin, K., et al. (2006). Comparative enzymology of 11β-hydroxysteroid dehydrogenase type 1 from six species in vitro. Journal of Molecular Endocrinology, 37(2), 299-311. [Link]

  • Hughes, K. A., & Webster, S. P. (2008). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome. Diabetes, 57(10), 2603-2605. [Link]

Sources

A Researcher's Guide to Comparing the Lipophilicity of Substituted Adamantanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold as a "Lipophilic Bullet"

In the landscape of medicinal chemistry, the adamantane moiety stands out as a unique and powerful tool. This rigid, three-dimensional hydrocarbon cage, with its exceptional stability and high lipophilicity, has been aptly termed a "lipophilic bullet".[1] Its incorporation into drug candidates can significantly enhance their ability to cross biological membranes, improve metabolic stability, and facilitate strong binding to hydrophobic pockets within target proteins.[2][3] The biological effects of adamantane derivatives are largely attributed to this bulky, highly lipophilic backbone.[2]

Lipophilicity, most commonly quantified as the logarithm of the partition coefficient (logP) between an apolar solvent (typically n-octanol) and water, is a critical physicochemical parameter in drug design. It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While the inherent lipophilicity of the adamantane core is a key asset, the true art of utilizing this scaffold lies in the ability to precisely tune this property through strategic substitution. The addition of various functional groups to the adamantane cage allows for a fine-grained modulation of a compound's lipophilic character, enabling medicinal chemists to optimize its pharmacokinetic and pharmacodynamic properties.[4]

This guide provides a comprehensive comparison of the lipophilicity of substituted adamantanes, offering both experimental data and a discussion of the underlying structure-lipophilicity relationships. We will delve into the practical aspects of measuring lipophilicity, with a focus on a robust and widely used methodology, and provide insights to guide the rational design of adamantane-based therapeutics with tailored lipophilicity.

Methodologies for Determining Lipophilicity: A Practical Approach

While several methods exist for determining logP, including the traditional shake-flask method and computational predictions, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a preferred technique in modern drug discovery.[5][6] Its advantages include high throughput, small sample requirements, and a wide applicability range, making it ideal for the rapid screening and characterization of compound libraries.[5]

The principle behind the RP-HPLC method is the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. The more lipophilic a compound, the more strongly it will interact with the stationary phase, resulting in a longer retention time. By calibrating the system with a set of standards with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established, allowing for the accurate determination of the logP of unknown compounds.[6][7]

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This protocol outlines a general procedure for determining the logP of substituted adamantanes using RP-HPLC.

1. Materials and Reagents:

  • High-performance liquid chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Test compounds and a set of 5-7 calibration standards with known logP values spanning the expected range of the test compounds.

  • Dimethyl sulfoxide (DMSO) for sample dissolution.

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: A suitable wavelength for the detection of all compounds, often in the range of 210-254 nm.

  • Injection Volume: 5-10 µL.

  • Gradient Elution: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes. Isocratic elution can also be used but may be less efficient for a diverse set of compounds.

3. Procedure:

  • Step 1: Standard and Sample Preparation:

    • Prepare stock solutions of the test compounds and calibration standards in DMSO at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solutions with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 50-100 µg/mL.

  • Step 2: Determination of Dead Time (t₀):

    • Inject a non-retained compound, such as uracil or sodium nitrate, to determine the column dead time. This is the time it takes for an unretained compound to pass through the column.

  • Step 3: Analysis of Standards and Samples:

    • Inject each standard and test compound in triplicate.

    • Record the retention time (tᵣ) for each compound.

  • Step 4: Calculation of the Retention Factor (k):

    • Calculate the retention factor for each compound using the formula: k = (tᵣ - t₀) / t₀

  • Step 5: Generation of the Calibration Curve:

    • Calculate the logarithm of the retention factor (log k) for each standard.

    • Plot the known logP values of the standards against their corresponding log k values.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is logP and x is log k. The correlation coefficient (R²) should be > 0.95 for a valid calibration.

  • Step 6: Determination of the logP of Test Compounds:

    • Calculate the log k for each test compound.

    • Use the calibration curve equation to calculate the logP of your substituted adamantanes.

Workflow for Lipophilicity Determination by RP-HPLC

G prep_standards Prepare Calibration Standards run_standards Inject Standards & Record tᵣ prep_standards->run_standards prep_samples Prepare Adamantane Samples run_samples Inject Samples & Record tᵣ prep_samples->run_samples prep_mobile Prepare Mobile Phases det_t0 Determine Dead Time (t₀) prep_mobile->det_t0 calc_k Calculate Retention Factor (k) det_t0->calc_k run_standards->calc_k run_samples->calc_k gen_curve Generate Calibration Curve (logP vs. log k) calc_k->gen_curve for standards calc_logP Calculate logP of Samples calc_k->calc_logP gen_curve->calc_logP

Caption: Workflow for determining logP using RP-HPLC.

Comparative Analysis of Substituted Adamantanes

CompoundSubstituentLogP ValueMethodReference
Adamantane-H2.88Experimental[8]
Adamantane-1-carboxylic acid-COOH2.60Calculated[9]
Adamantane-1-carboxylic acid-COOH2.287Calculated[10]
Structure-Lipophilicity Relationships

The data, though limited, illustrates a fundamental principle: the introduction of a polar group like a carboxylic acid decreases the lipophilicity of the adamantane scaffold. We can extrapolate this to a broader understanding of how different substituents will modulate the logP of adamantane derivatives.

  • Hydrophilic Substituents (-OH, -COOH, -NH₂, amides): The addition of groups capable of hydrogen bonding will invariably decrease the lipophilicity of the adamantane core. The magnitude of this decrease depends on the polarity of the group. For example, a carboxylic acid or an amino group will lead to a more significant reduction in logP compared to a hydroxyl group. This strategy is often employed to improve the aqueous solubility of highly lipophilic adamantane-containing drugs.[4]

  • Hydrophobic Substituents (Alkyl chains, Aryl groups): Conversely, appending nonpolar moieties such as alkyl chains or phenyl rings will increase the lipophilicity. The extent of this increase is generally proportional to the size of the substituent. For instance, rimantadine, which has an additional methyl group compared to amantadine, is more lipophilic.

  • Halogens (-F, -Cl, -Br, -I): Halogens have a more complex effect. While they are generally considered lipophilic, their impact on logP is not as straightforward as that of alkyl groups. The lipophilicity increases as you go down the group from fluorine to iodine. Halogen substitution can also introduce polar interactions, such as halogen bonding, which can influence a compound's interaction with biological targets.

  • Positional Isomerism: The position of the substituent on the adamantane cage can also influence lipophilicity, albeit to a lesser extent than the nature of the substituent itself. The more sterically accessible a polar group is, the more it can interact with the aqueous environment, potentially leading to a lower logP.

Visualizing Structure-Lipophilicity Trends

G cluster_adamantane Adamantane Core cluster_substituents Substituent Effects cluster_decrease Decreased Lipophilicity cluster_increase Increased Lipophilicity A Adamantane (logP ≈ 2.9) COOH -COOH A->COOH - polar OH -OH A->OH - polar NH2 -NH₂ A->NH2 - polar Alkyl -Alkyl A->Alkyl + nonpolar Aryl -Aryl A->Aryl + nonpolar Br -Br A->Br + nonpolar

Caption: General trends in the lipophilicity of adamantane upon substitution.

Best Practices for Designing Adamantane Derivatives

When designing adamantane-based compounds, a forward-thinking approach to lipophilicity is crucial. Here are some key considerations:

  • Target-Specific Lipophilicity: The optimal logP range is highly dependent on the therapeutic target. For central nervous system (CNS) targets, a logP between 2 and 4 is often desirable for blood-brain barrier penetration. For other targets, excessive lipophilicity can lead to poor solubility, rapid metabolism, and off-target toxicity.

  • Balancing Lipophilicity and Solubility: While adamantane's lipophilicity can be advantageous, it can also lead to poor aqueous solubility. The judicious introduction of polar functional groups is a common and effective strategy to mitigate this issue without sacrificing the beneficial properties of the adamantane core.[4]

  • Metabolic Stability: The rigid adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing a drug's half-life.[3] When introducing substituents, consider their potential metabolic liabilities.

  • Synthetic Tractability: The chemistry of adamantane is well-established, allowing for functionalization at its bridgehead positions. Plan your synthetic route to allow for the introduction of a variety of substituents to empirically determine the optimal lipophilicity.

Conclusion

The adamantane scaffold remains a cornerstone in modern drug discovery, largely due to its inherent and tunable lipophilicity. By understanding the principles that govern the structure-lipophilicity relationships of its derivatives and by employing robust analytical techniques like RP-HPLC, researchers can rationally design and synthesize novel adamantane-based therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The "lipophilic bullet" is not a blunt instrument but a precision tool that, when skillfully modified, can be aimed with remarkable accuracy at a wide array of biological targets.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Spasov, A. A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15307. [Link]

  • Kassiou, M., et al. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry, 117592. [Link]

  • Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

  • Chemsrc. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • Jerković, I., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Cheméo. (n.d.). Adamantane-1-carboxylic acid. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Retrieved from [Link]

  • Comoretto, L., et al. (2005). Predicting logP of pesticides using different software. SAR and QSAR in Environmental Research, 16(4), 345-356. [Link]

  • Bak, A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2449-2461. [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental log P values, determined by RP-TLC a) , of the compounds in series 1-3. Retrieved from [Link]

  • Szymańska, E., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2056. [Link]

  • ResearchGate. (n.d.). Experimental vs predicted values of log P for the complete data set of... Retrieved from [Link]

  • Valko, K. (2002). Determination of log P coefficients via a RP-HPLC column.
  • Papanastasiou, I., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3985. [Link]

  • NIST. (n.d.). Adamantane-1-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from [Link]

  • Crystal Growth & Design. (2024). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding. [Link]

  • Wang, Y., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6035-6046. [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • ResearchGate. (n.d.). Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma with pre-column derivatization and fluorescence detection for pharmacokinetic studies. Retrieved from [Link]

Sources

Validation of 3-Bromo-5-methyladamantane-1-carboxylic Acid: A Strategic Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 3-Bromo-5-methyladamantane-1-carboxylic acid Structure by Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

3-Bromo-5-methyladamantane-1-carboxylic acid (CAS: 21816-08-0 / 14670-95-2) represents a specialized class of tri-substituted adamantanes used as rigid scaffolds in medicinal chemistry (e.g., for lipophilicity tuning and metabolic stability).[1][2] Unlike mono-substituted adamantanes, the 1,3,5-substitution pattern breaks the high


 symmetry of the adamantane cage, introducing chirality (

symmetry) when the three substituents are distinct.[2]

This guide provides a rigorous validation protocol. It moves beyond basic identification to address the critical challenge: distinguishing the target compound from highly similar symmetric byproducts (e.g., 3,5-dimethyl or 3,5-dibromo analogs) that frequently co-crystallize during synthesis.[1][2][3]

Strategic Method Comparison

In drug development, "validation" implies proving structure, purity, and absence of isomers.[2][3] The following table compares the primary spectroscopic "alternatives" for validating this specific scaffold.

FeatureNMR (1H / 13C) Mass Spectrometry (LC-MS) FT-IR Spectroscopy X-Ray Crystallography
Primary Role Definitive Structural Proof Composition & Halogen CheckFunctional Group CheckAbsolute Configuration
Specificity High (Detects symmetry breaks)Medium (Isomers have same mass)Low (Fingerprint only)Ultimate
Critical Insight Distinguishes

vs

symmetry (impurity detection).[1][2][3]
Confirms Br presence via isotopic pattern (

).[1][3]
Confirms -COOH and absence of -OH/-NH impurities.[1][2]Confirms regio-chemistry if NMR is ambiguous.
Throughput HighHighVery HighLow
Cost LowLowVery LowHigh

Recommendation: A combined NMR + MS workflow is the industry standard for batch release.[1][3] X-ray is reserved for reference standard certification.[1][3]

Deep Dive: NMR Spectroscopy (The Gold Standard)

The Symmetry Argument (Scientific Integrity)

The most common synthetic error is the formation of symmetric byproducts (e.g., 3,5-dimethyladamantane-1-carboxylic acid).[1][2]

  • Target Compound (3-Bromo-5-methyl...): The substituents at positions 1 (COOH), 3 (Br), 5 (Me), and 7 (H) are all different.[1][2][3] The molecule belongs to the

    
     point group  (chiral).[1][3]
    
    • Consequence: All cage carbons and protons are theoretically magnetically non-equivalent.[1][3] The NMR spectrum will be complex.

  • Alternative (Impurity): If the spectrum appears "simple" (e.g., showing equivalent CH₂ peaks), you likely have a symmetric impurity (e.g.,

    
     symmetry from two identical substituents).[1][3]
    
Predicted Spectral Data

Based on substituent additivity rules for adamantane derivatives.

1H NMR (400 MHz, CDCl₃)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
11.0 - 12.0 Broad Singlet1H-COOH Exchangeable proton; shift depends on concentration/solvent.[1][2][3]
2.15 - 2.40 Multiplet~6HCage CHProtons

to electron-withdrawing Br and COOH are deshielded.[1][2][3]
2.05 Broad Singlet1HH-7 (Bridgehead)The only unsubstituted bridgehead.[1][3]
1.40 - 1.80 Multiplet~6HCage CHProtons

to the Methyl group (shielding effect).[1][3]
0.85 - 0.95 Singlet3H-CHCharacteristic sharp singlet.[1][2][3] Shift is upfield due to lack of direct EWG.[1][3]
13C NMR (100 MHz, CDCl₃)
  • C=O: ~180-182 ppm (Carboxylic acid).[1][3]

  • C-Br (Quaternary): ~65-68 ppm (Distinctive weak peak).[1][2][3]

  • C-COOH (Quaternary): ~40-42 ppm.[1][2][3]

  • C-Me (Quaternary): ~30-35 ppm.[1][2][3]

  • -CH₃: ~28-30 ppm.[1][2][3]

  • Cage CH/CH₂: Cluster between 35-50 ppm.[1][3] Note: In a

    
     system, you may see up to 6 distinct CH₂ signals if resolution allows, distinguishing it from symmetric isomers.
    

Deep Dive: Mass Spectrometry (Composition Validation)

Mass spectrometry provides the "Compositional Lock," primarily through the bromine isotopic signature.[3]

Protocol Highlights
  • Ionization: ESI (-) mode is preferred for Carboxylic Acids (

    
    ).[1][2][3] ESI (+) is weak unless derivatized.[1][3]
    
  • Isotopic Pattern (The "Fingerprint"): Bromine exists as

    
     and 
    
    
    
    in a roughly 1:1 ratio.[1][3]
    • Target Spectrum: You must see two peaks of equal intensity separated by 2 mass units.[1][3]

    • Formula:

      
       (MW ~273.17)[1][3]
      
    • Observed Ions (ESI-):

      • m/z 271 (

        
        )[1][2][3]
        
      • m/z 273 (

        
        )[1][2][3]
        
      • Intensity Ratio: 1:1 (Critical Pass/Fail criteria).

  • Failure Mode:

    • No doublet?

      
       You isolated the non-brominated precursor.
      
    • 1:2:1 triplet?

      
       You have a di-bromo impurity.
      

Experimental Protocols

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the compound.

ValidationWorkflow Start Crude Product (White Solid) IR Step 1: FT-IR Check Functional Groups Start->IR CheckCOOH Peak @ 1690-1710 cm-1? IR->CheckCOOH MS Step 2: LC-MS (ESI-) Check Isotopes CheckCOOH->MS Yes Fail1 Fail: Not an Acid CheckCOOH->Fail1 No CheckBr 1:1 Doublet @ m/z 271/273? MS->CheckBr NMR Step 3: 1H NMR (CDCl3) Check Symmetry CheckBr->NMR Yes Fail2 Fail: Wrong Halogenation CheckBr->Fail2 No CheckSym Complex Pattern + 1 Me Singlet + 1 H-7? NMR->CheckSym Fail3 Fail: Symmetric Impurity (Isomer/Byproduct) CheckSym->Fail3 No Pass VALIDATED 3-Bromo-5-methyladamantane-1-COOH CheckSym->Pass Yes

Figure 1: Step-by-step validation logic ensuring exclusion of common synthetic impurities.

Detailed Protocol: 1H NMR Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.[1][3] If solubility is poor (due to the rigid lattice), add 5% DMSO-d6 or warm the sample to 40°C.[1][3]

    • Note: DMSO-d6 may shift the COOH peak significantly (to >12 ppm) and broaden it due to hydrogen bonding.[1][3]

  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentration is required to see the small quaternary carbons in 13C NMR later.[1][3]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., AlCl₃ residues from bromination) which can cause line broadening due to paramagnetism.[1][3]

  • Acquisition:

    • Relaxation Delay (d1): Set to 5 seconds (longer than standard) because quaternary carbons and bridgehead protons in rigid cages have long T1 relaxation times.

    • Scans: Minimum 16 scans for 1H; 512 scans for 13C.

References

  • PubChem. (n.d.).[1][3] 3-Bromo-5-methyladamantane-1-carboxylic acid (CID 286127).[1][2] National Library of Medicine.[1][3] Retrieved from [Link][1][2][3]

  • Duddeck, H. (1995).[1][3] Structure Elucidation of Adamantane Derivatives by NMR Spectroscopy. Progress in NMR Spectroscopy. (Authoritative text on adamantane cage symmetry effects).

Sources

A Senior Application Scientist's Guide to Screening Adamantane Libraries for Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold is a cornerstone of modern medicinal chemistry. Its unique, rigid, and lipophilic three-dimensional structure makes it a "privileged scaffold"—a molecular framework that is repeatedly found in bioactive compounds.[1][2] First gaining prominence with the development of the antiviral agent amantadine in the 1960s, the adamantane moiety has since been incorporated into drugs for a vast range of diseases, including neurodegenerative disorders (Memantine), diabetes (Vildagliptin, Saxagliptin), and cancer.[3][4][5][6] The cage-like structure provides exceptional metabolic stability and can orient functional groups in precise three-dimensional space, enhancing interactions with biological targets like enzyme active sites and receptor binding pockets.[7][8][9]

For researchers and drug development professionals, the question is not if adamantane libraries hold potential, but how to most effectively screen them to uncover novel therapeutic leads. This guide provides an in-depth comparison of the primary screening methodologies: High-Throughput Screening (HTS), Virtual Screening, and Fragment-Based Drug Discovery (FBDD). We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you to select the optimal strategy for your research objectives.

Comparing the Engines of Discovery: HTS vs. Virtual Screening vs. FBDD

The choice of a screening strategy is a critical decision point dictated by factors such as knowledge of the biological target, available resources (time, budget, equipment), and the desired novelty of the chemical matter. Each approach offers a distinct philosophy for interrogating an adamantane library.

FeatureHigh-Throughput Screening (HTS)Virtual (In Silico) ScreeningFragment-Based Drug Discovery (FBDD)
Core Philosophy Brute-force, empirical testing of a large library.Computationally-driven prediction of binding.Start small, build potency intelligently.
Library Size 100,000s to millions of compounds100,000s to billions (virtual compounds)1,000s of low molecular weight fragments
Typical Hit Affinity Nanomolar to micromolar (nM - µM)N/A (predicts binding energy/score)Millimolar to high micromolar (mM - µM)
Protein Requirement Milligrams (for biochemical assays)A high-resolution 3D structure (or known ligands)Milligrams of highly pure, stable protein
Primary Strength Unbiased discovery of novel activities.Extremely fast and low-cost for initial triage.High hit rates, efficient exploration of chemical space, high ligand efficiency.[10]
Primary Limitation High cost, high false-positive rate, large compound requirement."Garbage in, garbage out"—highly dependent on model quality.Requires highly sensitive biophysical techniques; initial hits are very weak.

High-Throughput Screening (HTS): The Power of Scale

HTS is the traditional workhorse of drug discovery. It operates on a simple, powerful principle: test every compound in your library against the target and see what sticks. This is an entirely empirical approach, making it ideal when little is known about the target's structure or mechanism.

The "Why": Experimental Causality

The core tenet of HTS is to trade nuance for scale. By automating the testing of vast numbers of diverse adamantane derivatives in miniaturized formats (e.g., 384- or 1536-well plates), HTS casts the widest possible net. This is particularly advantageous for identifying unexpected modes of action or allosteric modulators that a more targeted approach might miss. The trade-off is a higher rate of false positives (compounds that appear active due to assay interference, aggregation, etc.) and false negatives (active compounds that are missed), which necessitates a rigorous hit validation cascade.

Workflow & Protocol: Cytotoxicity Screening of an Adamantane Library

A common application of HTS is in oncology, screening for compounds that are cytotoxic to cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability.[11]

Experimental Workflow for HTS

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_readout Data Acquisition cluster_analysis Analysis A Seed Cancer Cells in 384-well Plates C Robotic Compound Dispensing A->C B Prepare Adamantane Library Plates B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Inhibition H->I J Identify Primary Hits I->J K Dose-Response & IC50 Determination J->K

Caption: High-Throughput Screening (HTS) workflow for identifying cytotoxic adamantane derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity [11]

  • Cell Seeding: Seed cancer cells (e.g., A-549 lung cancer or Hep-G2 hepatocellular carcinoma) into 96- or 384-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11][12]

  • Compound Treatment: Treat cells with various concentrations of the adamantane derivatives from your library. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for active compounds.

Representative Data: Anticancer Activity of Adamantane Derivatives

Compound ClassTarget Cell LineIC50 (µM)Reference
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)3.86[11]
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)7.70[11]
Adamantane-Dihydropyrimidine (IIb)A-549 (Non-small cell lung cancer)1.03 (µg/mL)[12]
Adamantane-Dihydropyrimidine (IIj)A-549 (Non-small cell lung cancer)8.36 (µg/mL)[12]

Virtual Screening: Intelligence-Led Discovery

Virtual screening uses computational power to predict which compounds from a library are most likely to bind to a target.[1] This in silico approach is exceptionally fast and cost-effective, making it a powerful tool for prioritizing which adamantane derivatives to synthesize or test in the lab, thereby enriching the hit rate of subsequent experimental assays.

The "Why": Experimental Causality

The rationale behind virtual screening is to leverage existing knowledge. If a high-resolution 3D structure of the target protein is known (structure-based design), one can use molecular docking to simulate how each adamantane derivative physically fits into the binding site.[13] If no structure exists but other active molecules are known (ligand-based design), one can build a pharmacophore model—a 3D map of the essential features required for activity—and screen for adamantane compounds that match this map.[13] This approach intelligently filters vast virtual libraries down to a manageable number of high-probability candidates.

Virtual Screening Workflow

Virtual_Screening_Workflow A Define Target (e.g., M2 Protein) B Prepare 3D Structure (from PDB or Homology) A->B E Pharmacophore Modeling (Ligand-Based) A->E D Molecular Docking (Structure-Based) B->D C Generate Virtual Adamantane Library C->D C->E F Rank Compounds by Score/Fit D->F E->F G Select Top Candidates for Synthesis F->G H Experimental Validation G->H I Confirmed Hits H->I

Caption: A comparative workflow for structure-based and ligand-based virtual screening.

Protocol: Structure-Based Virtual Screening Against Influenza M2

The M2 proton channel of the influenza A virus is the classic target for amantadine and rimantadine, making it an excellent case study.[13] Resistance, often from an S31N mutation, has rendered these drugs less effective, creating a need for new inhibitors.[14][15]

  • Target Preparation: Obtain the crystal structure of the M2 channel (e.g., PDB ID: 2RLF). Prepare the protein structure using software like AutoDock Tools or Schrödinger Maestro by adding hydrogens, assigning charges, and defining the binding pocket around the channel pore.

  • Library Preparation: Generate a 3D virtual library of adamantane derivatives. Assign proper protonation states and generate low-energy conformers for each molecule.

  • Molecular Docking: Use a docking program (e.g., AutoDock Vina, Glide) to systematically place each ligand from your virtual library into the defined binding pocket of the M2 protein.[13][16]

  • Scoring and Ranking: The software calculates a binding score (e.g., kcal/mol) for each pose, estimating the binding affinity. Rank all compounds based on their best scores.

  • Hit Selection and Validation: Select the top-ranking 50-100 compounds for synthesis and experimental validation using a functional assay, such as the plaque reduction assay described in the next section.

Fragment-Based Drug Discovery (FBDD): Smart and Efficient

FBDD is a more recent and highly efficient strategy. Instead of screening large, complex drug-like molecules, FBDD screens libraries of very small compounds ("fragments," typically with a molecular weight < 300 Da).[10][17] These fragments bind with very low affinity but do so very efficiently. The weak-binding hits then serve as starting points for chemists to "grow" or "link" into highly potent leads.

The "Why": Experimental Causality

The core idea of FBDD is that it is easier to find multiple weak-binding fragments that cover a binding site than it is to find a single, large molecule that fits perfectly from the start.[18] Because fragments are small and less complex, they can explore the nooks and crannies of a target's binding site more effectively, leading to higher hit rates.[17] This approach is ideal for developing novel chemical matter and is particularly powerful when guided by structural biology (X-ray crystallography or NMR), which provides an atomic-level roadmap for optimizing the fragment hits.

FBDD Workflow & Protocol

General FBDD Workflow

FBDD_Workflow A Design Adamantane Fragment Library B Biophysical Screen (NMR, SPR, X-ray) A->B C Identify Weak-Binding Fragment Hits (mM-µM) B->C D Structural Biology (Co-crystallography) C->D E Structure-Guided Hit-to-Lead Optimization D->E F Fragment Growing E->F G Fragment Linking E->G H Potent Lead (nM) F->H G->H

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Protocol Outline: Biophysical Screening using Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

  • Fragment Screening: Inject compounds from the adamantane fragment library one by one over the sensor chip surface.

  • Binding Detection: A binding event is detected as a change in the refractive index at the chip surface, measured in Resonance Units (RU). This allows for real-time detection of binding and dissociation.

  • Hit Validation: Genuine binders will show a concentration-dependent response. Re-test initial hits to confirm their activity and determine their binding affinity (KD) and kinetics.

  • Structural Elucidation: Confirmed fragment hits are then prioritized for co-crystallization with the target protein to determine their binding mode and guide the next steps in chemical optimization.[19]

Case Study: Screening for Anti-Influenza Activity

The influenza A M2 proton channel remains a key target for adamantane derivatives. While resistance is a challenge, the adamantane scaffold is an excellent starting point for designing next-generation inhibitors that can overcome it.[15]

Mechanism of Action: M2 Proton Channel Inhibition

M2_Channel cluster_membrane Viral Membrane cluster_virion Inside Virion (Acidic) M2 M2 Proton Channel (Tetramer) Pore Gate Protons_out H+ Protons_out->M2:p1 H+ influx Adamantane Amantadine Adamantane->M2:p2 Block Blocks Pore Adamantane->Block Block->M2:p2

Caption: Amantadine physically blocks the pore of the M2 proton channel, preventing proton influx.

Detailed Protocol: Plaque Reduction Assay [14] This assay is the gold standard for quantifying a compound's ability to inhibit viral replication in vitro.

  • Cell Seeding: Prepare confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a dilution of influenza A virus (e.g., A/H3N2) calculated to produce ~100 plaque-forming units (PFU) per well.

  • Viral Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.

  • Compound Addition: Remove the virus inoculum. Overlay the cells with a medium containing 1% agarose and serial dilutions of the test adamantane derivatives. The semi-solid overlay prevents secondary viral spread through the medium, ensuring that new infections only occur in adjacent cells, thus forming discrete plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C until visible plaques (zones of cell death) appear.

  • Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. The stain will color the living cells, leaving the plaques unstained and clearly visible.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the 50% inhibitory concentration (IC50).

Comparative Antiviral Data (Influenza A/H3N2) [14]

CompoundCC50 in MDCK cells (µg/mL)IC50 (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine> 10012.5> 8
Rimantadine> 10010.0> 10
Glycyl-rimantadine> 1007.5> 13.3

This data demonstrates how chemical modification of the core adamantane scaffold (conjugation with glycine) can improve antiviral potency, highlighting the value of screening diverse libraries.

Conclusion

The adamantane scaffold is a proven asset in drug discovery, and screening libraries of its derivatives is a highly fruitful endeavor. There is no single "best" screening method; the optimal choice is dictated by the specific context of your project.

  • High-Throughput Screening is the method of choice for unbiased discovery against targets with unknown structures or for broad phenotypic screens.

  • Virtual Screening is an invaluable and cost-effective tool for prioritizing synthetic and experimental efforts when structural data or known active ligands are available.

  • Fragment-Based Drug Discovery represents a highly efficient, modern approach for generating novel, potent leads with strong intellectual property potential, especially when coupled with structural biology.

By understanding the fundamental principles, strengths, and practical execution of these diverse strategies, researchers can design intelligent and effective screening campaigns, maximizing the potential for discovering the next generation of adamantane-based therapeutics.

References

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • RSC Publishing.
  • MDPI. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition.
  • Benchchem.
  • Bentham Science Publishers. (2016, August 1). Adamantane – A Lead Structure for Drugs in Clinical Practice.
  • PubMed. Adamantane - A Lead Structure for Drugs in Clinical Practice.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2017, March 10). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains.
  • ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • SciSpace.
  • Benchchem.
  • ACS Omega. (2023, March 29).
  • PubMed. (2021, October 5). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity.
  • Journal of Chemical Health Risks. (2025, October 27). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • PMC. (2022, April 25). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment.
  • Benchchem. Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Preprints.org. (2026, January 6). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine.
  • PMC - NIH. (2011, December 8). Discovery of Potential M2 Channel Inhibitors Based on the Amantadine Scaffold via Virtual Screening and Pharmacophore Modeling.
  • PubMed. (2024, July 2). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors.
  • ACS Publications. (2013, February 25).
  • Frontiers. (2024, July 2). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors.
  • PubMed. (2022, April 25). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment.
  • Frontiers. (2024, July 1). Virtual screening, molecular docking, MD simulation studies, DFT calculations, ADMET, and drug likeness of Diaza-adamantane as potential MAPKERK inhibitors.
  • ResearchGate.
  • MDPI. (2021, November 24). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity.
  • Asian Journal of Chemistry. Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use.
  • PMC.
  • PMC. (2026, January 29).
  • Vipergen. (2025, May 7). DNA-Encoded Libraries vs. Fragment-Based Screening: Pros and Cons.
  • PMC. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery.
  • Digital CSIC. (2021, September 2).
  • bioRxiv. (2025, September 29). Fragment Screening and Structure-Guided Development of Heparanase Inhibitors Reveals Orthosteric and Allosteric Inhibition.
  • Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-methyladamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the adamantane scaffold is a privileged structure, prized for its rigid, lipophilic framework that can enhance the pharmacological properties of a molecule.[1][2] The compound 3-Bromo-5-methyladamantane-1-carboxylic acid is one such derivative, combining the adamantane core with a carboxylic acid and a bromine atom. While its unique structure is valuable for research, it also necessitates a rigorous and well-understood protocol for its handling and disposal.

This guide provides an in-depth, procedural framework for the safe disposal of 3-Bromo-5-methyladamantane-1-carboxylic acid. As your partner in laboratory safety, our goal is to move beyond mere compliance and foster a deep understanding of the chemical principles that underpin these essential protocols.

Hazard Identification and Core Safety Principles

The primary hazards associated with this class of compounds are skin and eye irritation.[3][4][5][6][7] The solid, often crystalline, nature of these compounds means that dust formation during handling is a key exposure route to mitigate.[3][4]

Table 1: Hazard Profile of Structurally Related Adamantane Derivatives

CompoundCAS NumberReported HazardsReference
Adamantane-1-carboxylic acid828-51-3Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5]
Adamantane-d15-carboxylic Acid33830-12-5Causes skin irritation, Causes serious eye irritation.[3]
5-Bromonaphthalene-1-carboxylic acid16726-67-3Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]
3,5-Dimethyladamantane-1-carboxylic acid14670-94-1Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[7]

Core Principle: The consistent classification across these related structures mandates that 3-Bromo-5-methyladamantane-1-carboxylic acid be handled as, at minimum, a skin and eye irritant with the potential for respiratory irritation. All procedures must be designed to prevent direct contact and aerosol inhalation.

Personal Protective Equipment (PPE) - Your First Line of Defense

Engineering controls, such as a laboratory fume hood, are the primary method for exposure prevention.[3][9] However, appropriate PPE is mandatory for all handling and disposal operations.

  • Eye and Face Protection: Chemical safety goggles are required.[4][5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Nitrile or neoprene gloves are essential.[10] Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[11]

  • Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[5][9]

  • Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, specific respiratory protection is not typically required.[5] However, if dust formation is significant, a NIOSH-approved N95 or P1-type particle respirator should be used.[3][11]

Spill Management: A Calm and Controlled Response

Accidents happen, but a prepared response minimizes risk. For small spills of solid 3-Bromo-5-methyladamantane-1-carboxylic acid:

  • Evacuate and Ventilate: Ensure the spill area is clear of unnecessary personnel and that the fume hood is operating correctly.[8]

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to avoid generating dust.[10][12]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[13][14]

  • Decontaminate the Area: Wipe the spill surface with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, following your institution's protocols.

The Core Disposal Protocol: Ensuring Regulatory Compliance and Safety

Disposing of 3-Bromo-5-methyladamantane-1-carboxylic acid requires a clear understanding of chemical waste streams. As a brominated organic compound, it must not be disposed of down the drain or in regular trash.[9][12] It falls into a specific category of chemical waste.

The Causality of Segregation: Halogenated organic compounds require specialized disposal, typically high-temperature incineration equipped with flue gas scrubbers.[4] This is because combustion can produce acidic gases like hydrogen bromide (HBr). Standard incineration can release these corrosive and toxic substances into the atmosphere. Segregating this waste ensures it is routed to a facility capable of neutralizing these byproducts.

Step-by-Step Disposal Procedure:

  • Waste Identification: Identify the waste as a "Halogenated Organic Solid."

  • Container Selection: Select a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[10][15] The container must be clearly labeled.

  • Waste Segregation:

    • Solid Waste: Place pure 3-Bromo-5-methyladamantane-1-carboxylic acid, or materials heavily contaminated with it (e.g., from a spill cleanup), directly into a designated "Halogenated Organic Solid Waste" container.[15]

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be disposed of in a "Halogenated Organic Liquid Waste" container.[9][15] Do not mix with non-halogenated waste streams.[15]

  • Labeling: Label the waste container before the first addition of waste.[15] The label must include:

    • The words "Hazardous Waste" or "Waste".

    • The full chemical name: "3-Bromo-5-methyladamantane-1-carboxylic acid". Do not use abbreviations.[15]

    • An indication of the hazards (e.g., "Irritant").

  • Storage: Keep the waste container closed at all times, except when adding waste.[10][15] Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[10]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[5][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly segregating waste containing 3-Bromo-5-methyladamantane-1-carboxylic acid.

G Figure 1. Disposal Decision Workflow for 3-Bromo-5-methyladamantane-1-carboxylic Acid Start Waste Generated (Contains C12H17BrO2) Check_State Is the waste primarily solid or liquid? Start->Check_State Solid_Waste Collect in container labeled: 'Halogenated Organic SOLID WASTE' Check_State->Solid_Waste Solid Liquid_Waste Collect in container labeled: 'Halogenated Organic LIQUID WASTE' Check_State->Liquid_Waste Liquid Label_Container Ensure container is clearly labeled with full chemical name and hazard information. Solid_Waste->Label_Container Liquid_Waste->Label_Container Store_Securely Store sealed container in designated satellite accumulation area. Label_Container->Store_Securely Arrange_Pickup Contact EHS for waste pickup. Store_Securely->Arrange_Pickup

Caption: Disposal Decision Workflow

Decontamination of Glassware and Surfaces

Residual amounts of the compound on glassware or work surfaces must be properly managed.

  • Initial Rinse: Rinse the contaminated glassware or surface with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining solid.

  • Collect Rinsate: This initial solvent rinse (rinsate) is now considered halogenated organic liquid waste and must be collected in the appropriate waste container.[12]

  • Secondary Wash: After the solvent rinse, the glassware can be washed with soap and water as usual.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-Bromo-5-methyladamantane-1-carboxylic acid, protecting themselves, their colleagues, and the environment.

References

  • Title: Bromination Process For Disposal Of Spilled Hazardous Materials Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Bromine water - disposal Source: #1 Science Forum For Lab Technicians URL: [Link]

  • Title: Safety Data Sheet: 1-Adamantanecarboxylic acid Source: Carl ROTH URL: [Link]

  • Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances Source: Chemistry LibreTexts URL: [Link]

  • Title: SAFETY DATA SHEET - 1-Bromoadamantane Source: Thermo Fisher Scientific URL: [Link]

  • Title: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory Source: Providence College Environmental Health and Safety URL: [Link]

  • Title: Standard Operating Procedure (SOP) for Bromine Source: Washington State University URL: [Link]

  • Title: 3-Bromo-5-methyladamantane-1-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: SAFETY DATA SHEET - 3,5-Dimethyladamantane-1-carboxylic acid Source: Fisher Scientific URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]

  • Title: Material Safety Data Sheet - 3,5,7-Trimethyladamantane-1-carboxylic acid, 97% Source: Cole-Parmer URL: [Link]

  • Title: Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: ADAMANTANONE Source: Organic Syntheses URL: [Link]

  • Title: Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: PMC, National Institutes of Health URL: [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Bromo-5-methyladamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel adamantane derivative, 3-Bromo-5-methyladamantane-1-carboxylic acid presents a unique combination of chemical properties that necessitate a robust and well-informed safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of laboratory safety and chemical hygiene. Our objective is to empower researchers with the knowledge to mitigate risks and foster a secure research environment.

Understanding the Hazard Profile

Assumed Hazard Statements:

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory when handling 3-Bromo-5-methyladamantane-1-carboxylic acid to prevent contact and inhalation.

PPE CategoryItemSpecifications
Eye & Face Protection Safety GogglesMust be worn with side shields to protect against splashes and dust.[3][8]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[3]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum thickness of >0.11 mm are recommended. Ensure a breakthrough time of >480 minutes.[3][8]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[3]
Respiratory Protection Particulate Filter RespiratorNecessary when handling the solid form to prevent dust inhalation. A P1 filter (or equivalent) is recommended.[3][8]
Fume HoodAll work with this compound should be conducted in a well-ventilated fume hood.[3]

Operational Plan: A Step-by-Step Handling Procedure

A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for working with 3-Bromo-5-methyladamantane-1-carboxylic acid.

  • Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and in good working order.

  • Don Appropriate PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Minimize Dust Generation: When opening the container and transferring the solid, use techniques that minimize the creation of dust. Avoid scooping or pouring in a manner that causes the powder to become airborne.

  • Use a Contained System: For larger quantities, consider using a glove bag or a similar contained system for transfers.

  • Clean Spills Immediately: Should a spill occur, follow the emergency procedures outlined below.

  • Maintain Ventilation: Ensure the fume hood sash is at the appropriate height to maintain proper airflow throughout the experiment.

  • Avoid Contact: Use tools to manipulate the compound and avoid direct hand contact, even with gloves on.

  • Keep Containers Closed: When not in use, ensure the primary container is tightly sealed to prevent accidental spills and exposure.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is critical for a safe laboratory environment.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Collection: All waste materials contaminated with 3-Bromo-5-methyladamantane-1-carboxylic acid, including weighing paper, gloves, and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of 3-Bromo-5-methyladamantane-1-carboxylic acid.

PPE_Workflow Workflow for Safe Handling of 3-Bromo-5-methyladamantane-1-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep Designate Fume Hood as Work Area Assemble Assemble and Clean Equipment Prep->Assemble Verify Verify Emergency Equipment Assemble->Verify DonPPE Don Full PPE Verify->DonPPE Weigh Weigh and Transfer with Care DonPPE->Weigh InProcess Conduct Experiment Weigh->InProcess Decontaminate Decontaminate Work Area InProcess->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose RemovePPE Remove PPE Correctly Dispose->RemovePPE

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.